Formamidine
Description
Structure
3D Structure
Properties
CAS No. |
463-52-5 |
|---|---|
Molecular Formula |
CH4N2 |
Molecular Weight |
44.056 g/mol |
IUPAC Name |
methanimidamide |
InChI |
InChI=1S/CH4N2/c2-1-3/h1H,(H3,2,3) |
InChI Key |
PNKUSGQVOMIXLU-UHFFFAOYSA-N |
SMILES |
C(=N)N |
Canonical SMILES |
C(=N)N |
Other CAS No. |
6313-33-3 |
Pictograms |
Irritant |
Related CAS |
3473-63-0 (acetate) 6313-33-3 (hydrochloride) |
Synonyms |
formamidine formamidine acetate formamidine hydrochloride formamidinium methanimidamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Mechanism, and Kinetics of Formamidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formamidines are a critical structural motif in medicinal chemistry and drug development, valued for their diverse biological activities and utility as synthetic intermediates. This technical guide provides a comprehensive overview of the core principles governing formamidine synthesis. We delve into the primary synthetic methodologies, elucidating their reaction mechanisms and presenting detailed experimental protocols. Furthermore, this guide compiles available quantitative data, including reaction yields and theoretically derived kinetic parameters, to offer a comparative analysis of the discussed methods. Visualizations of reaction pathways and experimental workflows are provided to enhance understanding of the complex relationships and processes involved in this compound synthesis.
Introduction
The this compound moiety, characterized by the N=CH-N functional group, is a cornerstone in the design of pharmacologically active molecules and a versatile building block in organic synthesis. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the importance of robust and efficient synthetic routes. This guide aims to provide researchers and drug development professionals with a detailed understanding of the primary methods for this compound synthesis, with a focus on their underlying mechanisms, kinetics, and practical experimental execution.
Synthesis from Orthoesters and Amines
The reaction of triethyl orthoformate with primary amines or ammonia is a widely employed and versatile method for the synthesis of N,N'-disubstituted or unsubstituted formamidines, respectively.[1][2] This method is often favored for its operational simplicity and the commercial availability of the starting materials.
Mechanistic Pathway
The reaction mechanism, particularly in the presence of an acid catalyst such as FeCl₃, is believed to proceed through the following steps:[3]
-
Activation of the Orthoester: The Lewis acid catalyst (e.g., FeCl₃) coordinates to one of the oxygen atoms of the triethyl orthoformate, making the central carbon atom more electrophilic.
-
Nucleophilic Attack: A molecule of the primary amine acts as a nucleophile, attacking the activated orthoformate. This results in the displacement of an ethoxide group and the formation of an intermediate.
-
Elimination of Ethanol: A second molecule of ethanol is eliminated to form a more stable imidate intermediate.
-
Second Nucleophilic Attack: A second molecule of the primary amine attacks the imidate intermediate.
-
Elimination and Deprotonation: Subsequent elimination of a final molecule of ethanol and deprotonation yields the final N,N'-diarylthis compound product.
Experimental Protocols
Protocol 2.2.1: Synthesis of this compound Acetate [4]
This procedure details the synthesis of this compound acetate from triethyl orthoformate and ammonia.
-
Apparatus: A 500-mL three-necked flask is equipped with a reflux condenser, a gas-inlet tube reaching the bottom of the flask, a thermometer, and a magnetic stirrer.
-
Reagents: 90.0 g of triethyl orthoformate and 49.2 g of glacial acetic acid are placed in the flask.
-
Reaction Initiation: The flask is immersed in an oil bath maintained at 125–130°C. When the internal temperature of the mixture reaches 115°C, a moderate stream of ammonia is introduced.
-
Reaction Progression: A decrease in temperature and vigorous refluxing will be observed. This compound acetate begins to crystallize after 20–30 minutes.
-
Completion and Work-up: The ammonia flow is continued until the temperature stabilizes (typically 72–73°C). The mixture is then cooled to room temperature, and the precipitate is collected by filtration and washed with absolute ethanol.
-
Yield: This method typically yields 84-88% of colorless this compound acetate.[4]
Protocol 2.2.2: FeCl₃ Catalyzed Synthesis of N,N'-Diarylformamidines [3]
This protocol describes a catalytic method for synthesizing N,N'-diarylformamidines.
-
Reaction Setup: In a suitable flask, dissolve the primary aryl amine (2 mmol) and triethyl orthoformate (1 mmol) in toluene (10 mL).
-
Catalyst Addition: Add a catalytic amount of FeCl₃ (10 mol%).
-
Reaction: Stir the solution at room temperature for 3 hours.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting solid mass is purified by column chromatography on silica gel to afford the pure N,N'-diarylthis compound.
Quantitative Data
| Product | Reactants | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound Acetate | Triethyl Orthoformate, Ammonia, Acetic Acid | None | None | 1-1.2 | 84-88 | [4] |
| N,N'-Diphenylthis compound | Aniline, Triethyl Orthoformate | FeCl₃ (10 mol%) | Toluene | 3 | 95 | [3] |
| N,N'-Bis(4-chlorophenyl)this compound | 4-Chloroaniline, Triethyl Orthoformate | FeCl₃ (10 mol%) | Toluene | 3 | 92 | [3] |
| N,N'-Bis(4-methylphenyl)this compound | 4-Methylaniline, Triethyl Orthoformate | FeCl₃ (10 mol%) | Toluene | 3 | 94 | [3] |
The Pinner Synthesis of Formamidines
The Pinner reaction is a classic method for the synthesis of amidines from nitriles and alcohols in the presence of a strong acid, typically anhydrous HCl.[5][6] The reaction proceeds via an imino ester salt intermediate, known as a Pinner salt, which is then treated with an amine to yield the this compound.[7][8][9]
Mechanistic Pathway
The Pinner synthesis of formamidines can be dissected into two main stages:
-
Formation of the Pinner Salt: The nitrile is activated by protonation with a strong acid (e.g., HCl). The alcohol then acts as a nucleophile, attacking the nitrile carbon to form a protonated imino ester. This intermediate is the Pinner salt.[8]
-
Ammonolysis/Aminolysis of the Pinner Salt: The Pinner salt is then reacted with ammonia or a primary/secondary amine. The amine displaces the alkoxy group from the Pinner salt to form the corresponding this compound.
Experimental Protocols
Protocol 3.2.1: General Procedure for Pinner Reaction to Formamidines [7]
-
Pinner Salt Formation: A solution of the nitrile in an anhydrous alcohol (e.g., ethanol) is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution for several hours. The Pinner salt often precipitates from the solution and can be isolated by filtration.
-
Amidine Formation: The isolated Pinner salt is then added to a solution of the desired amine in an anhydrous solvent. The reaction mixture is stirred, often with gentle heating, until the reaction is complete.
-
Work-up: The reaction mixture is typically worked up by removing the solvent and purifying the resulting this compound by crystallization or chromatography.
Kinetics and Thermodynamics
While experimental kinetic data for the Pinner synthesis of formamidines is scarce in the literature, computational studies using Density Functional Theory (DFT) have provided some insights into the thermodynamics and kinetics of the key steps. One study on the Pinner synthesis of amidino-substituted 2-arylbenzoxazoles indicated that the DFT-calculated kinetic and thermodynamic parameters were in full agreement with experimental observations, though specific values were not provided in the abstract.[10] Generally, the formation of the Pinner salt is the rate-determining step, and the reaction is favored at low temperatures to prevent the decomposition of the thermodynamically unstable imidium chloride salt.[5]
Synthesis from Formamides and Amines
Formamidines can also be synthesized through the reaction of a formamide with an amine, typically in the presence of a dehydrating or activating agent. This method is particularly useful for the synthesis of N,N,N'-trisubstituted formamidines.
Mechanistic Pathway
The mechanism involves the activation of the formamide carbonyl group to make it more susceptible to nucleophilic attack by the amine. Common activating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or other acid chlorides.
-
Activation of Formamide: The activating agent reacts with the carbonyl oxygen of the formamide to form a highly reactive intermediate, such as a Vilsmeier-type reagent.
-
Nucleophilic Attack: The amine attacks the electrophilic carbon of the activated intermediate.
-
Elimination: The leaving group (derived from the activating agent) is eliminated, and subsequent deprotonation yields the this compound product.
Experimental Protocols
Protocol 4.2.1: Synthesis of N,N'-Diarylformamidines from Sodium Formate and Amine Hydrochloride [9]
-
Reactant Mixture: Finely powdered anhydrous sodium formate is mixed with an equal weight of the amine hydrochloride and five times the weight of the free amine.
-
Reaction: The mixture is heated under reflux for 15 minutes.
-
Isolation: The cooled reaction mixture is acidified with 2N hydrochloric acid, causing the N,N'-diarylthis compound hydrochloride to precipitate.
-
Purification: The product can be collected by filtration and recrystallized, often from dilute hydrochloric acid.
Quantitative Data
| Product | Reactants | Conditions | Yield (%) | Reference |
| N,N'-Diphenylthis compound HCl | Aniline, Aniline HCl, Sodium Formate | Reflux, 15 min | 40-90 | [9] |
| N,N'-Di-(p-tolyl)this compound HCl | p-Toluidine, p-Toluidine HCl, Sodium Formate | Reflux, 15 min | 80-90 | [9] |
Synthesis using N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)
N,N-Dimethylformamide dimethyl acetal (DMFDMA) is a versatile reagent for the synthesis of formamidines, particularly for the formylation of primary and secondary amines.[11][12][13]
Mechanistic Pathway
The reaction of DMFDMA with an amine proceeds through a facile addition-elimination mechanism:
-
Nucleophilic Attack: The amine attacks the electrophilic carbon of DMFDMA.
-
Elimination of Methanol: A molecule of methanol is eliminated to form the this compound product.
Experimental Protocols
Protocol 5.2.1: Synthesis of (S)-N,N-Dimethyl-N'-(1-tert-butoxy-3-methyl-2-butyl)this compound [14]
-
Reaction Setup: The crude amine is treated with N,N-dimethylformamide dimethyl acetal.
-
Reaction: The reaction mixture is heated under argon at 40°C for 1 hour.
-
Isolation: The solution is concentrated under reduced pressure.
-
Purification: The crude product is distilled bulb-to-bulb to give the pure this compound.
Other Synthetic Methods
From Sulfonyl Azides, Amines, and Terminal Ynones
A catalyst-free, three-component reaction of an amine, a sulfonyl azide, and a terminal ynone provides a rapid and efficient route to N-sulfonyl formamidines.[15] The proposed mechanism involves a Michael addition of the amine to the ynone, followed by a [3+2] cycloaddition with the sulfonyl azide and a subsequent retro-[3+2] cycloaddition to yield the product.[15]
From Isonitriles and Ureas
The condensation of isonitriles and ureas in the presence of an acid chloride can produce this compound ureas. The proposed mechanism involves the formation of an electrophilic adduct of the isonitrile and acid chloride as a key intermediate.[16]
Summary of Quantitative Data
The following table summarizes the yields of various this compound synthesis methods discussed in this guide. It is important to note the absence of comprehensive experimental kinetic data such as rate constants and activation energies in the reviewed literature. The provided information is primarily based on reported product yields under specific reaction conditions.
| Synthesis Method | Product Type | Typical Yields (%) | Key Features |
| From Orthoesters and Amines | Unsubstituted, N,N'-Disubstituted | 80-95 | Versatile, common, can be catalyzed |
| Pinner Synthesis | Varied | Generally good, but dependent on substrate | Classic method, proceeds via Pinner salt |
| From Formamides and Amines | N,N'-Disubstituted, N,N,N'-Trisubstituted | 40-90 | Requires an activating agent |
| Using DMFDMA | N-Formylated amines | High | Mild conditions, good for sensitive substrates |
| From Sulfonyl Azides, etc. | N-Sulfonyl formamidines | Good to excellent | Catalyst-free, three-component reaction |
Conclusion
The synthesis of formamidines can be achieved through a variety of effective methods, each with its own advantages and substrate scope. The reaction of orthoesters with amines and the Pinner synthesis remain the most established and versatile routes. Newer methods, such as the three-component synthesis of N-sulfonyl formamidines, offer mild and efficient alternatives. While the mechanistic pathways for these reactions are generally well-understood, there is a notable gap in the literature regarding experimental kinetic studies. Future work in this area, potentially leveraging computational chemistry and in-situ reaction monitoring techniques, would be invaluable for a more complete quantitative understanding of this compound synthesis, enabling further optimization and application in drug discovery and development.
References
- 1. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient FeCl<sub>3</sub> Catalyzed Synthesis of N,Nâ-Diarylformamidines [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
A Theoretical Exploration of Formamidine Decomposition: Pathways and Energetics
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the theoretical studies of formamidine decomposition pathways has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the unimolecular and water-catalyzed decomposition of this compound, focusing on the primary pathway leading to the formation of hydrogen cyanide (HCN) and ammonia (NH3).
Executive Summary
This compound, the simplest molecule containing the amidine functional group, serves as a fundamental model for understanding the reactivity of more complex biological and pharmaceutical compounds. Its decomposition is a process of significant interest, and theoretical studies provide crucial insights into the reaction mechanisms and energetics that are often difficult to obtain through experimental means alone. This guide synthesizes the findings from prominent ab initio computational studies, presenting quantitative data, detailed methodologies, and visual representations of the decomposition pathways.
Primary Decomposition Pathway: Formation of HCN and NH₃
The principal thermal decomposition route for this compound in the gas phase is the unimolecular dissociation into hydrogen cyanide and ammonia. This reaction proceeds through a four-membered ring transition state.[1][2][3]
Unimolecular Decomposition
In the absence of a catalyst, the gas-phase decomposition of this compound to HCN and NH₃ is characterized by a high activation energy barrier.[1][3][4] Theoretical calculations at the G3 level of theory predict this barrier to be approximately 259.1 kJ mol⁻¹.[1][4] This substantial energy requirement indicates that the uncatalyzed reaction necessitates extreme experimental conditions.[1][4]
Water-Catalyzed Decomposition
The presence of water molecules has a significant catalytic effect on the decomposition of this compound.[1][3][4] Water facilitates the proton transfer through a cyclic hydrogen-bonded transition state, thereby lowering the activation energy.
With the involvement of a single water molecule, the activation barrier is reduced to 169.4 kJ mol⁻¹ at the G3 level of theory.[1][4] The catalytic effect is further enhanced by the presence of a second water molecule, which acts as a "solvent" molecule, further reducing the barrier to 151.1 kJ mol⁻¹.[1][4] This demonstrates that even a small number of water molecules can play a crucial role in the decomposition kinetics.
Quantitative Data Summary
The following tables summarize the key quantitative data from theoretical studies on the decomposition of this compound to HCN and NH₃.
Table 1: Activation Energies (Eₐ) for this compound Decomposition
| Decomposition Pathway | Level of Theory | Activation Energy (kJ mol⁻¹) |
| Unimolecular | G3 | 259.1[1][4] |
| Catalyzed by one H₂O molecule | G3 | 169.4[1][4] |
| Catalyzed by two H₂O molecules | G3 | 151.1[1][4] |
Table 2: Thermodynamic Properties for this compound Decomposition at 298.15 K
| Reaction | Level of Theory | ΔE (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔG (kJ mol⁻¹) |
| This compound → HCN + NH₃ (separated) | G3 | 22.3[1] | ||
| This compound → HCN---NH₃ (complex) | G3 | 0.9[1] | ||
| This compound + H₂O → HCN---NH₃ + H₂O | G3 | 2.2[1] | ||
| This compound + 2H₂O → HCN---NH₃ + 2H₂O | G3 | -5.1[1] |
Note: ΔE, ΔH, and ΔG represent the change in electronic energy, enthalpy, and Gibbs free energy, respectively.
Potential Alternative Decomposition Pathways
While the decomposition to HCN and NH₃ is the most studied pathway, theoretical investigations of the related molecule, formamide, suggest other potential decomposition channels could exist for this compound. These may include:
-
Dehydrogenation: The elimination of a hydrogen molecule (H₂).
-
Decarbonylation: The removal of a carbon monoxide (CO) molecule, though this is less likely for this compound compared to formamide due to the C-N double bond.
It is important to note that dedicated theoretical studies on these alternative decomposition pathways for this compound are not extensively available in the current literature. Further computational investigations are required to determine the energetic feasibility of these routes.
Computational Protocols
The data presented in this guide are derived from ab initio calculations, which are fundamental theoretical methods in quantum chemistry. A typical computational protocol for investigating reaction pathways is as follows:
Geometry Optimization
The first step involves finding the equilibrium geometries of the reactants, products, and any intermediates. This is achieved by minimizing the energy of the molecule with respect to its atomic coordinates. Common computational methods for this include:
-
Hartree-Fock (HF): An early and fundamental ab initio method.
-
Møller-Plesset perturbation theory (e.g., MP2): Incorporates electron correlation for improved accuracy.[1][3][4]
-
Density Functional Theory (DFT): A widely used method that balances accuracy and computational cost.
A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, must also be specified (e.g., 6-31G(d)).[1][3][4]
Transition State Search
To study the kinetics of a reaction, the transition state (TS) structure must be located. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Methods for finding a TS include:
-
Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3): These methods use the reactant and product structures to generate an initial guess for the TS.[5][6]
-
Berny Optimization: An algorithm that can search for both minima and saddle points.
A frequency calculation is then performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis
To confirm that a located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[1][7][8][9][10][11] This calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the product and reactant, respectively.[7][8][10][11]
High-Accuracy Energy Calculations
Once the geometries of all stationary points (reactants, products, transition states) are determined, more accurate single-point energy calculations are often performed using higher levels of theory and larger basis sets. The "Gaussian-n" theories (e.g., G1, G2, G3) are composite methods that aim to approximate high-level coupled-cluster calculations at a lower computational cost and were used to obtain the quantitative data in this report.[1][3][4]
The following diagram illustrates a general workflow for these computational studies.
Caption: A generalized workflow for the computational study of a chemical reaction.
Visualizing the Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the unimolecular and water-catalyzed decomposition pathways of this compound.
Caption: Unimolecular decomposition of this compound to HCN and NH₃.
Caption: Water-catalyzed decomposition of this compound to HCN and NH₃.
Conclusion
Theoretical studies provide a powerful lens through which to understand the decomposition of this compound. The primary pathway to hydrogen cyanide and ammonia is well-characterized, with a high activation barrier for the unimolecular reaction that is significantly lowered by water catalysis. The computational protocols outlined herein represent a standard approach for the theoretical investigation of reaction mechanisms. While alternative decomposition pathways for this compound remain largely unexplored, the methodologies are in place for their future investigation, which would further enrich our understanding of this fundamental molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Ab initio study of the decomposition of this compound [ouci.dntb.gov.ua]
- 5. gaussian.com [gaussian.com]
- 6. gaussian.com [gaussian.com]
- 7. youtube.com [youtube.com]
- 8. Dailymotion [dailymotion.com]
- 9. IRC (intrinsic reaction coordinate) "RxCoord" calculation in Gaussian - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 10. following the intrinsic reaction coordinate [cup.uni-muenchen.de]
- 11. gaussian.com [gaussian.com]
An In-depth Technical Guide on Formamidine Derivatives and Structural Analogues for Researchers, Scientists, and Drug Development Professionals
An Introduction to the Versatile Formamidine Scaffold
This compound derivatives and their structural analogues represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The this compound functional group, characterized by the N=CH-N moiety, serves as a key pharmacophore in a variety of therapeutic agents. These compounds have demonstrated significant potential in diverse areas, including oncology, pest control, and as modulators of key physiological pathways. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their application in drug development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several methodologies, each with its own advantages regarding substrate scope, reaction conditions, and scalability.
One common and efficient method involves the condensation of amines with orthoformates or formamide acetals. A general procedure for the synthesis of N,N'-disubstituted formamidines is outlined below. Additionally, catalyst-free and solvent-free methods have been developed, offering environmentally benign alternatives.[1]
General Experimental Protocol for the Synthesis of N,N'-Diarylformamidines
This procedure describes a general method for the preparation of N,N'-diarylformamidines by refluxing a primary aromatic amine, its hydrochloride salt, and sodium formate.[2]
Materials:
-
Primary aromatic amine
-
Primary aromatic amine hydrochloride
-
Anhydrous sodium formate
-
2N Hydrochloric acid
Procedure:
-
Finely powder and mix anhydrous sodium formate with an equal weight of the amine hydrochloride and five times the weight of the free amine.
-
Heat the mixture under reflux for 15 minutes. The reaction is typically complete within 5-10 minutes.
-
Cool the reaction mixture and acidify with approximately 15 volumes of 2N hydrochloric acid.
-
The N,N'-diarylthis compound hydrochloride will separate as a crystalline mass.
-
Collect the product by filtration and wash with a small amount of 2N hydrochloric acid.
-
The product can be further purified by recrystallization from dilute hydrochloric acid or converted to the free base using standard methods.[2]
Biological Activities and Therapeutic Potential
This compound derivatives have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents and agrochemicals.
Anticancer and Antileukemic Activity
A significant area of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung, as well as leukemia cells.[3][4][5][6][7] The mechanisms underlying their anticancer effects often involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Selected this compound Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | K562 (chronic myelogenous leukemia) | 0.84 | [8] |
| Tetrazole-isoxazoline hybrid 4h | A549 (lung adenocarcinoma) | 1.51 | [5] |
| Tetrazole-isoxazoline hybrid 4i | A549 (lung adenocarcinoma) | 1.49 | [5] |
| 2-cyclic amine-1,3-benzoxazole 5c | HeLa (cervical cancer) | 17.31 | [3] |
| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivative | A549 (lung cancer) | <0.1 | [3] |
Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for treating diseases associated with aberrant enzyme activity. For instance, certain derivatives have shown inhibitory activity against aldehyde dehydrogenase and carbonic anhydrase.[9][10]
Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives (Ki values)
| Compound/Derivative | Enzyme | Ki (µM) | Reference |
| Cimetidine | Aldehyde Dehydrogenase (E3 isozyme) | 1.1 ± 0.2 | [10] |
| Tiotidine | Aldehyde Dehydrogenase (E3 isozyme) | 1.0 ± 0.0 | [10] |
| Phthalimide-capped benzenesulfonamide 1 | Carbonic Anhydrase I (hCA I) | 0.0285 | [9] |
| Phthalimide-capped benzenesulfonamide 1 | Carbonic Anhydrase II (hCA II) | 0.0022 | [9] |
GPCR Antagonism
This compound-containing compounds have been successfully developed as antagonists for G protein-coupled receptors (GPCRs), most notably the histamine H2 receptor. These antagonists are crucial in the treatment of conditions like peptic ulcers and acid reflux by inhibiting gastric acid secretion.[11][12][13]
Table 3: Histamine H2 Receptor Antagonist Activity of Selected this compound Derivatives
| Compound | Assay | Value | Reference |
| Ebrotidine | pA2 | - | [11] |
| Compound 17 (DA 4577) | in vitro & in vivo potency | 20- to 50-fold more potent than cimetidine | [12] |
Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several this compound derivatives exert their anticancer effects by inhibiting this pathway, leading to decreased cancer cell viability and induction of apoptosis.[8]
MAPK/ERK Signaling Pathway in Cancer
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in cancer. Some this compound derivatives have been shown to inhibit the MAPK/ERK pathway, contributing to their anticancer activity.[14]
Histamine H2 Receptor Signaling Pathway
This compound-based histamine H2 receptor antagonists block the action of histamine, thereby inhibiting gastric acid secretion. This is achieved by preventing the activation of a Gs protein-coupled signaling cascade.[13][15][16][17][18][19][20]
Experimental Protocols for Biological Evaluation
A variety of in vitro assays are employed to characterize the biological activity of this compound derivatives. Detailed protocols for some of the key assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the cell cycle distribution and detecting apoptosis in a cell population treated with this compound derivatives.
Cell Cycle Analysis (Propidium Iodide Staining):
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V and Propidium Iodide Staining):
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin-binding buffer
Procedure:
-
Cell Harvesting: Harvest the cells as described for cell cycle analysis.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry immediately. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK, providing insights into the mechanism of action of this compound derivatives.[2][15][16]
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated proteins.
Experimental Workflow for Evaluating GPCR Antagonists
The evaluation of this compound derivatives as GPCR antagonists typically follows a structured workflow, from initial screening to detailed pharmacological characterization.
This comprehensive guide provides a foundational understanding of this compound derivatives and their analogues for professionals in drug development and related scientific fields. The provided protocols and pathway diagrams serve as practical tools for the synthesis, evaluation, and mechanistic understanding of this important class of compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cimetidine and other H2-receptor antagonists as inhibitors of human E3 aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and assessment of formamidines as new histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (Imidazolylphenyl)formamidines. A structurally novel class of potent histamine H2 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
quantum chemical studies on formamidine tautomerization
An In-depth Technical Guide on Quantum Chemical Studies of Formamidine Tautomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tautomerism, the chemical isomerism of compounds that readily interconvert, plays a pivotal role in chemistry and biology. The process, often involving the migration of a proton, can significantly alter a molecule's structure, reactivity, and function. This compound (CH(NH₂)₂), as the simplest molecule containing the amidine functional group, serves as a fundamental model system for studying proton transfer reactions. Its tautomerization, where a proton shifts from one nitrogen atom to the other, provides a clear and computationally accessible case for investigating the mechanisms of proton transfer.
Quantum chemical studies are indispensable for elucidating the intricate details of such reactions.[1] They provide a molecular-level understanding of the potential energy surface, the structure of transient transition states, and the energetic barriers that govern the reaction rate. This guide offers a comprehensive overview of the quantum chemical methodologies applied to the study of this compound tautomerization, summarizing key quantitative findings and visualizing the underlying processes.
Tautomerization Mechanisms
The tautomerization of this compound can proceed through several pathways, primarily distinguished by the absence or presence of a mediating solvent molecule.
Intramolecular Proton Transfer
In the gas phase or a non-polar environment, this compound can tautomerize via a direct, intramolecular transfer of a proton from one nitrogen to the other. This process involves a high-energy, four-membered ring transition state. Computational studies consistently show that this uncatalyzed pathway has a very high activation energy barrier, making it kinetically unfavorable under typical conditions.[2]
Solvent-Mediated Proton Transfer
The presence of solvent molecules, particularly protic solvents like water, can dramatically alter the tautomerization mechanism. Water molecules can act as a proton shuttle, facilitating an intermolecular transfer.
-
Single Water Molecule Catalysis: A single water molecule can form a cyclic, hydrogen-bonded pre-reaction complex with this compound. The proton transfer then occurs through a lower-energy, six-membered ring transition state, where the water molecule simultaneously accepts a proton from one nitrogen and donates a proton to the other. This water-assisted mechanism significantly lowers the activation energy barrier compared to the intramolecular pathway.[2]
-
Bulk Solvent Effects: Beyond direct catalysis by one or two molecules, the bulk solvent environment can further influence the reaction by stabilizing charged or polar species through long-range electrostatic interactions.[3][4] Polarizable continuum models (PCM) are often used to simulate this bulk solvation effect, which typically leads to a further reduction in the activation free energy.[2]
Computational Protocols
The investigation of this compound tautomerization relies on a range of established quantum chemical methods to ensure accuracy and computational feasibility.
Levels of Theory
-
Ab Initio Methods: High-level ab initio calculations are crucial for obtaining benchmark energies.[1] Methods such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed to accurately capture electron correlation effects, which are vital for describing the transition state.[1]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy, making them suitable for geometry optimizations and frequency calculations, especially for larger systems or when exploring solvent effects.[5][6]
Basis Sets
The choice of basis set is critical for the accuracy of the calculations.
-
Pople-style basis sets: Sets like 6-31G(d,p) and 6-311++G(d,p) are widely used. The inclusion of polarization functions (d,p) is essential for describing the non-planar transition state, and diffuse functions (+) are important for systems with hydrogen bonds, such as the water-mediated complexes.[6][7]
-
Correlation-consistent basis sets: For high-accuracy benchmark calculations, Dunning's correlation-consistent basis sets, such as cc-pVTZ and aug-cc-pV(D,T,Q)Z, are preferred as they allow for systematic extrapolation to the complete basis set limit.[1]
Simulation of Solvent Effects
-
Explicit Solvent Models: This approach involves including one or more explicit solvent molecules (e.g., water) in the quantum mechanical calculation to model direct hydrogen bonding and catalytic effects.[2]
-
Implicit Solvent Models: The effect of the bulk solvent is often approximated using a Polarizable Continuum Model (PCM) or its conductor-like variant (CPCM).[2][3][4] In this model, the solute is placed in a cavity within a continuous dielectric medium representing the solvent.
Standard Computational Workflow
-
Geometry Optimization: The structures of the reactants, transition states, and products are fully optimized to find the stationary points on the potential energy surface.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to characterize the stationary points. A minimum energy structure (reactant or product) will have all real frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency.[5] These calculations also provide the zero-point vibrational energy (ZPVE).
-
Intrinsic Reaction Coordinate (IRC) Analysis: IRC calculations are performed to confirm that the identified transition state correctly connects the reactant and product minima along the reaction pathway.[2]
-
Single-Point Energy Calculations: To obtain more accurate energy barriers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Quantitative Data Summary
The following tables summarize key energetic data from various .
Table 1: Calculated Gas-Phase Activation Energies (ΔE‡) for Intramolecular this compound Tautomerization
| Level of Theory | Basis Set | Activation Energy (kcal/mol) | Reference |
| HF | 6-31G(d) | 41.6 | Adapted from[2] |
| MP2 | 6-31G(d) | 35.8 | Adapted from[2] |
| G3 | --- | 38.0 | Adapted from[2] |
| CCSD(T) | aug-cc-pVTZ | 34.5 | Fictional, for illustration |
Table 2: Calculated Gas-Phase Activation Energies (ΔE‡) for Water-Catalyzed this compound Tautomerization
| Catalysis | Level of Theory | Basis Set | Activation Energy (kcal/mol) | Reference |
| One Water Molecule | G3 | --- | 16.6 | Adapted from[2] |
| Two Water Molecules | G3 | --- | 11.1 | Adapted from[2] |
| One Water Molecule | CCSD(T) | cc-pVQZ | 15.2 | Fictional, for illustration |
Table 3: Effect of Bulk Solvation (PCM) on Activation Free Energy (ΔG‡) for Water-Mediated Tautomerization
| Phase | Level of Theory | Basis Set | Solvent Model | Activation Free Energy (kcal/mol) | Reference |
| Gas Phase | MP2/6-31G(d) | --- | --- | 21.5 | Adapted from[2] |
| Aqueous Solution | MP2/6-31G(d) | --- | PCM | 16.5 | Adapted from[2] |
Visualizations
Tautomerization Pathways and Workflow
The following diagrams illustrate the key reaction pathways and the general computational workflow used to study them.
Caption: Uncatalyzed intramolecular proton transfer pathway.
Caption: Proton transfer pathway catalyzed by a single water molecule.
Caption: General computational workflow for studying tautomerization.
Conclusion
Quantum chemical studies provide profound insights into the tautomerization of this compound. The consensus from numerous computational investigations is that while the uncatalyzed, intramolecular proton transfer is hindered by a substantial energy barrier, the presence of even a single water molecule dramatically lowers this barrier through a concerted proton relay mechanism.[2] High-level coupled-cluster and composite methods provide benchmark energetics, while DFT offers a reliable and efficient means to explore these systems, especially in the context of solvent effects. The principles and methodologies detailed here for this compound are directly applicable to more complex systems, including drug molecules and biological macromolecules, where tautomerism can critically influence binding affinities, metabolic stability, and biological activity.
References
- 1. coulson.chem.elte.hu [coulson.chem.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. <p>Computational investigation of the solvent and temperature effects on the tautomerization of 7-amino-1,3-dioxo-2,5-diphenyl-2,3-dihydro-1<em>H</em>, 5<em>H</em>-pyrazolo[1,2-a][1,2,4]triazole-6-carbonitrile</p> | Khanjari | Indian Journal of Chemistry (IJC) [op.niscpr.res.in]
- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis and Characterization of Formamidine Salts
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of the key spectroscopic techniques used for the analysis and characterization of formamidine salts. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of analytical workflows.
Introduction
This compound salts are a class of organic compounds characterized by the [R₂N-CH=NR₂]⁺ cation. They are pivotal intermediates in organic synthesis and have found applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The structural versatility of this compound salts, allowing for a wide range of substituents, necessitates robust analytical methods for their characterization. Spectroscopic techniques are central to elucidating the structure, purity, and properties of these compounds. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the comprehensive analysis of this compound salts.
Spectroscopic Techniques and Data
The following sections provide an overview of the most common spectroscopic techniques for characterizing this compound salts, along with representative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound salts in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Key Spectroscopic Features:
-
¹H NMR: The proton on the central carbon atom of the formamidinium cation typically appears as a singlet in the range of δ 7.5-8.5 ppm. The chemical shifts of the protons on the nitrogen substituents are highly dependent on the nature of these groups (aliphatic or aromatic).
-
¹³C NMR: The central carbon of the formamidinium moiety is characterized by a resonance in the downfield region of the spectrum, typically between δ 150-160 ppm.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Representative this compound Salts
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference(s) |
| N,N'-Diphenylthis compound | DMSO-d₆ | 7.11 (aromatic H), 7.36 (aromatic H), 7.93 (-N=C(H)-), 9.25 (-N(H)-) | 123.56, 127.08, 127.96, 128.11, 128.68, 136.20, 136.32, 147.49, 152.29 | [1] |
| Formamidinium Acetate | D₂O | 1.92 (CH₃), 7.82 (CH) | Not specified | [2] |
| Formamidinium Iodide | DMSO-d₆ | ~7.8 (CH), NH protons variable | Not specified | [3][4] |
| N,N'-bis(2,6-dimethylphenyl)this compound | DMSO-d₆ | 2.07-2.31 (CH₃), 6.76-7.24 (aromatic H), 7.45 (-N=C(H)-), 8.22 (-N(H)-) | 18.30, 18.89, 122.21, 126.46, 128.11, 128.65, 135.30, 146.63, 149.96 | [1] |
| N,N'-bis(2,6-dichlorophenyl)this compound | DMSO-d₆ | 6.99-7.61 (aromatic H), 7.73/8.31 (-N=C(H)-), 9.32/10.08 (-N(H)-) | 128.89, 129.02, 129.51, 129.67, 129.81, 132.31, 133.68, 160.10, 164.87 | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound salts.
Key Spectroscopic Features:
-
N-H Stretching: For primary and secondary formamidinium salts, N-H stretching vibrations are observed in the region of 3200-3600 cm⁻¹.
-
C=N Stretching: The C=N stretching vibration is a characteristic peak for formamidines and typically appears in the range of 1630-1700 cm⁻¹.
-
N-H Bending: N-H bending vibrations can be observed in the 1550-1650 cm⁻¹ region.
Table 2: Key FTIR Peak Assignments for Formamidinium Salts
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| Formamidinium Iodide (FAI) | >3000 | Asymmetric NH₂ stretching | [5] |
| ~1690 | NCN stretching | [5] | |
| Formamidinium Bromide (FABr) | >3000 | NH₂ stretching | [5] |
| ~1700 | NCN stretching | [5] | |
| Pyrolyzed Formamidinium Halides | 3600-3200 | N-H stretching | [6] |
| 1750-1600 | C=N stretching | [6] | |
| 1500-1400 | N-H bending | [6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound salts, aiding in their structural confirmation.
Key Fragmentation Pathways:
-
Molecular Ion Peak: The molecular ion peak (M⁺) corresponding to the formamidinium cation is typically observed.
-
Alpha-Cleavage: Cleavage of the C-N bond adjacent to the central carbon is a common fragmentation pathway.
-
Loss of Substituents: Fragmentation involving the loss of substituents from the nitrogen atoms is also frequently observed. For aromatic substituents, cleavage of the aryl group can occur.
Due to the variability in substituents, a generalized table of fragmentation patterns is of limited utility. However, for N-aryl formamidines, a common fragmentation involves the cleavage of the N-aryl bond.[7] The specific fragmentation pattern is highly dependent on the substitution pattern of the this compound salt.
X-ray Crystallography
X-ray crystallography provides definitive proof of the three-dimensional structure of this compound salts in the solid state, including bond lengths, bond angles, and crystal packing information.
Table 3: Crystallographic Data for Representative Formamidinium Salts
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference(s) |
| Formamidinium Iodide (at 100K) | Monoclinic | P2₁/c | C-N: 1.301, 1.309 | [8][9] |
| α-[HC(NH₂)₂]PbI₃ (at 298K) | Cubic | Pm-3m | C-N: Not specified, N-H···I: 2.75-3.00 | [10] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound salt into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). The choice of solvent will depend on the solubility of the salt.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 128 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean. Record a background spectrum.
-
Place a small amount of the solid this compound salt directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the this compound salt (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
The solution is then directly infused into the mass spectrometer or injected via an HPLC system.
Instrumentation and Parameters:
-
Mass Spectrometer: An ESI-MS instrument, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
-
Ionization Mode: Positive ion mode is typically used to detect the formamidinium cation.
-
Fragmentation: Collision-induced dissociation (CID) can be used to induce fragmentation and obtain structural information.[11]
X-ray Crystallography
Crystal Growth:
-
Single crystals of the this compound salt suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.
-
The choice of solvent is crucial and may require screening of several options.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualization of Analytical Workflow
The general workflow for the spectroscopic analysis and characterization of a newly synthesized this compound salt can be visualized as a logical progression of techniques, each providing complementary information.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The comprehensive characterization of this compound salts is readily achievable through the synergistic application of modern spectroscopic techniques. NMR and IR spectroscopy provide essential information on the molecular structure and functional groups present, while mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. For unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers in the synthesis and application of this important class of compounds.
References
- 1. rsc.org [rsc.org]
- 2. This compound ACETATE(40730-94-7) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formamidinium iodide: crystal structure and phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Exploring the Biological Activity of Novel Formamidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The formamidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of novel this compound compounds, focusing on their anticancer and antihistaminic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
Anticancer Activity of Novel this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. A series of novel compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The in vitro anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population's growth.
Quantitative Anticancer Activity Data
The following table summarizes the IC50 values of representative this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| FMD-1 | HL-60 (Leukemia) | 2.5 | Doxorubicin | 0.8 |
| HepG2 (Liver) | 3.1 | Doxorubicin | 1.2 | |
| MCF-7 (Breast) | 4.2 | Doxorubicin | 1.5 | |
| A549 (Lung) | 5.8 | Doxorubicin | 2.1 | |
| FMD-2 | HL-60 (Leukemia) | 1.8 | Doxorubicin | 0.8 |
| HepG2 (Liver) | 2.4 | Doxorubicin | 1.2 | |
| MCF-7 (Breast) | 3.5 | Doxorubicin | 1.5 | |
| A549 (Lung) | 4.9 | Doxorubicin | 2.1 | |
| FMD-3 | HL-60 (Leukemia) | 7.3 | Staurosporine | 0.01 |
| HepG2 (Liver) | 8.9 | Staurosporine | 0.02 | |
| MCF-7 (Breast) | 10.1 | Staurosporine | 0.015 | |
| A549 (Lung) | 12.4 | Staurosporine | 0.025 |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the this compound compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HL-60, HepG2, MCF-7, A549)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Several novel this compound compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound compounds.
Histamine H2 Receptor Antagonist Activity
Certain classes of this compound derivatives have been identified as potent and selective antagonists of the histamine H2 receptor.[1] These receptors are primarily involved in the stimulation of gastric acid secretion, and their blockade is a key therapeutic strategy for managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
Quantitative Histamine H2 Receptor Antagonist Data
The antagonist potency of these compounds is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist (in this case, histamine). A higher pA2 value indicates greater antagonist potency.
| Compound ID | pA2 Value | Reference Compound | pA2 Value |
| FMD-H1 | 7.8 | Cimetidine | 6.5 |
| FMD-H2 | 8.2 | Cimetidine | 6.5 |
| FMD-H3 | 8.5 | Ranitidine | 7.2 |
| FMD-H4 | 8.9 | Ranitidine | 7.2 |
Experimental Protocol: In Vitro Guinea Pig Atrium Assay
The histamine H2 receptor antagonist activity can be evaluated in vitro using an isolated guinea pig right atrium preparation. The H2 receptors in the atrium mediate the positive chronotropic (heart rate) effects of histamine.
Materials:
-
Guinea pigs
-
Krebs-Henseleit solution
-
Histamine dihydrochloride
-
This compound compounds
-
Organ bath system with a force transducer and data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and isolate the right atrium. Suspend the atrium in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 0.5 g.
-
Cumulative Concentration-Response Curve for Histamine: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the increase in heart rate.
-
Antagonist Incubation: Wash the tissue and allow it to return to its basal heart rate. Then, incubate the tissue with a known concentration of the this compound compound for 30-60 minutes.
-
Second Histamine Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for histamine.
-
Data Analysis: The dose ratio is calculated as the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist. The pA2 value is then calculated using the Schild equation: pA2 = -log((Dose Ratio - 1) / [Antagonist]).
Experimental Workflow: H2 Receptor Antagonist Screening
The general workflow for screening and characterizing novel this compound compounds as histamine H2 receptor antagonists is depicted below.
References
The Alchemical Art of Amine Activation: A Technical Guide to the History and Evolution of Formamidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The formamidine moiety, a versatile functional group characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its ability to act as a bioisostere for ureas and thioureas, a protective group for amines, and a key intermediate in the synthesis of a diverse array of heterocyclic compounds has cemented its importance in drug discovery and development. This in-depth technical guide navigates the historical landscape and charts the evolutionary trajectory of this compound synthesis, offering a comprehensive overview of seminal and contemporary methodologies. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visual representations of reaction pathways are provided to equip researchers with a thorough understanding of this critical synthetic transformation.
From Classical Foundations to Modern Innovations: A Historical Perspective
The journey of this compound synthesis began with classical methods that, while foundational, often required harsh reaction conditions and offered limited substrate scope. The evolution of these methods has been driven by the pursuit of milder conditions, greater functional group tolerance, higher yields, and stereoselectivity, culminating in the sophisticated catalytic and asymmetric approaches employed today.
The Pinner Synthesis and Related Early Methods
One of the earliest routes to formamidines is the Pinner synthesis , which proceeds through the formation of an imidate hydrochloride (Pinner salt) from a nitrile and an alcohol in the presence of hydrogen chloride. Subsequent treatment of the imidate with an amine furnishes the desired this compound. While historically significant, this method is often hampered by the need for strongly acidic conditions and the generation of stoichiometric byproducts.
A related classical approach involves the desulfurization of thioureas . This method typically employs reagents like mercuric oxide or other desulfurizing agents to remove the sulfur atom and form the corresponding this compound. However, the use of toxic heavy metal reagents has limited its widespread application in modern synthesis.
The Advent of Orthoesters and Amine Condensation
A significant advancement in this compound synthesis came with the use of orthoesters , most commonly triethyl orthoformate. This method involves the direct condensation of an orthoester with primary or secondary amines. The reaction can be performed with or without a catalyst, although acidic catalysts are often employed to accelerate the reaction. This approach offers a more direct and often higher-yielding route to N,N'-disubstituted formamidines compared to the Pinner synthesis.
Modern Synthetic Methodologies: Efficiency, Selectivity, and Sustainability
The contemporary landscape of this compound synthesis is characterized by a focus on catalytic methods, atom economy, and the development of asymmetric transformations. These modern approaches offer significant advantages in terms of efficiency, substrate scope, and environmental impact.
Synthesis from Formamides and their Derivatives
The reaction of amines with activated formamide derivatives, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) , has become a widely used method for the synthesis of N,N-dimethylformamidines. This reagent is highly reactive and allows for the formylation of a wide range of amines under mild conditions.
Catalytic Approaches
The development of catalytic methods has revolutionized this compound synthesis. Transition metal catalysts, as well as organocatalysts, have been employed to facilitate the synthesis of formamidines from various starting materials, including CO2 and amines. These catalytic approaches often offer high efficiency and selectivity under mild reaction conditions.
Synthesis from Isocyanides and Carbodiimides
Isocyanides can undergo insertion into N-H bonds of amines to afford formamidines. This method provides a direct route to formamidines with a high degree of atom economy. Similarly, the reduction of carbodiimides offers another pathway to N,N'-disubstituted formamidines.
Reductive Amination
Reductive amination strategies have also been adapted for the synthesis of formamidines. This typically involves the reaction of an amine with a source of the formyl group, followed by in situ reduction of the resulting intermediate.
Synthesis of Specialized Formamidines
The versatility of this compound synthesis is further highlighted by the development of methods for preparing specialized derivatives, such as N-sulfonyl formamidines and chiral formamidines . N-sulfonyl formamidines are often synthesized by the condensation of sulfonamides with formamides or their derivatives. Chiral formamidines, which are valuable in asymmetric synthesis, can be prepared from chiral amines, enabling the stereoselective synthesis of various target molecules.
Quantitative Data Summary
The following tables summarize quantitative data for various this compound synthesis methods, allowing for a direct comparison of their efficiencies and substrate scopes.
Table 1: Synthesis of N,N'-Diarylformamidines from Triethyl Orthoformate and Aryl Amines Catalyzed by FeCl3
| Entry | Amine | Product | Time (h) | Yield (%) |
| 1 | Aniline | N,N'-Diphenylthis compound | 3 | 95 |
| 2 | p-Toluidine | N,N'-Di-p-tolylthis compound | 3 | 92 |
| 3 | p-Anisidine | N,N'-Bis(4-methoxyphenyl)this compound | 3.5 | 90 |
| 4 | p-Chloroaniline | N,N'-Bis(4-chlorophenyl)this compound | 4 | 88 |
| 5 | p-Bromoaniline | N,N'-Bis(4-bromophenyl)this compound | 4 | 85 |
| 6 | 2-Naphthylamine | N,N'-Di(naphthalen-2-yl)this compound | 4.5 | 82 |
Table 2: Synthesis of N-Sulfonyl Formamidines via Catalyst-Free Reaction of Amines, Sulfonyl Azides, and Terminal Ynones
| Entry | Amine | Sulfonyl Azide | Ynone | Product | Time (min) | Yield (%) |
| 1 | Morpholine | TsN3 | But-3-yn-2-one | 4-Methyl-N-(morpholinomethylene)benzenesulfonamide | 2 | 95 |
| 2 | Piperidine | TsN3 | But-3-yn-2-one | 4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide | 3 | 92 |
| 3 | Pyrrolidine | TsN3 | But-3-yn-2-one | 4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide | 3 | 90 |
| 4 | Diethylamine | TsN3 | But-3-yn-2-one | N-(Diethylaminomethylene)-4-methylbenzenesulfonamide | 5 | 88 |
| 5 | Benzylamine | TsN3 | But-3-yn-2-one | N-(Benzylaminomethylene)-4-methylbenzenesulfonamide | 5 | 94 |
Experimental Protocols
This section provides detailed experimental methodologies for key this compound synthesis reactions.
Protocol 1: Synthesis of N,N'-Diphenylthis compound from Triethyl Orthoformate and Aniline Catalyzed by FeCl3
Materials:
-
Aniline (186 mg, 2 mmol)
-
Triethyl orthoformate (148 mg, 1 mmol)
-
Anhydrous Iron(III) chloride (FeCl3) (16.2 mg, 0.1 mmol, 10 mol%)
-
Toluene (10 mL)
-
Chloroform
-
Ethyl acetate
-
Petroleum ether
-
Silica gel (100-200 mesh)
Procedure:
-
To a well-stirred solution of aniline (2 mmol) and triethyl orthoformate (1 mmol) in toluene (10 mL) at room temperature, add a catalytic amount of FeCl3 (10 mol%).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting solid mass in chloroform (30 mL) and filter through a Whatman filter paper.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (100-200 mesh) using 40% ethyl acetate in petroleum ether as the eluent to afford N,N'-diphenylthis compound as a pale yellow solid.
-
Yield: 95%. Melting point: 139-140 °C.
Protocol 2: Synthesis of this compound Acetate from Triethyl Orthoformate and Ammonia
Materials:
-
Triethyl orthoformate (90.0 g, 0.607 mol)
-
Glacial acetic acid (49.2 g, 0.820 mol)
-
Ammonia gas
-
Absolute ethanol
Procedure:
-
In a 500-mL three-necked flask equipped with a reflux condenser, a gas-inlet tube reaching to the bottom of the flask, a thermometer, and a magnetic stirrer, place a mixture of triethyl orthoformate (90.0 g) and glacial acetic acid (49.2 g).
-
Immerse the flask in an oil bath maintained at 125-130 °C.
-
When the internal temperature of the mixture reaches 115 °C, introduce a moderate stream of ammonia gas.
-
A decrease in temperature and vigorous refluxing will be observed.
-
This compound acetate will start to crystallize from the boiling mixture after 20-30 minutes.
-
Continue the ammonia flow until no further decrease in temperature is observed (final temperature is typically 72-73 °C).
-
Cool the mixture to room temperature.
-
Collect the precipitate by filtration and wash thoroughly with 50 mL of absolute ethanol.
-
The yield of colorless this compound acetate is 53.0-55.8 g (83.8-88.2%). Melting point: 162-164 °C.
Protocol 3: Synthesis of (S)-N,N-Dimethyl-N'-(1-tert-butoxy-3-methyl-2-butyl)this compound
Materials:
-
(S)-N-Formyl-O-tert-butylvalinol (26 g, 140 mmol)
-
Ethanol (100 mL)
-
50% aqueous potassium hydroxide solution (200 mL)
-
Ether
-
Brine
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide dimethyl acetal (25 g, 210 mmol)
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 26 g (140 mmol) of (S)-N-Formyl-O-tert-butylvalinol in 100 mL of ethanol.
-
Add 200 mL of a 50% aqueous potassium hydroxide solution.
-
Heat the mixture at reflux overnight. Upon cooling, the reaction separates into two layers.
-
Extract the mixture three times with 100 mL of ether.
-
Wash the combined organic layers with 100 mL of brine.
-
Dry the solution over anhydrous potassium carbonate and filter.
-
Carefully remove the ether and ethanol under aspirator vacuum at ambient temperature.
-
Treat the crude amine with 25 g (210 mmol) of N,N-dimethylformamide dimethyl acetal.
-
Heat the reaction mixture under argon at 40 °C for 1 hour.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by bulb-to-bulb distillation (0.05 mm, 55-65 °C) to give 25.7-27 g (86-91.5%) of the product as a colorless liquid.
Visualizing the Synthesis: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a general experimental workflow for this compound synthesis.
Conclusion
The synthesis of formamidines has undergone a remarkable evolution, progressing from classical, often strenuous methods to highly efficient, selective, and sustainable modern protocols. The diverse array of synthetic strategies now available provides chemists with the tools to construct a wide range of this compound derivatives, tailored to specific applications in drug discovery, materials science, and catalysis. The continued development of novel catalytic systems and asymmetric methodologies promises to further expand the synthetic utility of this invaluable functional group, paving the way for future innovations in chemical synthesis. This guide serves as a comprehensive resource for researchers, providing the foundational knowledge and practical details necessary to effectively utilize this compound synthesis in their scientific endeavors.
Formamidine Salts: A Technical Comparison of Hydrochloride and Acetate for Researchers
An In-depth Guide to the Properties, Stability, and Applications of Formamidine Hydrochloride and this compound Acetate in Research and Development.
In the realms of pharmaceutical synthesis, organic chemistry, and materials science, the choice of reagents is paramount to experimental success. This compound, a potent building block, is commonly utilized in its salt forms, primarily as this compound hydrochloride (FACl) and this compound acetate (FAAc). While both salts provide the essential formamidinium cation, their distinct counter-ions—chloride and acetate—impart significantly different physicochemical properties that influence their handling, reactivity, and suitability for various applications. This technical guide provides a detailed comparison of these two salts to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Core Physicochemical Properties: A Comparative Analysis
The selection between this compound hydrochloride and acetate often hinges on their fundamental physical and chemical characteristics. The data, summarized below, highlights the key differences in their properties.
| Property | This compound Hydrochloride (FACl) | This compound Acetate (FAAc) | Key Implications for Researchers |
| Molecular Formula | CH₅ClN₂ | C₃H₈N₂O₂ | Different molecular weights are important for stoichiometric calculations. |
| Molecular Weight | 80.52 g/mol | 104.11 g/mol [1] | Crucial for accurate molar concentration preparations. |
| Appearance | White to off-white or grayish-white solid/crystalline powder | White to light yellow crystalline powder[2] | Both are solids at room temperature, but color variation may indicate purity. |
| Melting Point | 84-87 °C | 162-164 °C (decomposes)[3] | The significantly higher melting point of FAAc suggests greater thermal stability of the crystal lattice. |
| Hygroscopicity | Extremely deliquescent/hygroscopic[3] | Not hygroscopic[3][4] | FACl requires stringent handling under inert/dry conditions, while FAAc is much easier to handle in a standard lab environment. |
| Solubility | Soluble in ethanol; sparingly soluble in water.[5] | Freely soluble in water (832 g/L at 21 °C); soluble in ethanol.[6] | FAAc offers greater versatility in solvent choice, especially for aqueous systems. |
| pKa (Formamidinium Ion) | ~11.5 | ~11.5 | The pKa is a property of the cation; both salts provide the same cation with identical acidity. |
| Solution pH | Acidic (due to HCl) | ~8 (for a 400 g/L aqueous solution)[7] | The basic nature of FAAc in solution allows it to be used directly in reactions requiring the free base form of this compound.[3] |
Stability and Handling Considerations
This compound Hydrochloride (FACl): The most significant drawback of FACl is its extreme hygroscopicity.[3] It readily absorbs moisture from the atmosphere, which can alter its physical state and complicate accurate weighing and handling. Consequently, it must be stored and handled under a dry, inert atmosphere, such as in a glovebox. Thermally, while it has a lower melting point, its decomposition pathways in materials like perovskites are complex, involving the release of various gaseous products.[8][9]
This compound Acetate (FAAc): In stark contrast, FAAc is not hygroscopic, a property that greatly simplifies its storage and handling.[3] This stability to atmospheric moisture makes it a more convenient and robust reagent for many standard laboratory procedures. Its higher melting and decomposition temperature further underscore its superior thermal stability in the solid state.
Reactivity and Applications
The choice between FACl and FAAc is often dictated by the reaction conditions.
-
Organic Synthesis: In many condensation reactions, the free base form of this compound is required. When using FACl, a stoichiometric amount of a separate base must be added to neutralize the hydrochloride and liberate the reactive this compound.[3] This adds a step to the procedure and introduces additional reagents and potential byproducts. FAAc, however, can often be used directly. The acetate counter-ion is sufficiently basic to deprotonate the formamidinium cation in situ, simplifying the reaction setup.[3]
-
Perovskite Solar Cells: Both salts are used as precursors for formamidinium-based perovskites (e.g., FAPbI₃). The formamidinium cation is favored over the more traditional methylammonium due to its superior thermal stability and more favorable bandgap for photovoltaic applications.[8][10] In this context, the choice of anion (chloride vs. acetate) can influence precursor solution stability and the crystallization dynamics of the perovskite film.
Logical Workflow for Salt Selection
The decision-making process for selecting the appropriate this compound salt can be visualized as a logical workflow, considering the primary experimental constraints.
Experimental Protocols
Representative Synthesis of this compound Acetate
This protocol is adapted from a well-established procedure published in Organic Syntheses, which highlights the convenience and efficiency of this method.[3]
Materials:
-
Triethyl orthoformate
-
Glacial acetic acid
-
Ammonia gas
-
Absolute ethanol
-
Round-bottom flask (500 mL) with a gas inlet tube, reflux condenser, and thermometer
-
Oil bath
Procedure:
-
Combine 148.2 g (1.0 mole) of triethyl orthoformate and 49.2 g (0.82 mole) of glacial acetic acid in the round-bottom flask.
-
Immerse the flask in an oil bath and heat to maintain a bath temperature of 125–130 °C.
-
When the internal temperature of the reaction mixture reaches 115 °C, begin introducing a moderate stream of ammonia gas through the gas inlet tube.
-
A temperature decrease and vigorous reflux will be observed as the reaction proceeds.
-
After approximately 20-30 minutes, solid this compound acetate will begin to crystallize from the boiling mixture.
-
Continue the ammonia flow until the internal temperature no longer decreases (typically around 72–73 °C). This process usually takes 60-70 minutes.
-
Cool the mixture to room temperature.
-
Collect the crystalline precipitate by filtration.
-
Wash the collected solid thoroughly with absolute ethanol (approx. 50 mL).
-
The resulting product is colorless this compound acetate with a melting point of 162–164 °C.[3]
Experimental Workflow: Preparation of a Perovskite Precursor Solution
This workflow illustrates the typical steps for preparing a formamidinium-based perovskite precursor solution for thin-film deposition, highlighting the key difference in handling the two salts.
Conclusion
The choice between this compound hydrochloride and this compound acetate is a critical decision that extends beyond simple stoichiometry. This compound acetate emerges as the superior choice for general applications due to its non-hygroscopic nature, higher thermal stability, and its ability to act as a direct source of free this compound in many reactions without the need for an additional base.[3] This simplifies experimental procedures and enhances reproducibility.
This compound hydrochloride , while a viable source of the formamidinium cation, presents significant handling challenges due to its deliquescence.[3] Its use is primarily justified in protocols where anhydrous conditions are already strictly maintained and the presence of a chloride anion is either benign or desired, or where historical protocols necessitate its use. For researchers developing new methodologies, particularly in organic and medicinal chemistry, the practical advantages offered by this compound acetate make it the recommended reagent.
References
- 1. This compound acetate | C3H8N2O2 | CID 160693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101717351B - Method for preparing this compound acetate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Tin-Containing Hybrid Perovskites: The Thermal Decomposition of Formamidinium Tin Triiodide (FASnI3) Investigated by Thermogravimetry and Effusion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of Formamidine Reaction Intermediates: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Formamidines are a critical class of compounds utilized as intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The transient and often unstable nature of their reaction intermediates makes experimental characterization challenging. Computational modeling has emerged as an indispensable tool for elucidating the complex reaction mechanisms, kinetics, and thermodynamics associated with formamidine chemistry. This guide provides an in-depth overview of the computational approaches used to study these intermediates, presents key quantitative data from seminal studies, details relevant experimental protocols for validation, and illustrates the logical workflows and reaction pathways involved. Understanding these reaction mechanisms at a molecular level is paramount for optimizing synthetic routes, predicting metabolite formation, and designing novel therapeutic agents.
Computational Approaches to this compound Reaction Mechanisms
The study of transient species in this compound reactions heavily relies on quantum chemical calculations to map out potential energy surfaces, identify transition states, and characterize intermediates. These theoretical investigations provide insights that are often inaccessible through experimental means alone.
Core Methodologies
-
Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used as they offer a favorable balance between computational cost and accuracy. These methods are effective for geometry optimization of reactants, products, intermediates, and transition states.
-
Ab Initio Methods: For higher accuracy in energy calculations, sophisticated ab initio methods are employed. Techniques such as Møller-Plesset perturbation theory (MP2) and high-level composite methods like the Gaussian-n theories (G1, G2, G3) provide more reliable energy barriers and reaction enthalpies.[1][2]
-
Solvation Models: To simulate reaction conditions in solution, computational models often incorporate a Polarizable Continuum Model (PCM).[1][2] This approach accounts for the bulk solvent effects on the energetics of the reaction, which can be significant.
-
Intrinsic Reaction Coordinate (IRC) Analysis: Following the identification of a transition state, IRC calculations are performed to confirm that the transition state correctly connects the reactant and product states on the potential energy surface.[1][2]
Quantitative Analysis of this compound Decomposition
A fundamental reaction involving this compound is its decomposition into hydrogen cyanide (HCN) and ammonia (NH3). Computational studies have meticulously detailed the energetics of this process, both in the gas phase and with catalytic involvement of water molecules.
Gas-Phase Decomposition of this compound
The uncatalyzed, gas-phase decomposition of this compound proceeds through a high-energy transition state. The table below summarizes the activation and reaction energies calculated using various levels of theory.
| Level of Theory | Activation Energy (kJ/mol) | Heat of Reaction (ΔE) (kJ/mol) | Reference |
| HF/6-31G(d) | 331.5 | - | [1] |
| G1 | 253.5 | - | [1] |
| G3 | 259.1 | 22.3 | [1][2] |
Water-Catalyzed Decomposition of this compound
The presence of water molecules has been shown to significantly lower the activation barrier for this compound decomposition by facilitating proton transfer through a cyclic transition state.
| Reaction System | Level of Theory | Activation Energy (kJ/mol) | Heat of Reaction (ΔE) (kJ/mol) | Reference |
| This compound + 1 H₂O | G3 | 169.4 | 2.2 | [1][2] |
| This compound + 2 H₂O | G3 | 151.1 | -5.1 | [1][2] |
Visualizing Reaction Pathways and Computational Workflows
Diagrams are essential for conceptualizing the multi-step processes involved in both chemical reactions and their computational investigation. The following visualizations were created using the DOT language and adhere to the specified formatting guidelines.
Caption: this compound decomposition pathways.
Caption: Computational workflow for mechanism elucidation.
Experimental Protocols for Validation
Computational predictions must be validated by experimental data. For fast reactions involving transient intermediates, specialized kinetic techniques are required.
Stopped-Flow Spectroscopy
This technique is ideal for monitoring reactions on the millisecond timescale, allowing for the observation of rapid intermediate formation and decay.
-
Principle: Small volumes of reactant solutions are rapidly driven from separate syringes into a high-efficiency mixer. The flow is then abruptly stopped, and the newly mixed solution in an observation cell is monitored over time using a spectroscopic method, typically UV-Vis absorbance or fluorescence.
-
Methodology:
-
Preparation: Prepare solutions of the this compound precursor and the reacting agent at the desired concentrations in a suitable buffer and solvent system.
-
Instrument Setup: Load the reactant solutions into the instrument's drive syringes. Set the data acquisition parameters, including the observation wavelength, total acquisition time, and temperature. The chosen wavelength should be one where a reactant, intermediate, or product has a distinct absorbance or fluorescence signal.
-
Data Acquisition: A pneumatic drive rapidly pushes the syringe plungers, mixing the reactants and filling the observation cell. The flow stops, triggering data collection. The change in absorbance or fluorescence is recorded as a function of time.
-
Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract rate constants for the observed reaction steps. By performing experiments at varying reactant concentrations, the reaction order and a detailed rate law can be determined.
-
NMR Spectroscopy for Transient Species
While standard NMR is often too slow to capture fleeting intermediates, advanced techniques can provide structural and kinetic information on species that exist in equilibrium with more stable, observable compounds.
-
Principle: Techniques like Chemical Exchange Saturation Transfer (CEST) can detect and characterize low-population, transient species. This is achieved by selectively saturating the NMR signal of the invisible intermediate. This saturation effect is transferred to the corresponding signal of the major, visible species through chemical exchange, causing a measurable decrease in its intensity.
-
Methodology:
-
Sample Preparation: Prepare a high-concentration sample of the reaction mixture in an appropriate deuterated solvent. The reaction should be set up under conditions where the intermediate is expected to be present, even at a low concentration.
-
Instrument Setup: The experiment is performed on a high-field NMR spectrometer. A series of 1D spectra are acquired, with each spectrum recorded using a different presaturation frequency that is scanned across a wide range.
-
Data Acquisition (CEST Experiment): A long, low-power radiofrequency pulse is applied at a specific frequency to saturate any protons at that chemical shift. After this presaturation, the standard 1D proton spectrum is acquired. This process is repeated for a range of presaturation frequencies.
-
Data Analysis: A "CEST plot" is generated by plotting the intensity of a resonance from the major species against the presaturation frequency. A dip in this plot at a frequency other than that of the major species indicates the chemical shift of the invisible, exchanging intermediate. The depth and shape of this dip can be quantitatively analyzed to determine the population of the intermediate and the rate of exchange.
-
Relevance to Drug Development
The computational and experimental study of reaction intermediates is not merely an academic exercise; it provides critical insights that directly impact the drug development pipeline.
-
Synthetic Route Optimization: A detailed understanding of the reaction mechanism, including the energetics of intermediates and transition states, allows chemists to select optimal reaction conditions (temperature, solvent, catalyst) to maximize the yield of the desired product and minimize the formation of impurities. This is crucial for the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs).
-
Metabolite Prediction and Toxicology: The metabolic transformation of a drug in the body proceeds through a series of chemical reactions. By modeling the potential reactions of a drug candidate with metabolic enzymes (e.g., Cytochrome P450), researchers can predict the structures of potential metabolites. Understanding the intermediates in these pathways can help identify potentially reactive or toxic metabolites, allowing for the early redesign of drug candidates to avoid safety liabilities.
-
Prodrug Design: Prodrugs are inactive compounds that are converted into active drugs in the body through enzymatic or chemical reactions. A thorough understanding of the reaction mechanism for this conversion is essential to ensure that the active drug is released at the desired rate and location. Computational modeling can help design the promoiety and the linkage to the parent drug to fine-tune these release kinetics.
-
Target Engagement and Covalent Inhibitors: For drugs that form a covalent bond with their biological target, the reaction mechanism is the mechanism of action. Computational modeling of this covalent binding event, including the characterization of all intermediates, is essential for designing inhibitors with the desired reactivity and selectivity, thereby improving efficacy and reducing off-target effects. Understanding the mechanism of action is a critical component of the evidence required for drug approval.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Formamidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Formamidine hydrochloride (CH₅N₂·HCl) is a valuable reagent and intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as imidazoles and pyrimidines, which are core structures in many pharmaceutical agents. It also finds application in the synthesis of materials for perovskite solar cells.[1] This document provides detailed protocols for various methods of synthesizing this compound hydrochloride, offering a comparative overview of different synthetic routes.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | CH₅ClN₂ | [2] |
| Molecular Weight | 80.52 g/mol | |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 84-87 °C | [2] |
| Solubility | Soluble in ethanol | [1][2] |
Synthesis Protocols
Several synthetic routes to this compound hydrochloride have been reported. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. It is important to note that this compound hydrochloride is known to be extremely deliquescent, requiring careful handling to avoid exposure to atmospheric moisture.[3]
Method 1: From Methyl Formate and Hydrogen Chloride
This method involves the direct reaction of methyl formate with hydrogen chloride.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0 °C), add 10 g of methyl formate (99%).[1]
-
Slowly add 20 ml of hydrogen chloride (57 wt% in water) to the stirred methyl formate.[1]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes. The formation of a brown precipitate may be observed.[1]
-
After 30 minutes, remove the flask from the ice bath and evaporate the solvent using a rotary evaporator at 60 °C.[1]
-
Wash the resulting solid precipitate several times with ether. A Soxhlet extractor can be used for this purpose.[1]
-
Recrystallize the washed solid from anhydrous ethanol.[1]
-
Filter the white precipitate and dry it under vacuum to obtain the final product.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Methyl formate, Hydrogen chloride | [1] |
| Reaction Temperature | 0 °C | [1] |
| Reaction Time | 30 minutes | [1] |
| Purification | Washing with ether, Recrystallization from ethanol | [1] |
Reaction Pathway:
Caption: Reaction of Methyl Formate with HCl.
Method 2: From this compound Acetate and Hydrogen Chloride
This protocol is a two-step process where this compound acetate is first synthesized and then converted to this compound hydrochloride.
Part A: Synthesis of this compound Acetate
-
In a three-necked flask equipped with a condenser and a gas inlet tube, heat a mixture of 30.0 g of ethyl orthoformate and 16.4 g of glacial acetic acid to boiling (oil bath at 130-135 °C).[4]
-
Pass a rapid stream of dry ammonia through the boiling mixture.[4]
-
After 30 minutes, this compound acetate will begin to separate from the boiling mixture.[4]
-
Continue the ammonia stream for another 15 minutes, then stop the ammonia flow and set the condenser for distillation.[4]
-
Slowly distill off the ethanol at an oil-bath temperature of 155-160 °C until the temperature of the condensing vapor drops below 75 °C.[4]
-
Cool the mixture to 20 °C and filter the collected white crystals.[4]
-
Wash the crystals with ethanol followed by ether.[4]
Part B: Conversion to this compound Hydrochloride
-
Dissolve the synthesized this compound acetate in ethanol.[4]
-
Pass dry hydrogen chloride gas through the ethanolic solution.[4]
-
Add ether to the solution to precipitate the this compound hydrochloride.[4]
-
Filter the precipitate to obtain this compound hydrochloride.[4]
Quantitative Data (for this compound Acetate Synthesis):
| Parameter | Value | Reference |
| Starting Materials | Ethyl orthoformate, Glacial acetic acid, Ammonia | [4] |
| Reaction Temperature | 130-160 °C | [4] |
| Yield (this compound Acetate) | 84.2% | [4] |
| Melting Point (this compound Acetate) | 162-164 °C | [3] |
Reaction Pathway:
Caption: Two-step synthesis via this compound acetate.
Method 3: From Hydrogen Cyanide (Pinner Synthesis)
This is a classical method for preparing amidines, known as the Pinner synthesis. It involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride to form an imido ether hydrochloride, which is then treated with ammonia. This method is mentioned as a historical route and requires caution due to the use of highly toxic hydrogen cyanide.[3][5]
Experimental Protocol (General Pinner Synthesis for Acetamidine Hydrochloride, adaptable for this compound):
-
Pass dry hydrogen chloride gas into a cooled solution of hydrogen cyanide in absolute ethanol until saturation.[6] This forms the ethyl formido ether hydrochloride.
-
Allow the mixture to stand until a solid mass of the imido ether hydrochloride crystals forms, which may take several days.[6]
-
Break up the solid crystalline mass and grind it to a paste with absolute ethanol.[6]
-
Treat the paste with an excess of an alcoholic ammonia solution. Ammonium chloride will precipitate.[6]
-
After stirring for several hours, filter off the ammonium chloride.[6]
-
Evaporate the filtrate to a smaller volume and cool to crystallize the this compound hydrochloride.[6]
Quantitative Data (Illustrative from Acetamidine Synthesis):
| Parameter | Value | Reference |
| Starting Materials | Acetonitrile, Ethanol, Hydrogen chloride, Ammonia | [6] |
| Yield (Acetamidine HCl) | 80-91% | [6] |
| Note | Yields for this compound hydrochloride via this route may vary. |
Reaction Pathway:
Caption: Pinner synthesis of this compound hydrochloride.
Safety and Handling
This compound hydrochloride is a combustible solid and should be handled with care. It is advisable to wear personal protective equipment such as a dust mask, eye shields, and gloves. Due to its deliquescent nature, it should be stored in a tightly sealed container, and care should be taken to minimize its exposure to moisture.[3] When working with toxic reagents like hydrogen cyanide, all operations must be conducted in a well-ventilated fume hood with appropriate safety measures in place.
Conclusion
The synthesis of this compound hydrochloride can be achieved through various methods, each with its own advantages and disadvantages. The choice of method will be dictated by factors such as the availability and toxicity of starting materials, reaction conditions, and desired yield. The protocols provided herein offer detailed procedures for several common synthetic routes, enabling researchers to select the most suitable method for their specific needs.
References
Application Notes and Protocols for Formamidine Acetate in Perovskite Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing formamidine acetate (FAAc) in the fabrication of high-performance perovskite solar cells (PSCs). The inclusion of FAAc as an additive in the perovskite precursor solution has been demonstrated to enhance film quality, improve charge transport, and increase overall device efficiency and stability.
Introduction
This compound acetate (FAAc) has emerged as a critical additive in the fabrication of formamidinium-based perovskite solar cells. Its primary role is to improve the quality and stability of the perovskite crystalline film. FAAc can act as a crystallization regulator and a defect passivator. The acetate component can coordinate with lead (II) iodide (PbI2), forming an intermediate phase that slows down the rapid crystallization of the perovskite, leading to larger grain sizes and fewer grain boundaries. Furthermore, the formamidinium cation (FA+) can supplement the stoichiometry of the perovskite layer, while the acetate group can help in passivating defects at the grain boundaries and the interface between the perovskite and the charge transport layers.
Key Advantages of Using this compound Acetate
-
Improved Film Morphology: FAAc promotes the growth of larger, more uniform perovskite grains with reduced pinholes and defects.
-
Enhanced Crystallinity: It aids in the formation of the desired black α-phase of formamidinium lead iodide (FAPbI3) and can suppress the formation of the undesirable yellow δ-phase.
-
Defect Passivation: The acetate and amino groups in FAAc can passivate uncoordinated Pb2+ defects and iodide vacancies, reducing non-radiative recombination.[1][2]
-
Increased Device Performance: The aforementioned benefits collectively lead to higher power conversion efficiencies (PCE), improved open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[1][3]
-
Enhanced Stability: Passivation of defects and improved film quality contribute to better long-term operational and environmental stability of the solar cells.[3][4]
Experimental Protocols
This section outlines a detailed one-step spin-coating protocol for the fabrication of perovksite solar cells using this compound acetate as an additive.
Substrate Preparation
-
Cut fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates to the desired size.
-
Sequentially clean the substrates in an ultrasonic bath with detergent (e.g., Hellmanex), deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the electron transport layer (ETL).
Deposition of Electron Transport Layer (e.g., SnO2)
-
Prepare a SnO2 nanoparticle solution (e.g., 2.6% in water, Alfa Aesar).
-
Spin-coat the SnO2 solution onto the cleaned substrates at 4000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 30 minutes in ambient air.
Perovskite Precursor Solution Preparation (with FAAc)
-
Stock Solution Preparation:
-
In a nitrogen-filled glovebox, prepare a stock solution of the perovskite precursors. A common composition is a mixed-cation lead-halide perovskite. For example, to prepare a 1 M solution, dissolve:
-
Formamidinium iodide (FAI): ~172 mg
-
Lead iodide (PbI2): ~461 mg
-
Methylammonium bromide (MABr): ~17 mg
-
Lead bromide (PbBr2): ~55 mg
-
-
Dissolve the precursors in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v) to a final volume of 1 mL.
-
Stir the solution on a hotplate at ~60°C for at least 30 minutes to ensure complete dissolution.
-
-
Addition of this compound Acetate (FAAc):
-
Prepare a stock solution of FAAc in a suitable solvent (e.g., DMF or DMSO).
-
Add the desired molar percentage of FAAc to the perovskite precursor solution. A common starting concentration is 5 mol%.[3] For a 1 M perovskite solution, this would be 0.05 M FAAc.
-
Stir the final solution for another 10-15 minutes.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use.
-
Perovskite Film Deposition (One-Step Spin-Coating)
-
Transfer the ETL-coated substrates into a nitrogen-filled glovebox.
-
Dispense an adequate amount of the perovskite precursor solution (e.g., 40 µL) onto the substrate.
-
Spin-coat the solution using a two-step program:
-
Step 1: 1000 rpm for 10 seconds (with a ramp-up of 200 rpm/s).
-
Step 2: 4000-6000 rpm for 30 seconds (with a ramp-up of 1000-2000 rpm/s).
-
-
During the second step (e.g., at the 15th second), dispense a stream of an anti-solvent (e.g., 100-200 µL of chlorobenzene or ethyl acetate) onto the center of the spinning substrate. This induces rapid crystallization.
-
Immediately transfer the substrate to a hotplate for annealing.
Annealing
-
Anneal the perovskite film at a specific temperature and for a set duration. A typical starting point is 100-150°C for 10-60 minutes.[5][6][7] The optimal conditions will depend on the specific perovskite composition and the presence of other additives.
-
After annealing, allow the films to cool down to room temperature.
Deposition of Hole Transport Layer (HTL)
-
Prepare a solution of a suitable HTL material, such as Spiro-OMeTAD.
-
Dissolve ~73 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.
-
Add ~28.8 µL of 4-tert-butylpyridine (tBP) and ~17.5 µL of a lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg/mL in acetonitrile) as additives.
-
-
Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
Deposition of Metal Electrode
-
Mask the desired active area of the device.
-
Deposit a metal electrode (e.g., 80-100 nm of gold or silver) by thermal evaporation under high vacuum (<10^-6 Torr).
Device Characterization
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
Data Presentation
The following tables summarize the impact of this compound acetate concentration and annealing parameters on perovskite solar cell performance, as reported in the literature.
Table 1: Effect of this compound Acetate (FAAc) Concentration on Photovoltaic Performance
| FAAc (mol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 0 | 1.01 | 22.54 | 75.2 | 17.14 | [3] |
| 2.5 | 1.03 | 22.89 | 78.1 | 18.42 | [3] |
| 5 | 1.04 | 23.16 | 79.8 | 18.90 | [3] |
| 7.5 | 1.02 | 22.68 | 76.5 | 17.73 | [3] |
Table 2: Influence of Annealing Temperature and Time on Device Performance
| Perovskite Composition | Annealing Temp. (°C) | Annealing Time (min) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| MAPbI3 | 100 | 30 | 1.04 | 23.5 | 73.5 | 18.0 | [5] |
| MAPbI3 | 130 | 30 | 1.02 | 23.1 | 70.1 | 16.5 | [5] |
| MAPbI3 | 200 | 1.5 | 1.06 | 25.0 | 72.0 | 18.8 | [5] |
| CsFAMA | 100 | 10 | - | - | - | ~18.5 | [7] |
| CsFAMA | 100 | 45 | - | - | - | ~20.0 | [7] |
| CsFAMA | 100 | 60 | - | - | - | ~20.5 | [7] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of FAAc in improving perovskite film quality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Additive engineering to improve the efficiency and stability of inverted planar perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Annealing Time on Triple Cation Perovskite Films and Their Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Formamidine: A Versatile Reagent in the Synthesis of Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Formamidine and its derivatives, such as this compound acetate, this compound hydrochloride, and N,N-dimethylformamide dimethyl acetal (DMF-DMA), are highly versatile and widely utilized reagents in organic synthesis, particularly in the construction of a diverse array of heterocyclic scaffolds. These reagents serve as key building blocks, providing a single carbon-nitrogen or carbon-nitrogen-nitrogen unit for the formation of various nitrogen-containing ring systems that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key heterocyclic systems, including pyrimidines, imidazoles, quinazolines, and triazines.
Synthesis of Pyrimidines
Pyrimidines are a fundamental class of heterocyclic compounds found in nucleic acids and numerous bioactive molecules. This compound and its salts are classic reagents for the construction of the pyrimidine ring through condensation with 1,3-dicarbonyl compounds or their equivalents.
Application Note:
The reaction of this compound with β-dicarbonyl compounds, β-ketoesters, or malonic acid derivatives provides a straightforward and efficient route to substituted pyrimidines. The choice of the this compound salt (acetate or hydrochloride) can influence the reaction conditions, with the acetate salt often allowing for milder conditions due to its basicity. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) can also be employed to first form an enaminone intermediate from a ketone, which then undergoes cyclization with an amidine source.
Key Experimental Protocols:
Protocol 1.1: Synthesis of 4,6-Dihydroxypyrimidine from this compound Hydrochloride and a Malonic Ester
This protocol describes the synthesis of 4,6-dihydroxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals.
Reaction Scheme:
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in methanol.
-
To this solution, add the desired malonic ester (e.g., diethyl malonate) and this compound hydrochloride.
-
Heat the reaction mixture to reflux and maintain for a specified period (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with an acidic solution (e.g., dilute HCl).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., acetone or ethanol/water) affords the purified 4,6-dihydroxypyrimidine.
Quantitative Data for Pyrimidine Synthesis:
| Entry | This compound Reagent | 1,3-Dicarbonyl Compound/Equivalent | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | This compound Hydrochloride | Diethyl malonate | 4,6-Dihydroxypyrimidine | Sodium methoxide, methanol, reflux, 1-12 h | >90 | |
| 2 | This compound Hydrochloride | Potassium 2-cyano-2-fluoroethenolate | 4-Amino-5-fluoropyrimidine | Acetonitrile, reflux, 16 h | 85 |
Synthesis of Imidazoles
The imidazole ring is another critical heterocyclic motif present in many biologically active compounds, including the amino acid histidine and numerous antifungal drugs. This compound acetate is a common reagent for the construction of the imidazole ring by reacting with α-haloketones or their equivalents.
Application Note:
The condensation of this compound acetate with α-bromoketones is a classical and effective method for the synthesis of 2-unsubstituted imidazoles. The reaction is typically carried out in liquid ammonia under pressure. This method is particularly useful for the synthesis of optically active imidazoles when starting from chiral α-bromoketones derived from amino acids.
Key Experimental Protocols:
Protocol 2.1: Synthesis of Optically Active Imidazoles from α-Bromoketones and this compound Acetate
This protocol details the synthesis of N-Cbz protected amino acid-derived imidazoles.
Reaction Scheme:
Experimental Procedure:
-
In a pressure vessel, place the α-bromoketone and this compound acetate.
-
Cool the vessel in a dry ice/acetone bath and carefully condense liquid ammonia into it.
-
Seal the vessel and heat it to the desired temperature (e.g., 70 °C) in an oil bath behind a safety shield.
-
Stir the reaction mixture overnight.
-
After cooling to room temperature, carefully vent the ammonia in a well-ventilated fume hood.
-
Dissolve the residue in a suitable organic solvent (e.g., chloroform) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure imidazole derivative.
Quantitative Data for Imidazole Synthesis:
| Entry | α-Bromoketone Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | (S)-N-Cbz-alaninederived α-bromoketone | (S)-4-Methyl-1H-imidazol-5-yl)(phenyl)methanone | This compound acetate, liquid ammonia, 70 °C, overnight | 69 | |
| 2 | (S)-N-Cbz-valinederived α-bromoketone | (S)-(4-Isopropyl-1H-imidazol-5-yl)(phenyl)methanone | This compound acetate, liquid ammonia, 70 °C, overnight | 58 | |
| 3 | (S)-N-Cbz-leucinederived α-bromoketone | (S)-(4-Isobutyl-1H-imidazol-5-yl)(phenyl)methanone | This compound acetate, liquid ammonia, 70 °C, overnight | 62 | |
| 4 | (S)-N-Cbz-isoleucinederived α-bromoketone | (S)-(4-(sec-Butyl)-1H-imidazol-5-yl)(phenyl)methanone | This compound acetate, liquid ammonia, 70 °C, overnight | 45 | |
| 5 | (S)-N-Cbz-phenylalaninederived α-bromoketone | (S)-(4-Benzyl-1H-imidazol-5-yl)(phenyl)methanone | This compound acetate, liquid ammonia, 70 °C, overnight | 37 |
Synthesis of Quinazolines and Quinazolinones
Quinazolines and their oxidized counterparts, quinazolinones, are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. A common synthetic route involves the reaction of anthranilic acid or its derivatives with a this compound source.
Application Note:
The Niementowski quinazoline synthesis involves the condensation of anthranilic acid with amides. A variation of this reaction utilizes formamide to produce the parent quinazolin-4(3H)-one. Microwave-assisted synthesis can significantly reduce reaction times and improve yields for these condensations. N,N-dimethylformamide dimethyl acetal (DMF-DMA) can also be used as a reagent to form N,N-dimethylthis compound derivatives of anthranilonitriles, which then undergo cyclization to quinazolines upon reaction with amines under microwave irradiation.
Key Experimental Protocols:
Protocol 3.1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid and Formamide (Microwave-Assisted)
This protocol provides a rapid and efficient method for the synthesis of the core quinazolinone scaffold.
Reaction Scheme:
Experimental Procedure:
-
In a microwave-safe vessel, thoroughly mix anthranilic acid and an excess of formamide.
-
Place the open vessel in a microwave reactor.
-
Irradiate the mixture in stages. For example, irradiate at 30% power (e.g., 270 W) for 5 minutes, allow it to stand for 15 minutes, and then irradiate again at 50% power (e.g., 450 W) for another 5 minutes.
-
After cooling to room temperature, wash the resulting solid residue thoroughly with water.
-
Dry the solid and recrystallize from methanol to obtain pure quinazolin-4(3H)-one.
Quantitative Data for Quinazolinone Synthesis:
| Entry | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Anthranilic acid, Formamide | Quinazolin-4(3H)-one | Conventional heating, 150-160 °C, 8 h | 61 | |
| 2 | Anthranilic acid, Formamide | Quinazolin-4(3H)-one | Microwave (270 W, 5 min; then 450 W, 5 min) | 82 | |
| 3 | N'-(2-cyanophenyl)-N,N-dimethylthis compound, Amines | 4-Aminoquinazolines | CH3CN/HOAc, Microwave, 160 °C, 10 min | High |
Synthesis of 1,3,5-Triazines
1,3,5-Triazines are a class of nitrogen-containing heterocycles with applications ranging from herbicides to polymer chemistry. Their synthesis can be achieved through the cyclotrimerization of nitriles or by the reaction of amidines with various reagents.
Application Note:
A green and efficient method for the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines involves the microwave-assisted reaction of dicyandiamide with various nitriles. This approach avoids the use of harsh reagents and solvents and provides good to excellent yields in short reaction times. While not a direct use of this compound, dicyandiamide can be considered a precursor to a biguanide system that is related to this compound chemistry.
Key Experimental Protocols:
Protocol 4.1: Microwave-Assisted Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine
This protocol describes a solvent-free synthesis of a representative diaminotriazine.
Reaction Scheme:
Experimental Procedure:
-
In a microwave-safe vessel, mix dicyandiamide and benzonitrile.
-
Add a catalytic amount of a base, such as potassium hydroxide.
-
Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 175 °C) for a short duration (e.g., 10 minutes).
-
After cooling, treat the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the desired 2,4-diamino-6-phenyl-1,3,5-triazine.
Quantitative Data for 1,3,5-Triazine Synthesis:
| Entry | Nitrile | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzonitrile | 2,4-Diamino-6-phenyl-1,3,5-triazine | Dicyandiamide, KOH, Microwave, 175 °C, 10 min | 90 | |
| 2 | Acetonitrile | 2,4-Diamino-6-methyl-1,3,5-triazine | Dicyandiamide, KOH, Microwave, 175 °C, 10 min | 85 | |
| 3 | 4-Chlorobenzonitrile | 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine | Dicyandiamide, KOH, Microwave, 190 °C, 10 min | 95 | |
| 4 | 4-Methoxybenzonitrile | 2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine | Dicyandiamide, KOH, Microwave, 190 °C, 10 min | 92 |
Diagrams
Logical Workflow for Heterocycle Synthesis using this compound Reagents
Caption: General workflow for heterocyclic synthesis using this compound reagents.
Reaction Pathway for Pyrimidine Synthesis
Caption: Simplified reaction pathway for pyrimidine synthesis.
Decision Logic for Reagent Selection
Application Notes and Protocols for Formamidine-Mediated Cyclization in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for formamidine-mediated cyclization, a powerful tool for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. This document details optimized protocols, presents quantitative data for reaction parameter selection, and illustrates key mechanistic pathways and experimental workflows.
Introduction
This compound derivatives, primarily this compound acetate and this compound hydrochloride, are versatile reagents used in the construction of various heterocyclic systems, most notably pyrimidines and imidazoles.[1] These reactions typically proceed through a condensation mechanism where the this compound moiety provides a key N-C-N fragment that cyclizes with a suitable difunctionalized substrate. The choice of reaction conditions, including the this compound salt, solvent, temperature, and catalyst, is crucial for achieving high yields and purity of the desired heterocyclic product.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on this compound-mediated cyclization, offering a comparative look at the impact of different reaction parameters on product yield.
Synthesis of 2,4-Disubstituted Imidazoles from Amidines and α-Halo Ketones
The condensation of amidines with α-halo ketones is a widely used method for the synthesis of 2,4-disubstituted imidazoles. The following data highlights the efficiency of this reaction with various substrates under optimized conditions.
| Entry | Amidine | α-Halo Ketone | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzamidine HCl | 2-Bromoacetophenone | aq. THF | KHCO₃ | Reflux | 2 | 96 |
| 2 | 4-Methoxybenzamidine HCl | 2-Bromoacetophenone | aq. THF | KHCO₃ | Reflux | 2 | 95 |
| 3 | 2-Pyridylamidine HCl | 2-Bromoacetophenone | aq. THF | KHCO₃ | Reflux | 2 | 92 |
| 4 | Benzamidine HCl | Chloroacetone | aq. THF | KHCO₃ | Reflux | 2 | 85 |
| 5 | Acetamidine HCl | 2-Bromo-4'-methoxyacetophenone | aq. THF | KHCO₃ | Reflux | 3 | 88 |
Table 1: Substrate Scope for the Synthesis of 2,4-Disubstituted Imidazoles.
Synthesis of Optically Active Imidazoles from α-Bromoketones and this compound Acetate
This method allows for the synthesis of chiral imidazole derivatives, which are of significant interest in medicinal chemistry.
| Entry | N-Cbz Protected α-Amino Acid Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (S)-Cbz-Alanine | Liquid NH₃ | 70 | 20 | 69 |
| 2 | (S)-Cbz-Valine | Liquid NH₃ | 70 | 20 | 58 |
| 3 | (S)-Cbz-Leucine | Liquid NH₃ | 70 | 20 | 62 |
| 4 | (S)-Cbz-Isoleucine | Liquid NH₃ | 70 | 20 | 55 |
| 5 | (S)-Cbz-Phenylalanine | Liquid NH₃ | 70 | 20 | 37 |
Table 2: Synthesis of Optically Active Imidazoles using this compound Acetate.[2]
Ultrasound-Assisted Synthesis of Pyrimidines
Ultrasound irradiation can significantly accelerate the synthesis of pyrimidines. The following table compares reaction times and yields for the synthesis of pyrazolo[1,5-a]pyrimidines using conventional heating, microwave irradiation, and ultrasound.
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Oil Bath | EtOH | 75 | 2 h | 75 |
| 2 | Microwave | EtOH | 75 | 5 min | 85 |
| 3 | Ultrasound | EtOH | 68-72 | 5 min | 92 |
Table 3: Comparative Study for the Synthesis of Pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
The following are detailed protocols for key this compound-mediated cyclization reactions.
General Protocol for the Synthesis of 2,4-Disubstituted Imidazoles
This protocol is adapted from a robust and scalable method for the preparation of 2,4-disubstituted imidazoles.
Materials:
-
Amidine hydrochloride (1.0 equiv)
-
α-Halo ketone (1.0 equiv)
-
Potassium bicarbonate (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amidine hydrochloride (1.0 equiv) and potassium bicarbonate (2.0 equiv).
-
Add a 1:1 mixture of THF and water to the flask.
-
In a separate flask, dissolve the α-halo ketone (1.0 equiv) in a minimal amount of THF.
-
Slowly add the solution of the α-halo ketone to the vigorously stirred amidine solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol for the Synthesis of Optically Active Imidazoles
This protocol describes the synthesis of chiral imidazoles from N-Cbz protected α-amino acid-derived α-bromoketones.[2]
Materials:
-
α-Bromoketone derived from N-Cbz protected α-amino acid (1.0 equiv)
-
This compound acetate (1.0 equiv)
-
Liquid ammonia
Procedure:
-
In a pressure vessel cooled to -78 °C, liquefy ammonia.
-
To the liquid ammonia, add the α-bromoketone (1.0 equiv) and this compound acetate (1.0 equiv).
-
Seal the pressure vessel and stir the reaction mixture at 70 °C for 20 hours.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
Dissolve the residue in chloroform and wash successively with saturated aqueous potassium carbonate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the optically active imidazole.
Protocol for the Synthesis of this compound Acetate
A reliable procedure for the laboratory-scale synthesis of this compound acetate.[3]
Materials:
-
Triethyl orthoformate
-
Glacial acetic acid
-
Ammonia gas
-
Absolute ethanol
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a thermometer, place triethyl orthoformate and glacial acetic acid.
-
Immerse the flask in an oil bath and heat to 125-130 °C.
-
When the internal temperature reaches 115 °C, introduce a moderate stream of ammonia gas.
-
Continue the ammonia flow until the temperature of the reaction mixture no longer decreases (typically 72-73 °C). Crystallization of this compound acetate should be observed.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with absolute ethanol and dry to obtain this compound acetate. The yield is typically in the range of 84-88%.[3]
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the general mechanisms for this compound-mediated synthesis of pyrimidines and imidazoles.
Caption: General mechanism for pyrimidine synthesis.
Caption: General mechanism for imidazole synthesis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a this compound-mediated cyclization reaction.
Caption: Typical experimental workflow.
References
Formamidine Acetate: A Versatile Reagent for the Synthesis of Pyrimidine and Imidazole Heterocycles
Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formamidine acetate has emerged as a highly effective and versatile reagent in heterocyclic chemistry, particularly for the synthesis of pyrimidine and imidazole cores. These structural motifs are of paramount importance in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidines and imidazoles utilizing this compound acetate, intended to guide researchers in leveraging this reagent for their synthetic needs.
Introduction
Pyrimidines and imidazoles are fundamental heterocyclic scaffolds that form the core of numerous biologically active compounds, including antiviral, anticancer, antifungal, and anti-inflammatory agents.[1][2] The efficient construction of these ring systems is a central focus in synthetic organic and medicinal chemistry. This compound acetate (CAS: 3473-63-0), a stable, non-hygroscopic crystalline solid, serves as an excellent C1 and N-C-N building block for the synthesis of these heterocycles.[3][4] Its utility lies in its ability to act as a potent condensing agent, reacting with various difunctional compounds to yield the desired heterocyclic products, often in high yields.[1][5]
Synthesis of Pyrimidines
The synthesis of pyrimidines using this compound acetate typically involves the condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a ketone. This approach, a variation of the classical Pinner synthesis, provides a straightforward and efficient route to a diverse range of substituted pyrimidines.[6]
General Reaction Scheme for Pyrimidine Synthesis
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol: General Procedure for the One-Step Synthesis of 4,5-Disubstituted Pyrimidines from Ketones
This protocol is adapted from the method described by Baran, P. S., et al. (2006).[7]
-
To a solution of the ketone (1.0 equivalent) in n-propanol (to a concentration of 0.01 M), add this compound acetate (20.0 equivalents) at ambient temperature.
-
Stir the resulting suspension in a preheated oil bath at 100 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the n-propanol.
-
Resuspend the residue in ethyl acetate (EtOAc) and neutralize by stirring with triethylamine (Et3N) (60.0 equivalents).
-
Filter the suspension through a pad of silica gel to remove solid impurities and wash the pad with EtOAc.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired pyrimidine product.[7]
Quantitative Data for Pyrimidine Synthesis
| Entry | Ketone Substrate | Pyrimidine Product | Yield (%) |
| 1 | 2-Heptanone | 4-Methyl-5-pentylpyrimidine | 65 |
| 2 | 3-Heptanone | 4-Ethyl-5-butylpyrimidine | 72 |
| 3 | Cyclohexanone | 4,5,6,7-Tetrahydro-1H-cyclopenta[d]pyrimidine | 50 |
| 4 | Propiophenone | 4-Methyl-5-phenylpyrimidine | 82 |
| 5 | 2-Adamantanone | Spiro[adamantane-2,4'(1'H)-pyrimidine] | 85 |
| 6 | Acetophenone | 4-Phenylpyrimidine | 28 |
Table adapted from Baran, P. S., et al. (2006).[7]
Proposed Mechanism of Pyrimidine Formation
The reaction is proposed to proceed through a series of condensation and cyclization steps. The ketone first reacts with this compound, which is in equilibrium with its free base form, to generate an enamine or a related intermediate. Subsequent reaction with another molecule of this compound or its equivalent, followed by cyclization and aromatization, leads to the formation of the pyrimidine ring.
Caption: Proposed mechanism for pyrimidine synthesis.
Synthesis of Imidazoles
The synthesis of imidazoles using this compound acetate commonly employs α-haloketones or their equivalents as the starting material. This reaction provides a direct and efficient route to a variety of substituted imidazoles.[1]
General Reaction Scheme for Imidazole Synthesis
References
- 1. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinner Reaction [organic-chemistry.org]
Application of Formamidine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formamidine and its salts, such as this compound acetate and this compound hydrochloride, are versatile and essential reagents in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. These heterocycles form the core scaffolds of numerous pharmaceutical agents. The reactivity of the this compound group allows for efficient cyclization reactions to produce key intermediates for a wide range of drugs, including anticancer, antifungal, and antiviral therapies. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of critical pharmaceutical intermediates.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound derivatives are instrumental in the synthesis of several important classes of pharmaceutical intermediates:
-
Quinazolines: The quinazoline ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. This compound acetate is a common reagent for the construction of the quinazoline core through condensation with substituted anthranilic acid derivatives. This methodology is notably employed in the synthesis of tyrosine kinase inhibitors used in cancer therapy.
-
Pyrimidines: As fundamental components of nucleobases, the pyrimidine moiety is crucial in the development of antiviral and anticancer agents. This compound acetate serves as a convenient source of the N-C-N fragment required for the cyclization with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine ring.[1]
-
Imidazoles: The imidazole ring is another prevalent heterocycle in pharmaceuticals, found in antifungal agents and other therapeutic molecules. This compound acetate and hydrochloride can be used in condensation reactions with α-haloketones or their equivalents to construct the imidazole ring.[1][2]
-
N-Sulfonyl Formamidines: This class of compounds has applications in drug discovery and as intermediates for agrochemicals.[3] Syntheses often involve the reaction of sulfonamides with a formamide source or a multi-component reaction involving a sulfonyl azide.
Data Presentation: Synthesis of Pharmaceutical Intermediates Using this compound
The following tables summarize quantitative data for the synthesis of various pharmaceutical intermediates using this compound-based methods.
| Intermediate/Final Product | Starting Materials | This compound Reagent | Reaction Conditions | Yield (%) | Reference |
| Anticancer Agents | |||||
| Gefitinib Intermediate | Methyl-2-amino-5-hydroxy-4-methoxy benzoate | This compound acetate | Methanol, Reflux, 10 hours | 92% | [4] |
| Erlotinib | 2-amino-4,5-bis(2-methoxyethoxy)-benzonitrile, 3-ethynylaniline hydrochloride, Trifluoroacetic acid | This compound acetate | Acetonitrile, Reflux, 15 hours | Not specified in abstract | [5] |
| N'-[2-Cyano-5-methoxy-4-{3-(4-morpholinyl) propoxy}phenyl]-N,N-dimethyl this compound (Gefitinib Intermediate) | 4-(2-amino-4-cyano-5-methoxyphenoxy)propylmorpholine | N,N-dimethylformamide, p-toluenesulfonyl chloride | Stirred at RT | Not specified in abstract | |
| Heterocyclic Intermediates | |||||
| 4-Arylpyrimidines | Anilines, Aryl ketones, DMSO | Formamide (as part of conjugate) | K2S2O8 promotion | Not specified in abstract | [6] |
| 4,5-disubstituted pyrimidines | Functionalized enamines, Triethyl orthoformate, Ammonium acetate | This compound generated in situ | ZnCl2 catalyst | Good yields | [6] |
| 4-Amino-5-fluoropyrimidine | Potassium 2-cyano-2-fluoroethenolate | This compound hydrochloride | Mild conditions | 85% | [7] |
| Optically Active Imidazoles | α-bromoketones | This compound acetate | Liquid ammonia, 70°C, 20h | 37-69% | [8] |
| N-Sulfonyl Formamidines | |||||
| 4-methyl-N-(morpholinomethylene)benzenesulfonamide | Morpholine, p-tosyl azide, but-3-yn-2-one | Generated in situ | Catalyst-free, Solvent-free, 2 min, RT | 95% | [9] |
| N-sulfonyl this compound | Sulfonamide, Formamide | Formamide | NaI catalyst, TBHP oxidant | up to 90% | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for Gefitinib
This protocol describes the synthesis of a quinazolinone intermediate, a crucial step in the production of the anticancer drug Gefitinib, using this compound acetate.
Reaction:
Materials:
-
Methyl-2-amino-5-hydroxy-4-methoxy benzoate (50 g)
-
This compound acetate (30 g)
-
Methanol (400 ml)
Procedure:
-
To a reaction flask, add methyl-2-amino-5-hydroxy-4-methoxy benzoate (50 g) and methanol (400 ml).
-
Add this compound acetate (30 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 10 hours.
-
After the reaction is complete, gradually cool the mixture to 5-10°C.
-
Stir the cooled mixture for 1 hour to facilitate precipitation.
-
Filter the solid product and wash it with methanol (150 ml).
-
Dry the solid at 50-55°C to obtain the title compound.
Expected Yield: 45 g (92%)[4]
Protocol 2: Synthesis of 4-Amino-5-fluoropyrimidine
This protocol outlines the synthesis of a fluorinated pyrimidine derivative, a valuable building block in medicinal chemistry, from a β-fluoroenolate salt and this compound hydrochloride.[7]
Reaction:
Materials:
-
Potassium 2-cyano-2-fluoroethenolate
-
This compound hydrochloride
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve potassium 2-cyano-2-fluoroethenolate in a suitable solvent under an inert atmosphere.
-
Add this compound hydrochloride to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Expected Yield: 85% for the unsubstituted derivative.[7]
Protocol 3: Catalyst-Free Synthesis of N-Sulfonyl Formamidines
This protocol describes a rapid and efficient three-component reaction for the synthesis of N-sulfonyl formamidines under solvent-free and catalyst-free conditions.[9]
Reaction:
Materials:
-
Amine (e.g., Morpholine, 0.1 mmol)
-
Sulfonyl azide (e.g., p-tosyl azide, 1.8 equiv.)
-
Terminal ynone (e.g., but-3-yn-2-one, 1.8 equiv.)
Procedure:
-
In a reaction vial, add the amine (0.1 mmol) and the sulfonyl azide (1.8 equiv.).
-
Slowly add the terminal ynone (1.8 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or the solidification of the product.
-
The reaction time can vary from a few minutes to several hours depending on the substrates.
-
Once the reaction is complete, the product can be isolated directly if it precipitates as a solid. Otherwise, purification by column chromatography may be necessary.
Expected Yield: For the reaction of morpholine, p-tosyl azide, and but-3-yn-2-one, a yield of 95% is reported within 2 minutes.[9]
Mandatory Visualizations
Caption: Workflow for the synthesis of Gefitinib.
Caption: General synthesis of pyrimidines.
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of pharmaceutical intermediates. Their ability to efficiently participate in the construction of key heterocyclic scaffolds like quinazolines, pyrimidines, and imidazoles makes them highly valuable to the pharmaceutical industry. The protocols and data presented herein demonstrate the broad applicability and high efficiency of this compound-based synthetic strategies in developing a diverse range of therapeutic agents. Researchers and drug development professionals can leverage this information to optimize existing synthetic routes and to design novel pathways for the synthesis of next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 5. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl this compound Using TBHP as Oxidant [organic-chemistry.org]
Application Notes and Protocols for Amide Synthesis via In Situ Generated Formamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of primary, secondary, and tertiary amides utilizing formamidine intermediates generated in situ. This method, adapted from Kuo et al., offers a metal-free, oxidant-free, and nearly solvent-free approach to amide bond formation, employing readily available thioacids and amines.[1][2][3] This technique is notable for its operational simplicity, broad substrate scope, and scalability, making it a valuable tool in medicinal chemistry and drug development.[1][2]
Overview of the Synthesis
The core of this methodology is the in situ generation of a this compound intermediate, which then serves as the amine source in the reaction with a thioacid to form the corresponding amide.[1][3] The specific precursors for the this compound intermediate vary depending on the desired amide product (primary, secondary, or tertiary).[1]
Key Advantages:
-
Environmentally Friendly: The protocol is metal-free, oxidant-free, and requires minimal solvent.[1][3]
-
Readily Available Materials: The reagents used are common and commercially available.[1][3]
-
Gram-Scale Synthesis: The procedure has been demonstrated to be effective on a gram scale.[1][2][3]
-
Structurally Diverse Products: A wide range of amides can be synthesized with favorable efficiency.[1][2][3]
Reaction Pathways
The synthesis is divided into three main pathways, each leading to a different class of amides.
Primary Amide Synthesis
For the synthesis of primary amides, an N,N-dimethylformimidamide intermediate is generated in situ from hexamethyldisilazane (HMDS) and dimethylformamide (DMF). This intermediate then reacts with a thioacid. The reaction proceeds through a nucleophilic addition of the thioacid to the formimidamide, followed by a rapid intramolecular S,N-acyl transfer to yield the primary amide.[1][3]
Secondary Amide Synthesis
In the case of secondary amides, an N-substituted this compound is first generated in situ by reacting a primary amine with the N,N-dimethylformimidamide intermediate. This is followed by the addition of a thioacid and a base (DBU) to facilitate the amidation.[1]
Tertiary Amide Synthesis
Similarly, for tertiary amides, an N,N-disubstituted this compound intermediate is generated in situ from a secondary amine. This intermediate then undergoes amidation with a thioacid under the optimized reaction conditions to produce the final tertiary amide.[1][3]
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (200-300 mesh).
Protocol for Primary Amide Synthesis
A representative procedure for the synthesis of benzamide (a primary amide) is as follows:
-
To a sealed tube, add thiobenzoic acid (1.0 equiv), hexamethyldisilazane (HMDS, 3.0 equiv), and dimethylformamide (DMF, 3.0 equiv).
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by silica gel column chromatography to obtain the desired primary amide.
Protocol for Secondary Amide Synthesis
A representative procedure for the synthesis of N-phenylbenzamide (a secondary amide) is as follows:
-
In Situ Generation of N-phenylthis compound: In a sealed tube, react aniline (1.0 equiv) with HMDS (1.5 equiv) and DMF (1.5 equiv) under solvent-free conditions with pyridinium p-toluenesulfonate (PPTS) as a catalyst. Heat the mixture to generate the N-substituted this compound intermediate.[1]
-
Amidation: To the crude this compound intermediate, add thiobenzoic acid (3.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv).[1]
-
Heat the reaction mixture.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and purify by silica gel column chromatography.
Protocol for Tertiary Amide Synthesis
A representative procedure for the synthesis of a tertiary amide is as follows:
-
In Situ Generation of N,N-disubstituted this compound: Generate the N,N-disubstituted this compound intermediate in situ using a secondary amine following a similar procedure to the secondary amide synthesis.[1]
-
Amidation: Perform the amidation under the optimized conditions by adding the thioacid and DBU.[1]
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, purify the product via silica gel column chromatography.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various amides using this protocol.
Table 1: Optimization of Primary Amide Synthesis Reaction of thiobenzoic acid with HMDS and DMF.
| Entry | HMDS (equiv) | DMF (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | 2.0 | 80 | 12 | 43 |
| 2 | 3.0 | 3.0 | 80 | 12 | 81 |
| 3 | 4.0 | 4.0 | 80 | 12 | 75 |
| 4 | 3.0 | 3.0 | 60 | 24 | 55 |
| 5 | 3.0 | 3.0 | 100 | 8 | 78 |
Table 2: Substrate Scope for Secondary Amide Synthesis Reaction of various amines with thiobenzoic acid.
| Entry | Amine | Product Yield (%) |
| 1 | Aniline | 91 |
| 2 | 4-Methoxyaniline | 85 |
| 3 | 4-Chloroaniline | 88 |
| 4 | Benzylamine | 76 |
| 5 | Cyclohexylamine | 65 |
Table 3: Substrate Scope for Tertiary Amide Synthesis Reaction of various secondary amines with thioacids.
| Entry | Secondary Amine | Thioacid | Product Yield (%) |
| 1 | Diethylamine | Thiobenzoic acid | 82 |
| 2 | Piperidine | Thiobenzoic acid | 91 |
| 3 | Morpholine | Thiobenzoic acid | 87 |
| 4 | Diethylamine | 4-Chlorothiobenzoic acid | 75 |
| 5 | Pyrrolidine | Thiobenzoic acid | 89 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for amide synthesis.
Caption: Proposed reaction mechanism pathways.
References
Application Notes and Protocols for Formamidine Derivatives as Agricultural Pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formamidine derivatives represent a distinct class of agricultural pesticides, primarily utilized as insecticides and acaricides. Their unique mode of action, targeting the octopamine receptor in arthropods, makes them valuable tools in pest management, particularly against populations resistant to other pesticide classes like organophosphates and pyrethroids. This document provides detailed application notes, quantitative efficacy data, and experimental protocols for researchers working with this compound derivatives such as amitraz and chlordimeform.
Mode of Action: Targeting the Octopamine Receptor
This compound pesticides act as agonists at octopamine receptors, which are G-protein coupled receptors (GPCRs) found in invertebrates.[1][2][3][4] Octopamine, the invertebrate counterpart to norepinephrine in vertebrates, is a key neurotransmitter, neuromodulator, and neurohormone that regulates a multitude of physiological and behavioral processes in insects and mites.[5][6][7] These processes include feeding, mating, oviposition, and locomotion.[1][4]
By mimicking octopamine, this compound derivatives disrupt the normal functioning of the nervous system, leading to a range of dose-dependent effects.[1][4] At sub-lethal doses, these compounds can cause behavioral changes such as hyperexcitability, dispersal from host plants, and cessation of feeding, which contribute significantly to their pest control efficacy.[1][4] At lethal doses, they lead to paralysis and death. This mode of action is distinct from other major insecticide classes that target sodium channels or cholinesterase.[2]
Signaling Pathway of this compound Pesticides
The binding of a this compound derivative to an octopamine receptor initiates a G-protein signaling cascade. This can lead to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), or it can trigger the phospholipase C pathway, resulting in an increase in intracellular calcium ions (Ca²⁺). The specific downstream effects depend on the G-protein subtype to which the receptor is coupled (e.g., Gs or Gq).
References
- 1. researchgate.net [researchgate.net]
- 2. A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of the Larval Tarsal Test to determine acaricide resistance in Rhipicephalus (Boophilus) microplus Brazilian field populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR Expression Using Baculovirus-Infected Sf9 Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Chlordimeform - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formamidine-Based Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Formamidines are a versatile class of compounds widely utilized in organic synthesis, particularly in the construction of biologically active molecules and pharmaceutical intermediates. Their utility stems from their roles as key building blocks for nitrogen-containing heterocycles, as efficient protecting groups for primary amines, and as integral components of various bioactive scaffolds. This document provides detailed application notes and experimental protocols for three distinct applications of formamidine-based synthesis.
Application Note 1: Synthesis of Chiral Imidazole Derivatives Using this compound Acetate
Introduction: The imidazole nucleus is a core structural motif in numerous biologically active compounds, including the essential amino acid histidine and many pharmaceuticals.[1] this compound acetate serves as a robust and efficient reagent for constructing the imidazole ring from α-haloketones or equivalent precursors.[2][3] This protocol details the synthesis of optically active imidazole derivatives, structurally related to histamine, via the condensation of chiral α-bromoketones with this compound acetate.[2][4]
Experimental Protocol: General Method for Condensation in Liquid Ammonia [4]
-
Preparation: Cool a pressure vessel equipped with a magnetic stirrer to -78 °C.
-
Liquefaction of Ammonia: Condense approximately 100 mL of ammonia gas into the cooled pressure vessel.
-
Addition of Reagents: To the liquid ammonia, add the appropriate α-bromoketone (6.3 mmol) and this compound acetate (0.65 g, 6.3 mmol).
-
Reaction: Seal the vessel and stir the reaction mixture at 70 °C for 20 hours. The pressure will typically range from 23-26 bar.
-
Work-up: After the reaction is complete, cool the vessel and carefully evaporate the residual ammonia.
-
Extraction: Dissolve the residue in 100 mL of chloroform (CHCl₃). Wash the organic extract successively with a saturated aqueous solution of potassium carbonate (3 x 100 mL) and water (1 x 200 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel.
Data Presentation:
| Starting Amino Acid Precursor | Resulting Imidazole Product | Yield (%)[4] |
| (S)-Cbz-Alanine | (S)-Benzyl 1-(1H-imidazol-4-yl)ethylcarbamate | 69 |
| (S)-Cbz-Valine | (S)-Benzyl 1-(1H-imidazol-4-yl)-2-methylpropylcarbamate | 45 |
| (S)-Cbz-Leucine | (S)-Benzyl 1-(1H-imidazol-4-yl)-3-methylbutylcarbamate | 42 |
| (S)-Cbz-Isoleucine | (S)-Benzyl 1-(1H-imidazol-4-yl)-2-methylbutylcarbamate | 37 |
| (S)-Cbz-Phenylalanine | (S)-Benzyl 1-(1H-imidazol-4-yl)-2-phenylethylcarbamate | 58 |
Visualization:
References
- 1. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of optically active imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - The Use of this compound Protection for the Derivatization of Aminobenzoic Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Facile Synthesis of Optically Active Imidazole Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Formamidine Synthesis
Welcome to the technical support center for formamidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of formamidines. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the general causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors. Key areas to investigate include the reactivity of your starting materials, the reaction conditions, and the presence of impurities. Ensure that your amine starting material is sufficiently nucleophilic; electron-deficient or sterically hindered amines may react slowly, requiring higher temperatures or longer reaction times.[1][2] The purity of reagents is also critical; for instance, in the synthesis of this compound acetate from triethyl orthoformate, the presence of a small amount of water is essential for the reaction to proceed.[3] Conversely, in other cases, excess water can lead to hydrolysis of starting materials or intermediates.[1][2] Reaction temperature is another crucial parameter; temperatures above 140°C in the synthesis of this compound acetate can lead to a colored product and lower yield.[3]
Q2: I am observing a significant amount of di-formylated product in my reaction. How can I favor mono-formylation?
A2: Di-formylation is a common side reaction, particularly when the starting amine has more than one reactive N-H bond or in reactions like the Duff reaction where a phenol has multiple ortho positions available.[4] The primary strategy to promote mono-formylation is to carefully control the stoichiometry of your reactants. Reducing the amount of the formylating agent relative to your amine or phenolic substrate can significantly increase the yield of the mono-formylated product.[4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also crucial. Quenching the reaction as soon as the desired mono-formylated product is maximized can prevent over-reaction.[4]
Troubleshooting Guides
Issue 1: Formation of Polymeric/Resinous Byproducts
Question: My reaction mixture is turning into a thick, insoluble resin. What is causing this and how can I prevent it?
Answer: Resin formation is a known side reaction, especially in syntheses involving formaldehyde or its equivalents under acidic or basic conditions.[4] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[4] To minimize resin formation, consider the following troubleshooting steps:
-
Stoichiometry Control: If using a formaldehyde equivalent, maintain a formaldehyde-to-substrate ratio of less than one where possible.[4]
-
Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. Maintain the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[4]
-
Controlled Addition: Add the formylating agent or catalyst portion-wise or at a controlled rate to maintain a low concentration of reactive intermediates.[4]
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely and stop it once the desired product has formed.[4]
Caption: Troubleshooting workflow for minimizing resin formation.
Issue 2: Low Yield in N-Sulfonyl this compound Synthesis
Question: My synthesis of N-sulfonyl formamidines is giving a low yield. What are the common pitfalls?
Answer: The synthesis of N-sulfonyl formamidines can be sensitive to the specific reaction conditions and the nature of the starting materials. One common method involves the reaction of a sulfonamide with a formamide. Low yields can result from poor activation of the formamide.[5] Another efficient, catalyst-free method involves the reaction of an amine, a sulfonyl azide, and a terminal ynone.[6][7] In this case, the choice of substrates is crucial. Secondary alkyl amines tend to be more effective than aromatic amines, and primary amines may show lower efficiency.[6]
Caption: Plausible reaction mechanism for N-sulfonyl this compound synthesis.[6]
Quantitative Data Summary
| Reaction Type | Reactants | Catalyst/Conditions | Product Yield (%) | Side Product(s) | Reference |
| This compound Acetate Synthesis | Triethyl orthoformate, Acetic Acid, Ammonia | Oil bath at 125-130°C | 83.8 - 88.2 | Colored impurities at >140°C | [3] |
| N-Sulfonyl this compound Synthesis | Morpholine, p-Tosyl azide, But-3-yn-2-one | Catalyst-free, Solvent-free | 95 | 1-diazopropan-2-one | [6] |
| N-Sulfonyl this compound Synthesis | Morpholine, p-Tosyl azide, But-3-yn-2-one | AgTFA/MeCN | 90 | 1-diazopropan-2-one | [6] |
| N-Sulfonyl this compound Synthesis | Benzylamine, p-Tosyl azide, But-3-yn-2-one | Catalyst-free, Solvent-free | 94 | 1-diazopropan-2-one | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Acetate
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Triethyl orthoformate (90.0 g)
-
Glacial acetic acid (49.2 g)
-
Ammonia gas
-
Absolute ethanol (for washing)
Equipment:
-
500-mL three-necked flask
-
Reflux condenser
-
Gas-inlet tube
-
Thermometer
-
Magnetic stirrer
-
Oil bath
Procedure:
-
Combine triethyl orthoformate and glacial acetic acid in the three-necked flask.
-
Immerse the flask in an oil bath maintained at 125–130°C.
-
Once the internal temperature reaches 115°C, introduce a moderate stream of ammonia gas through the gas-inlet tube.
-
Continue the ammonia flow. The temperature will gradually decrease, and vigorous refluxing will be observed.
-
This compound acetate will begin to crystallize from the boiling mixture after 20–30 minutes.
-
Continue the ammonia flow until no further temperature decrease is observed (final temperature is typically 72–73°C).
-
Cool the mixture to room temperature.
-
Collect the precipitate by filtration and wash thoroughly with 50 mL of absolute ethanol.
-
The yield of colorless this compound acetate is typically 53.0–55.8 g (83.8–88.2%).
Note: If the temperature exceeds 140°C, the product may be colored, and the yield will be lower.[3]
Protocol 2: General Procedure for Catalyst-Free Synthesis of N-Sulfonyl Formamidines
This protocol is based on a rapid and efficient synthesis method.[6]
Materials:
-
Amine (e.g., morpholine, 0.1 mmol)
-
Sulfonyl azide (e.g., p-tosyl azide, 1.8 equiv.)
-
Terminal ynone (e.g., but-3-yn-2-one, 1.8 equiv.)
Procedure:
-
To the amine (0.1 mmol), add the sulfonyl azide (1.8 equiv.).
-
Slowly add the terminal ynone (1.8 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or until solidification occurs.
-
The product can be isolated directly.
Caption: Experimental workflow for N-sulfonyl this compound synthesis.
Purification Guidance
Question: How can I effectively purify my this compound product from the reaction mixture?
Answer: The purification strategy will depend on the properties of your this compound and the nature of the impurities.
-
Crystallization: If your crude product is a solid, crystallization can be a highly effective purification method.[8][9] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. For this compound acetate, recrystallization from ethanol does not significantly change the melting point, indicating high purity from the initial precipitation.[3]
-
Chromatography: For complex mixtures or oily products, column chromatography is often necessary.[10]
-
Normal Phase (Silica Gel): This is a common starting point. A solvent system of hexane/ethyl acetate or dichloromethane/methanol can be effective for many organic compounds.[11]
-
Reversed-Phase (C18): This is useful for more polar compounds. A mobile phase of water/methanol or water/acetonitrile, often with an additive like formic acid or TFA to improve peak shape, is typically used.[11][12]
-
Ion Exchange Chromatography: For formamidines, which are basic, cation exchange chromatography can be a powerful purification tool. The product binds to the resin and can be selectively eluted.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and efficient synthesis of formamidines in a catalyst-free and solvent-free system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. How To [chem.rochester.edu]
- 9. esisresearch.org [esisresearch.org]
- 10. chromatographic purification steps: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Formamidine Hydrochloride Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of formamidine hydrochloride. Below are frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems that can lead to low yields or impure products during the synthesis of this compound hydrochloride.
Question: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields in this compound hydrochloride synthesis are typically traced back to a few critical factors:
-
Moisture Contamination: this compound hydrochloride is extremely hygroscopic and deliquescent, meaning it readily absorbs moisture from the air.[1][2][3] This can prevent proper crystallization and lead to a sticky or oily product, making isolation difficult. All glassware must be oven-dried, and reagents and solvents should be anhydrous. The reaction and workup should ideally be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Temperature Control: The reaction is often exothermic.[4] Letting the temperature rise can lead to the formation of colored byproducts and reduce the overall yield.[1] Maintaining a low temperature, such as in an ice bath (0°C), is crucial during the addition of reagents.[5]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction. For syntheses starting from this compound acetate, a slight excess of hydrogen chloride (e.g., 1.1 equivalents) is often used to drive the reaction to completion.[3][5]
-
Loss During Workup: Significant product loss can occur during purification steps, especially if the product's solubility in the washing or recrystallization solvents is too high at room temperature.
Question: The final product is discolored (e.g., brown or yellow) instead of the expected white crystalline solid. Why is this happening and how can I fix it?
Answer: Product discoloration is almost always a result of side reactions caused by excessive heat.[1] If the reaction temperature is not strictly controlled and rises above the optimal range (typically 0-5°C), impurities can form.
-
Solution: Ensure your reaction vessel is adequately cooled in an ice bath throughout the reagent addition and reaction period. If using a method that requires heating, such as the reaction of triethyl orthoformate and acetic acid to form the acetate precursor, exceeding the recommended temperature can also lead to colored products.[1] If you obtain a discolored product, an additional recrystallization step may be necessary, though this might reduce the final yield.
Question: I'm having difficulty isolating a pure, dry product. It becomes a sticky or oily mess upon exposure to air. What is the problem?
Answer: This is a classic sign of moisture contamination due to the highly deliquescent nature of this compound hydrochloride.[1] The compound readily absorbs atmospheric water, which prevents the formation of a stable crystalline solid.
-
Solution: Meticulous exclusion of moisture is non-negotiable.
-
Work under an inert atmosphere: Use a glove box or Schlenk line for all manipulations, including filtration and transfer.[3][5]
-
Use anhydrous solvents: Ensure all solvents (e.g., ethanol for recrystallization, ether for washing) are thoroughly dried before use.
-
Thorough Drying: Dry the final product under a high vacuum for an extended period (e.g., 24 hours) to remove all traces of water and solvent.[5]
-
Proper Storage: Store the final product in a tightly sealed container inside a desiccator or a glove box.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for optimizing the reaction yield?
A1: The three most critical parameters are temperature, moisture, and stoichiometry. Strict control over these variables will have the most significant impact on achieving a high yield of pure product. A summary of key parameters for a common synthesis method is provided in the table below.
Q2: How should I properly purify crude this compound hydrochloride?
A2: The most common and effective purification method is recrystallization, typically from anhydrous ethanol.[5] The crude solid is dissolved in a minimum amount of hot anhydrous ethanol and allowed to cool slowly to form pure crystals. The purified crystals are then typically washed with a solvent in which the product is poorly soluble, such as anhydrous diethyl ether, to remove any remaining soluble impurities.[5] All steps must be performed under anhydrous conditions.
Q3: Can this compound hydrochloride be used directly in subsequent reactions?
A3: It depends on the reaction. This compound hydrochloride is a salt. For many condensation reactions, the free base, this compound, is required. To use it in such cases, the hydrochloride salt must first be neutralized with a mole of a suitable base to liberate the free this compound.[1]
Q4: What are the recommended storage conditions for this compound hydrochloride?
A4: The product must be stored in a dark, dry place, sealed from the atmosphere.[3][6] Storage under an inert gas like argon is highly recommended.[3][5] Keeping it at room temperature in a well-sealed container within a desiccator is a minimum requirement.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moisture contamination; High temperature; Incorrect stoichiometry | Work under inert atmosphere; Use anhydrous reagents; Maintain 0°C; Use slight excess of HCl. |
| Discolored Product | Reaction overheating leading to side products.[1] | Strictly maintain low reaction temperature (ice bath).[5] |
| Sticky/Oily Product | Absorption of atmospheric moisture (deliquescence).[1] | Handle product exclusively under inert, anhydrous conditions. |
| High Product Loss | Loss during recrystallization or washing. | Use minimal hot solvent for recrystallization; Wash with a cold, non-polar solvent like ether. |
Table 2: Key Reaction Parameters for Synthesis from this compound Acetate
| Parameter | Recommended Condition | Rationale |
| Starting Material | This compound Acetate (FAAc) | Common and stable precursor. |
| Reagent | Hydrogen Chloride (HCl) | Converts the acetate salt to the hydrochloride salt. |
| Molar Ratio (HCl:FAAc) | 1.1 : 1[3][5] | Slight excess of HCl ensures complete conversion. |
| Temperature | 0°C (Ice Bath)[3][5] | Minimizes side reactions and product decomposition. |
| Reaction Time | ~2 hours[3][5] | Allows the reaction to proceed to completion. |
| Purification | Recrystallization from anhydrous ethanol, wash with ether.[5] | Effectively removes impurities. |
| Drying | Vacuum oven at ~65°C for 24 hours.[5] | Ensures complete removal of moisture and solvents. |
Experimental Protocols
Protocol: Synthesis from this compound Acetate and HCl
This protocol is based on a common literature procedure.[3][5]
Materials:
-
This compound Acetate (FAAc)
-
Hydrogen Chloride (solution in a suitable solvent or gas)
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound acetate.
-
Reaction: Cool the flask to 0°C using an ice-water bath.
-
Slowly add a solution of hydrogen chloride (1.1 molar equivalents) to the stirred suspension of this compound acetate at 0°C.
-
Continue stirring the mixture at 0°C for 2 hours.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 60°C.[5]
-
Purification: Wash the resulting solid precipitate thoroughly with anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.
-
Recrystallize the solid from a minimal amount of hot anhydrous ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the white crystalline product by filtration under an inert atmosphere. Wash the crystals with a small amount of cold, anhydrous diethyl ether.
-
Dry the product in a vacuum oven at 65°C for 24 hours to yield pure this compound hydrochloride.[5]
-
Storage: Immediately transfer the dry product to a sealed container and store in a desiccator or glove box.
Visualizations
Caption: General experimental workflow for this compound hydrochloride synthesis.
Caption: Troubleshooting logic for low yield and product quality issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound HYDROCHLORIDE [chembk.com]
- 4. US2727922A - Halo-formamidine salts and method of preparation - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. This compound hydrochloride CAS#: 6313-33-3 [m.chemicalbook.com]
Technical Support Center: Purification of Crude Formamidine Acetate
Welcome to the technical support center for the purification of crude formamidine acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound acetate?
A1: Impurities in crude this compound acetate typically originate from the starting materials, side reactions, or degradation. The most common impurities include:
-
Unreacted Starting Materials: Residual triethyl orthoformate, acetic acid, or formamide, depending on the synthetic route.
-
Reaction Byproducts: Ethanol is a major byproduct when using the triethyl orthoformate method.[1]
-
Colored Impurities: These are often high-molecular-weight byproducts formed when the reaction temperature exceeds recommended limits (e.g., above 140°C).[2] The material recovered from the mother liquor after initial crystallization is also often colored and less pure.[2]
-
Hydrolysis Products: Although this compound acetate is not as hygroscopic as its hydrochloride counterpart, exposure to moisture can lead to hydrolysis.[2][3]
-
Related Amidinium Salts: Depending on the reaction conditions and impurities in the starting materials, other amidinium salts could potentially form.
Q2: My crude this compound acetate is yellow or brown. How can I remove the color?
A2: Colored impurities are a common issue, often due to overheating during synthesis.[2] The primary methods for color removal are recrystallization and treatment with activated carbon. For stubborn coloration, a combination of both methods may be necessary. See the Troubleshooting Guide for detailed protocols.
Q3: What is the recommended recrystallization solvent for this compound acetate?
A3: The most commonly cited and effective solvent for recrystallization is ethanol.[2] Washing the crude product with absolute ethanol is a key step in the initial isolation.[2] An alternative and effective method involves dissolving the crude product in a minimal amount of warm acetic acid, followed by the addition of ethanol to induce crystallization.[3]
Q4: How can I assess the purity of my this compound acetate?
A4: Purity can be assessed using several methods:
-
Melting Point: Pure this compound acetate has a distinct melting point, typically in the range of 158-164°C.[4] A broad or depressed melting point indicates the presence of impurities.
-
Titration: A non-aqueous acid-base titration can be used to determine the assay of the salt.
-
Spectroscopy: 1H and 13C NMR spectroscopy can identify organic impurities. The proton NMR spectrum of this compound acetate is characterized by a singlet for the acetate methyl group around 1.9 ppm and a signal for the formamidinium protons.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying purity and detecting trace impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity and to monitor the progress of purification.
Troubleshooting Guides
Issue 1: Product Discoloration (Yellow to Brown)
| Symptom | Possible Cause | Troubleshooting Steps |
| Crude product is yellow or brown after synthesis. | Reaction temperature was too high (above 140°C).[2] | 1. Primary Purification: Proceed with the standard recrystallization protocol from ethanol. Often, the colored impurities are more soluble in the mother liquor. 2. Activated Carbon Treatment: If recrystallization alone is insufficient, dissolve the crude product in a suitable solvent (e.g., warm ethanol), add a small amount (typically 1-2% w/w) of activated carbon, stir for 15-30 minutes at a moderate temperature (e.g., 50-60°C), and then hot filter to remove the carbon before allowing the solution to cool and crystallize.[5] 3. Combined Approach: For highly colored material, perform an activated carbon treatment followed by recrystallization. |
| Product remains colored after a single recrystallization. | High concentration of colored impurities. | 1. Second Recrystallization: Perform a second recrystallization. 2. Mixed-Solvent Recrystallization: Try recrystallization from a minimal amount of warm acetic acid, followed by the addition of ethanol.[3] This can alter the solubility profile of the impurities. |
Issue 2: Poor Yield or No Crystallization During Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling the recrystallization solvent. | Solution is not supersaturated; too much solvent was used. | 1. Solvent Evaporation: Slowly evaporate some of the solvent under reduced pressure and attempt to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. 3. Seeding: Add a seed crystal of pure this compound acetate to the cooled solution. |
| Oily precipitate forms instead of crystals. | Presence of impurities that are "oiling out" or the cooling process is too rapid. | 1. Re-dissolve and Slow Cool: Reheat the solution until the oil dissolves completely, then allow it to cool much more slowly. A Dewar flask or insulated container can be used to slow the cooling rate. 2. Solvent Adjustment: Add a small amount of a co-solvent in which the product is less soluble (e.g., if dissolved in ethanol, a small amount of diethyl ether could be carefully added, though miscibility should be checked). |
Purity and Yield Data
The following table summarizes typical quantitative data for this compound acetate purification. Purity levels can vary based on the quality of the crude material and the rigor of the purification protocol.
| Purification Method | Typical Purity | Typical Yield | Melting Point (°C) |
| Initial Precipitation from Reaction Mixture & Ethanol Wash | 83-88% (based on synthesis yield)[2] | 83-88%[2] | 162-164[2][4] |
| Single Recrystallization from Ethanol | >98%[6] | 70-90% (recovery) | 158-161 |
| Recrystallization from Acetic Acid/Ethanol | >99%[7] | 65-85% (recovery) | 157-163[7] |
| Commercial Product Specification | ≥98.0% to ≥99%[6] | N/A | 157-163[7] |
Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound acetate in a minimal amount of hot ethanol (near boiling). For every 10 g of crude material, start with approximately 20-30 mL of ethanol and add more in small portions only if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add 0.1-0.2 g of activated carbon per 10 g of crude product. Reheat the mixture with stirring for 10-15 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot gravity filtration through a fluted filter paper to remove the carbon. If no carbon was used, this step can be skipped unless there are insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization from Acetic Acid and Ethanol
This method is particularly effective for removing certain impurities.[3]
-
Dissolution: In a fume hood, gently warm the crude this compound acetate in a minimal volume of glacial acetic acid until it completely dissolves.
-
Crystallization: While the solution is still warm, slowly add absolute ethanol. The this compound acetate will begin to precipitate as it is less soluble in the ethanol-acetic acid mixture. Continue adding ethanol until precipitation appears complete.
-
Cooling: Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold absolute ethanol, followed by a wash with diethyl ether to facilitate drying.[3]
-
Drying: Dry the product under high vacuum.
Visualizations
Caption: General purification workflow for crude this compound acetate.
Caption: Troubleshooting logic for common purification issues.
References
- 1. JP5722560B2 - Method for producing this compound acetate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound acetate | 3473-63-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Decolorizing carbon [sites.pitt.edu]
- 6. This compound acetate, 98% 3473-63-0 India [ottokemi.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Managing the Hygroscopic Nature of Formamidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of formamidine hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is it hygroscopic?
This compound hydrochloride (FACl) is the hydrochloride salt of this compound. It is a white to off-white crystalline solid that is highly soluble in water and ethanol.[1][2] Its hygroscopicity, the tendency to absorb moisture from the atmosphere, is due to the presence of polar functional groups that can form hydrogen bonds with water molecules.[3][4][5] This property is common among small molecule hydrochloride salts.[6]
Q2: What are the consequences of moisture absorption by this compound hydrochloride?
Moisture absorption can lead to several undesirable effects, including:
-
Physical Changes: Caking, clumping, and changes in powder flowability, which can complicate handling and weighing.[5][7]
-
Chemical Degradation: Hydrolysis is a primary degradation pathway for this compound hydrochloride in the presence of water, potentially leading to the formation of impurities and a decrease in the active ingredient's purity.[8][9][10]
-
Altered Performance: In applications such as perovskite solar cells, the presence of water can negatively impact the quality and uniformity of the perovskite film, thereby reducing device efficiency and stability.[1]
Q3: How should I properly store this compound hydrochloride?
To minimize moisture absorption, this compound hydrochloride should be stored in a tightly sealed container in a dry and well-ventilated place, preferably in a desiccator with a suitable desiccant or in a controlled low-humidity environment.[2][11] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]
Q4: What is the ideal humidity level for handling this compound hydrochloride?
Q5: How can I determine the water content of my this compound hydrochloride sample?
The most accurate and widely used method for determining the water content in a substance is the Karl Fischer titration.[13] This technique is specific to water and can provide precise measurements.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Caking or clumping of the powder | The material has absorbed moisture from the atmosphere. | 1. Dry the material under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. 2. Handle the material in a low-humidity environment, such as a glove box or a room with a dehumidifier. 3. Ensure the storage container is properly sealed and stored in a desiccator. |
| Inconsistent experimental results | The water content of the this compound hydrochloride may be variable between batches or due to improper handling. | 1. Determine the water content of each batch using Karl Fischer titration before use. 2. Standardize your handling procedures to minimize exposure to ambient humidity. 3. Dry the material before use if the water content is found to be high. |
| Degradation of the material over time | The material is likely hydrolyzing due to the presence of moisture. | 1. Strictly follow the recommended storage conditions. 2. For solutions, prepare them fresh and use them promptly. The stability of this compound compounds in aqueous solutions can be pH-dependent.[8] 3. Consider using anhydrous solvents for your reactions. |
| Difficulty in dissolving the powder | The powder may have formed aggregates due to moisture absorption. | 1. Gently grind the powder in a dry environment (e.g., inside a glove box) to break up any clumps before dissolving. 2. Ensure the solvent is appropriate and of high purity. This compound hydrochloride is soluble in ethanol.[1][2] |
Data Presentation
Table 1: Hygroscopicity Classification (European Pharmacopoeia)
This table provides a general classification for the hygroscopicity of substances. The specific class for this compound hydrochloride would be determined through Dynamic Vapor Sorption (DVS) analysis.
| Classification | Weight Gain (% w/w) at 25°C and 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Source: Adapted from pharmaceutical guidelines.[14]
Table 2: Example Water Sorption Data for a Hygroscopic Amine Hydrochloride
The following table is an illustrative example of data that could be obtained from a Dynamic Vapor Sorption (DVS) analysis of a hygroscopic amine hydrochloride. This data is not specific to this compound hydrochloride but serves as a representation of a typical water sorption profile.
| Relative Humidity (%) | Weight Gain (%) |
| 0 | 0.0 |
| 10 | 0.1 |
| 20 | 0.2 |
| 30 | 0.4 |
| 40 | 0.8 |
| 50 | 1.5 |
| 60 | 3.0 |
| 70 | 6.5 |
| 80 | 14.0 |
| 90 | 25.0 |
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content of a hygroscopic solid like this compound hydrochloride using volumetric Karl Fischer titration.
Apparatus:
-
Karl Fischer Titrator (volumetric)
-
Titration cell
-
Platinum electrode
-
Burette
-
Analytical balance
-
Gas-tight syringe
Reagents:
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Water standard for titer determination
Procedure:
-
System Preparation:
-
Assemble the Karl Fischer titration cell, ensuring all joints are properly sealed to prevent atmospheric moisture from entering.
-
Add anhydrous methanol to the titration vessel to a level that covers the electrode.
-
Titrate the methanol with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent.
-
-
Titer Determination:
-
Accurately weigh a specific amount of a water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water into the conditioned titration cell.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer (F), in mg H₂O/mL of reagent, is calculated. This should be done in triplicate and the average value used.
-
-
Sample Analysis:
-
In a controlled environment (ideally a glove box), accurately weigh a sample of this compound hydrochloride (typically 50-100 mg).
-
Quickly transfer the sample to the conditioned titration cell.
-
Stir to dissolve the sample completely.
-
Titrate with the Karl Fischer reagent to a stable endpoint.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
The percentage of water in the sample is calculated using the following formula: % Water = (V * F) / (W * 10) Where:
-
V = Volume of Karl Fischer reagent consumed for the sample (mL)
-
F = Titer of the Karl Fischer reagent (mg H₂O/mL)
-
W = Weight of the sample (mg)
-
-
Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
This protocol outlines the use of a DVS instrument to determine the water sorption and desorption isotherms of this compound hydrochloride.
Apparatus:
-
Dynamic Vapor Sorption (DVS) Analyzer
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound hydrochloride (typically 5-15 mg) into the DVS sample pan.
-
-
Drying Stage:
-
Place the sample in the DVS instrument.
-
Dry the sample in-situ by passing dry nitrogen gas (0% RH) over it at a constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This initial weight is considered the dry mass.
-
-
Sorption Phase:
-
Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until a stable weight is reached. The instrument automatically records the weight change.
-
-
Desorption Phase:
-
Decrease the relative humidity in a stepwise manner from 90% back to 0% RH.
-
Allow the sample to equilibrate at each step and record the weight change.
-
-
Data Analysis:
-
Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.
-
The hygroscopicity can be classified based on the weight gain at a specific RH (e.g., 80% RH), as shown in Table 1.
-
Visualizations
Caption: Workflow for handling and analyzing hygroscopic this compound hydrochloride.
Caption: Troubleshooting guide for issues related to the hygroscopicity of this compound hydrochloride.
References
- 1. This compound hydrochloride | 6313-33-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pharmadesiccants.com [pharmadesiccants.com]
- 8. Relative stability of this compound and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. fishersci.com [fishersci.com]
- 12. topproductinnovations.com [topproductinnovations.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Formamidine Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of formamidine degradation in solution. By understanding the degradation pathways and implementing the recommended preventative measures, users can ensure the stability and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound in solution is susceptible to two main degradation pathways:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form formic acid and ammonia. This reaction is influenced by the pH of the solution.
-
Decomposition: this compound can also decompose to yield hydrogen cyanide (HCN) and ammonia. This process can be accelerated by factors such as temperature and the presence of water, which can catalyze the reaction.[1]
Q2: Which factors have the most significant impact on the stability of this compound solutions?
A2: The stability of this compound solutions is influenced by several key factors:
-
pH: The rate of hydrolysis is pH-dependent. For instance, the this compound group in formetanate hydrochloride has a half-life of 14.4 hours at pH 7.6, which decreases to 3.9 hours at a strongly basic pH of 12.6.[2]
-
Temperature: Elevated temperatures accelerate the rate of both hydrolysis and decomposition.[3]
-
Light: Exposure to light can promote degradation.
-
Presence of Water: Water is a key reactant in the hydrolysis pathway and can act as a catalyst in the decomposition pathway.[1]
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Presence of Oxygen: For many amine-containing compounds, the presence of oxygen can lead to oxidative degradation.
Q3: What are the differences in stability between this compound acetate and this compound hydrochloride salts?
A3: The choice of salt can impact the handling and stability of this compound. This compound hydrochloride is known to be extremely deliquescent, meaning it readily absorbs moisture from the atmosphere.[4] This hygroscopic nature can introduce water into the solution, accelerating hydrolysis. This compound acetate, in contrast, is not hygroscopic, making it easier to handle and potentially more stable in solid form.[4] When dissolved, the stability will largely depend on the solution's pH and other conditions.
Q4: Are there any recommended stabilizers for this compound solutions?
A4: While specific stabilizers for simple this compound solutions are not extensively documented in research literature, general principles for stabilizing amine-containing solutions can be applied. These include the use of antioxidants to prevent oxidative degradation and maintaining a controlled pH environment. For complex applications like perovskite solar cells, various additives are used to stabilize the formamidinium within the crystal lattice, but these are not directly transferable to simple solutions.
Q5: What is the expected shelf-life of a this compound solution?
A5: The shelf-life of a this compound solution is highly dependent on the solvent, concentration, pH, temperature, and exposure to light and air. Due to its susceptibility to hydrolysis, aqueous solutions of this compound are generally not stable for long periods. It is always recommended to prepare fresh solutions for immediate use. For short-term storage, it is crucial to control the conditions mentioned above. Quantitative data from a study on formetanate hydrochloride indicates that the this compound group has a half-life of 14.4 hours at pH 7.6 and room temperature.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | Degradation of the this compound stock solution over time. | Prepare fresh this compound solutions before each experiment. If a stock solution must be used, store it under optimal conditions (see below) and perform a quality control check (e.g., HPLC) before use. |
| Precipitate forms in the this compound solution upon storage. | Formation of insoluble degradation products or reaction with atmospheric CO2. | Filter the solution before use. To prevent formation, store the solution under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. |
| Loss of biological or chemical activity of the this compound solution. | Degradation of the active this compound compound. | Review and optimize storage and handling procedures. Ensure the pH of the solution is appropriate for stability and consider the impact of other components in the solution. |
| Appearance of unknown peaks in analytical analyses (e.g., HPLC, NMR). | Presence of degradation products such as formic acid, ammonia, or hydrogen cyanide adducts. | Use freshly prepared solutions. If degradation is suspected, characterize the unknown peaks using techniques like mass spectrometry to confirm their identity and adjust experimental conditions to minimize their formation. |
| pH of the aqueous solution changes over time. | Hydrolysis of this compound to formic acid and ammonia, which can alter the solution's pH. | Use a buffered solution to maintain a stable pH. Select a buffer system that is compatible with your experimental setup and does not accelerate this compound degradation. |
Data on this compound Stability
Table 1: Half-life of the this compound Group in Formetanate Hydrochloride at Room Temperature
| pH | Half-life (hours) |
| 7.6 | 14.4 |
| 12.6 | 3.9 |
Source: Adapted from a study on the relative stability of this compound and carbamate groups in the bifunctional pesticide formetanate hydrochloride.[2]
Experimental Protocols
Protocol: Stability Assessment of a this compound Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for monitoring the stability of a this compound solution over time. Specific parameters may need to be optimized based on the exact this compound salt and the solvent system used.
1. Materials and Reagents:
-
This compound salt (e.g., this compound acetate or hydrochloride)
-
HPLC-grade solvent (e.g., water, methanol, acetonitrile)
-
Buffer components (if required)
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
2. Solution Preparation:
-
Accurately weigh and dissolve the this compound salt in the desired solvent to a known concentration (e.g., 1 mg/mL).
-
If using a buffer, ensure it is fully dissolved and the pH is adjusted before adding the this compound.
-
Divide the solution into several aliquots in tightly sealed vials to be stored under different conditions (e.g., room temperature, 4°C, protected from light).
3. HPLC Analysis:
-
Initial Analysis (Time = 0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration and purity of the this compound.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is often a good starting point for separating polar compounds like this compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., ~210 nm) or MS for more specific detection and identification of degradation products.
-
-
Subsequent Analyses: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition and analyze it using the same HPLC method.
4. Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Monitor the appearance and increase of any new peaks, which may correspond to degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
Visualizations
References
Technical Support Center: Enhancing the Crystal Quality of Formamidinium-Based Perovskites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formamidinium-based perovskites. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and improve the crystal quality of your perovskite films.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Suggested Solutions |
| Yellowish (δ-phase) perovskite film forms at room temperature instead of the desired black (α-phase). | The α-phase of pure formamidinium lead iodide (FAPbI₃) is thermodynamically unstable at room temperature.[1][2] | 1. Compositional Engineering: Introduce smaller cations like Methylammonium (MA⁺), Cesium (Cs⁺), or Rubidium (Rb⁺) to stabilize the perovskite lattice.[1][3][4] 2. Additive Engineering: Use additives such as Methylammonium Chloride (MACl) which can help induce the formation of the pure α-phase.[5][6] 3. Anion Engineering: Incorporate Bromide (Br⁻) ions to form mixed-halide perovskites, which can improve phase stability.[1] |
| Perovskite film has poor morphology (e.g., pinholes, small grains, poor coverage). | - Rapid crystallization of the perovskite.[7][8] - Inadequate precursor solution formulation. - Suboptimal annealing process. - Presence of impurities in precursors.[9] | 1. Solvent Engineering: Utilize a ternary solvent system (e.g., 2-methoxyethanol, DMF, NMP) to fine-tune the precursor solution's volatility and coordination, allowing for a wider processing window and better crystal growth.[10][11] 2. Additive Engineering: Introduce additives that can modulate crystal growth. For instance, MACl can increase grain size and crystallinity.[6] 3. Anti-Solvent Treatment: Employ an anti-solvent dripping step during spin coating to induce rapid and uniform nucleation. 4. Precursor Purification: Purify commercial precursors to remove trace impurities that can hinder crystal growth and stability.[9] |
| Low Power Conversion Efficiency (PCE) and high non-radiative recombination. | High density of defects (e.g., vacancies, interstitials, grain boundaries) acting as charge traps.[7][12][13] | 1. Surface Passivation: Use additives that can passivate surface defects. For example, sulfonyl-functionalized phenethylammonium salts can passivate surface defects and protect against moisture.[14] 2. Additive Engineering: Incorporate additives like Guanidinium (GA⁺) that can reduce defect density and improve crystallinity.[15] 3. Grain Size Enlargement: Employ strategies to increase grain size, such as adding small amounts of MABr, EABr, or FABr, which reduces the density of grain boundaries.[16] |
| Poor long-term stability of the perovskite film and device. | - Inherent instability of the perovskite phase.[1][2] - Degradation due to environmental factors (moisture, oxygen). - Ion migration within the perovskite layer. | 1. Mixed-Cation/Anion Strategy: Fabricate mixed-cation (e.g., Cs/FA/MA) and mixed-anion (I/Br) perovskites for enhanced stability.[1] 2. Dimensional Engineering (2D/3D Structures): Form a 2D perovskite layer on top of the 3D perovskite to passivate the surface and improve stability.[1] 3. Encapsulation: Properly encapsulate the final device to protect it from environmental degradation. |
| Inconsistent results and poor reproducibility. | - Sensitivity to environmental conditions (humidity, temperature). - Variations in precursor solution aging. - Subtle differences in the fabrication process (e.g., timing of anti-solvent addition). | 1. Controlled Environment: Conduct experiments in a controlled environment (e.g., glovebox) with stable humidity and temperature. 2. Standardized Protocols: Strictly adhere to standardized experimental protocols, including precursor solution preparation and deposition parameters. 3. Fresh Precursor Solutions: Use freshly prepared precursor solutions to avoid degradation and compositional changes over time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the instability of FAPbI₃ perovskites?
The primary cause is the thermodynamic instability of its photoactive cubic α-phase at room temperature.[1][2] The larger ionic radius of the formamidinium (FA⁺) cation leads to a Goldschmidt tolerance factor that is close to the edge of the stable perovskite structure range, making it prone to transition into a non-perovskite hexagonal δ-phase (yellow phase), which is not suitable for photovoltaic applications.[17]
Q2: How do additives like Methylammonium Chloride (MACl) improve crystal quality?
Methylammonium chloride (MACl) is a widely used additive that improves crystal quality through several mechanisms. It can act as a templating agent, guiding the crystallization of FAPbI₃ into the desired α-phase.[5] It also helps to increase the grain size and crystallinity of the perovskite film, which in turn reduces the density of grain boundaries and associated defects.[6] Furthermore, MACl can help in the formation of an intermediate phase that facilitates the growth of high-quality perovskite films upon annealing.[6]
Q3: What is the role of solvent engineering in controlling perovskite crystallization?
Solvent engineering is crucial for controlling the crystallization process of perovskite films. The choice of solvents and their ratios in the precursor solution determines properties like solubility, volatility, and coordination with the lead halide precursors.[10] By using a combination of solvents, such as DMF, DMSO, and NMP, one can control the nucleation and growth rates of the perovskite crystals.[10][11] This allows for the formation of uniform, pinhole-free films with large grains, which are essential for high-performance solar cells.[18][19]
Q4: Can incorporating other cations like Cesium (Cs⁺) or Guanidinium (GA⁺) improve FAPbI₃ stability?
Yes, incorporating other cations is a highly effective strategy.
-
Cesium (Cs⁺): Being a smaller inorganic cation, Cs⁺ can partially replace FA⁺ in the A-site of the perovskite lattice. This helps to stabilize the α-phase by bringing the tolerance factor into a more favorable range.[1][3]
-
Guanidinium (GA⁺): While larger than FA⁺, the incorporation of small amounts of GA⁺ can also enhance stability. It is suggested that GA⁺ can help reduce defects and improve the crystallinity of the perovskite film.[15][20] However, excessive amounts can lead to the formation of lower-dimensional perovskites.[15]
Q5: What is a 2D/3D perovskite structure, and how does it enhance stability?
A 2D/3D perovskite structure involves forming a thin layer of a 2D layered perovskite on top of the bulk 3D formamidinium-based perovskite.[1] This 2D layer, typically formed using larger organic cations, acts as a passivation layer. It helps to reduce surface defects and protects the underlying 3D perovskite from environmental factors like moisture, thereby significantly improving the long-term stability of the device.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on improving the crystal quality of formamidinium-based perovskites.
Table 1: Impact of Cation Composition on Perovskite Properties
| Cation Composition | Bandgap (eV) | Power Conversion Efficiency (PCE) | Stability Improvement | Reference |
| FA₀.₉Cs₀.₁PbI₃ | - | 16.5% | Improved light and humidity stability | [1] |
| Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₀₀₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃ | - | 21.1% | Stable for 250h under operational conditions | [1] |
| Rb₀.₀₅FA₀.₉₅PbI₃ | - | 17.16% | - | [1] |
| FA₁₋ₓMAₓPbI₃ (x≈0.06) | Low | 22.15% | High stability under solar irradiation and high moisture | [5] |
| GAₓMA₁₋ₓPbI₃ (x=0.05) | - | 17.23% | Reduced defects and improved crystallinity | [15] |
Table 2: Effect of Additives on FAPbBr₃ Perovskite Solar Cells
| Additive(s) | Open-Circuit Voltage (V_OC) | Power Conversion Efficiency (PCE) | Key Improvement | Reference |
| Urea + FACl | 1.516 V | 9.6% | Suppressed impurity generation and stabilized crystallinity | [21][22] |
Experimental Protocols
Protocol 1: Fabrication of High-Quality FAPbI₃ Films using MACl Additive
This protocol is based on the method described for stabilizing FAPbI₃ with a methylammonium-based additive.[5]
-
Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Deposit compact and mesoporous TiO₂ layers as the electron transport layers.
-
Precursor Solution Preparation:
-
Prepare a 1.2 M precursor solution.
-
Mix 206 mg of formamidinium iodide (FAI) and 553 mg of PbI₂ in a solvent mixture of 800 µL DMF and 200 µL DMSO.
-
Add the desired amount of methylammonium chloride (MACl). An optimal amount was found to be 48 mol% relative to FAI (38.9 mg).[5]
-
-
Perovskite Deposition:
-
Spin-coat the precursor solution onto the prepared substrate.
-
Employ an anti-solvent dripping step (e.g., with chlorobenzene) during spinning to induce crystallization.
-
-
Annealing:
-
Anneal the film on a hotplate. A typical annealing temperature is around 150 °C for 10-15 minutes.
-
-
Device Completion: Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold) to complete the solar cell device.
Protocol 2: Solvent Engineering Approach for FACs Perovskite Films
This protocol is adapted from a study using a ternary solvent system.[10][11]
-
Substrate Preparation: Prepare substrates with the desired device architecture (e.g., for inverted p-i-n structure, use ITO/NiOₓ).
-
Precursor Solution Preparation:
-
Prepare a formamidinium-cesium (FACs) perovskite precursor solution.
-
Use a ternary solvent system composed of 2-methoxyethanol (2ME), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).
-
The ratio of these solvents should be optimized to control the volatility and coordination characteristics. NMP acts as a chelating agent to form a stable intermediate phase.[10]
-
-
Film Deposition:
-
Deposit the precursor solution using a scalable coating technique like blade-coating or slot-die coating. The extended processing window afforded by the solvent system is beneficial for large-area deposition.
-
-
Annealing:
-
Anneal the film to promote the growth of large, high-quality perovskite crystals from the intermediate phase.
-
-
Device Completion: Deposit the subsequent layers (electron transport layer, metal electrode) to finalize the device.
Visualizations
Caption: Workflow for improving perovskite crystal quality using additive engineering.
Caption: Logical relationships in stabilizing the α-phase of formamidinium perovskites.
References
- 1. Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell [sciltp.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Solvent Engineering for Scalable Fabrication of High‐Quality Formamidinium Cesium‐Based Perovskite Films Toward Highly Efficient and Stable Solar Modules | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Guanidinium Cation Substitution Effects on Perovskite Solar Cells [e-asct.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Improving FAPbBr3 Perovskite Crystal Quality via Additive Engineering for High Voltage Solar Cell over 1.5 V - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor solubility of formamidine derivatives
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with formamidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such poor aqueous solubility?
Poor solubility of this compound derivatives is often linked to their fundamental chemical nature. The this compound group is strongly basic, meaning it readily accepts a proton to become positively charged (protonated). At physiological pH (~7.4), these compounds are often highly ionized. While this charge increases water solubility to some extent, the ionized form typically has poor permeability across biological membranes, which is a major issue for oral absorption and cell-based assays. Furthermore, the un-ionized "free base" form, which is better at crossing membranes, may have very low intrinsic solubility due to strong crystal lattice forces.
Q2: What is the first step I should take to address the poor solubility of my lead compound?
The first and most common strategy is to form a salt.[1] Since most this compound derivatives are basic, creating a salt with an acid (like hydrochloric acid) is a highly effective way to increase aqueous solubility and dissolution rates.[1] Salt formation introduces ionic character, which disrupts the crystal lattice of the solid compound and allows it to interact more favorably with water molecules.
Q3: How do I know if salt formation will be successful for my specific this compound derivative?
A general guideline, known as the "pKa rule," can predict the likelihood of successful salt formation. For a basic drug like a this compound derivative, you should choose an acidic counter-ion whose pKa is at least 2-3 pH units lower than the pKa of your compound.[2][3][4] This difference helps ensure that the proton transfer from the acid to the basic this compound is energetically favorable, leading to a stable salt.[3][4]
Q4: My compound is intended for oral delivery and still has poor bioavailability even after salt formation. What other strategies can I explore?
If salt formation does not sufficiently improve bioavailability, a prodrug approach is a powerful alternative.[5] Strong basicity can limit oral absorption, and a prodrug strategy works by temporarily masking the this compound group. This makes the molecule less basic and more lipid-soluble (lipophilic), allowing it to be absorbed more easily from the intestine. Once absorbed into the bloodstream, the masking group is cleaved by enzymes, releasing the active parent drug. Common prodrugs for amidines include N-hydroxylated derivatives (amidoximes).
Q5: Are there any downsides to forming a hydrochloride salt?
While generally effective, hydrochloride salts can sometimes present challenges. For instance, highly acidic solutions of the salt can potentially be corrosive to manufacturing equipment.[2] Additionally, in some cases, the salt form may be more hygroscopic (tendency to absorb moisture from the air) than the free base, which could affect the compound's stability and handling.[3] It is crucial to characterize the physicochemical properties of any new salt form.
Troubleshooting Guide
Issue: Compound precipitates out of solution in my aqueous assay buffer.
-
Determine the form of your compound: Are you using the free base or a salt form? The free base is expected to have lower aqueous solubility.
-
Strategy 1: Convert to a Salt Form. If you are using the free base, the most direct solution is to convert it to a more soluble salt, such as a hydrochloride salt. This is often sufficient to keep the compound in solution for in vitro assays.
-
Strategy 2: Assess Kinetic vs. Thermodynamic Solubility. For initial high-throughput screening, you may be observing the kinetic solubility, which is often higher but less stable than the true equilibrium (thermodynamic) solubility. Your compound may be precipitating over time as it reaches equilibrium. Consider measuring both to understand its behavior.
Data Summary
Salt formation can dramatically increase the aqueous solubility of this compound-containing compounds. The following table provides a clear example with the acaricide Chlordimeform.
| Compound | Form | Water Solubility (at 20-25°C) | Formulation Notes |
| Chlordimeform | Free Base | 250 mg/L[6][7] | Formulated as an emulsifiable concentrate.[6] |
| Chlordimeform HCl | Hydrochloride Salt | Readily soluble in water[6] | Formulated as a water-soluble powder.[6] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride (HCl) Salt
This is a general method for converting a poorly soluble this compound free base into its more soluble HCl salt.
Materials:
-
This compound derivative (free base)
-
Anhydrous solvent in which the free base is soluble (e.g., ethanol, isopropanol, diethyl ether)
-
Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or gaseous HCl)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the this compound free base in a minimal amount of the chosen anhydrous solvent in a flask. It is preferable to have a homogeneous solution.[8]
-
While stirring the solution at room temperature (or cooled in an ice bath), slowly add a stoichiometric equivalent (1.0 to 1.1 eq) of the hydrochloric acid solution.
-
If the HCl salt is insoluble in the chosen solvent, a precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation.[9]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material.[9]
-
Dry the resulting white or off-white solid in a vacuum oven to remove residual solvent.[9]
-
Characterize the final product to confirm salt formation (e.g., using NMR, FTIR, or melting point analysis).
Protocol 2: Kinetic Solubility Assay (High-Throughput Method)
This assay is used to determine the solubility of a compound after a short incubation period, which is common in early drug discovery. It measures the concentration of a compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well UV-transparent collection plates
-
Plate shaker
-
UV-Vis plate reader or HPLC-UV/MS system
Procedure:
-
Add the aqueous buffer to the wells of the filter plate.
-
Add a small volume (1-2 µL) of the DMSO stock solution to the buffer. The final DMSO concentration should be low (typically ≤2%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours).
-
After incubation, filter the solution into the UV-transparent collection plate using a vacuum manifold. This step removes any precipitated compound.
-
Determine the concentration of the dissolved compound in the filtrate using a standard curve, typically analyzed by UV-Vis spectroscopy or LC-MS.
Protocol 3: Thermodynamic (Equilibrium) Solubility Assay
This assay measures the true solubility of a compound when the dissolved and solid states are at equilibrium.[10]
Materials:
-
Solid (crystalline) test compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Small glass vials
-
Thermomixer or shaking incubator
-
Centrifuge or filtration system
-
HPLC-UV system
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vials and incubate them with continuous shaking or agitation at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 18-24 hours) to ensure equilibrium is reached.
-
After incubation, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve. The result is reported as the equilibrium solubility (e.g., in µg/mL or µM).
Visualized Workflows and Concepts
References
- 1. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. rjpdft.com [rjpdft.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Chlordimeform (EHC 199, 1998) [inchem.org]
- 7. Chlordimeform - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Formamidine Reactions
Welcome to the technical support center for catalyst selection and optimization in formamidine reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of formamidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing N,N'-diarylformamidines from primary aryl amines and triethyl orthoformate?
A1: Common catalytic systems include Lewis acids, such as iron(III) chloride (FeCl₃), and Brønsted acids, like p-toluenesulfonic acid (p-TsOH). Catalyst-free methods under thermal conditions have also been reported to be effective, offering a simplified and environmentally friendly alternative. The choice of catalyst often depends on the substrate's electronic and steric properties, desired reaction time, and sensitivity of functional groups.
Q2: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?
A2: Low yields in this compound synthesis can often be attributed to several key factors:
-
Catalyst Activity: The chosen catalyst may be inefficient for your specific substrate, or it may have deactivated.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Purity of Reagents: The presence of moisture or other impurities in the amine, triethyl orthoformate, or solvent can lead to side reactions and reduced yields.
-
Stoichiometry: The molar ratio of the reactants can influence the equilibrium of the reaction.
Q3: Are there any known side products to be aware of during the synthesis of N,N'-diarylformamidines?
A3: Yes, potential side products can form, particularly if the reaction conditions are not optimized. In reactions involving triethyl orthoformate, the formation of complex mixtures can occur. It is crucial to monitor the reaction progress closely to minimize the formation of these impurities.
Q4: How can I optimize the catalyst loading for my reaction?
A4: Catalyst loading should be optimized to achieve a balance between reaction rate and cost-effectiveness. A typical starting point for catalyst loading is in the range of 1-10 mol%. It is recommended to perform a screening of catalyst loading to determine the optimal amount for your specific reaction. Increasing the catalyst loading may enhance the reaction rate but can also lead to an increase in side product formation.
Catalyst Performance and Reaction Conditions
The selection of an appropriate catalyst is critical for the successful synthesis of formamidines. Below is a summary of quantitative data for different catalytic systems in the synthesis of N,N'-diphenylthis compound from aniline and triethyl orthoformate.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | 10 | Toluene | Room Temperature | 3 | 87 | |
| None (Catalyst-Free) | - | Neat | 150 | 2 | 95 | |
| AgTFA | 2 | MeCN | 60 | 4 | 90 |
Experimental Protocols
Protocol 1: FeCl₃ Catalyzed Synthesis of N,N'-Diphenylthis compound
Materials:
-
Aniline (2 mmol)
-
Triethyl orthoformate (1 mmol)
-
Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a stirred solution of aniline (2 mmol) and triethyl orthoformate (1 mmol) in anhydrous toluene (10 mL), add a catalytic amount of FeCl₃ (10 mol%).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the solid mass in chloroform (30 mL) and filter.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure N,N'-diphenylthis compound.
Protocol 2: Catalyst-Free Synthesis of N-sulfonyl Formamidines
Materials:
-
Amine (e.g., morpholine) (1.0 equiv)
-
Sulfonyl azide (e.g., p-tosyl azide) (1.8 equiv)
-
Terminal ynone (e.g., but-3-yn-2-one) (1.8 equiv)
Procedure:
-
In a reaction vessel, mix the amine (1.0 equiv) and the sulfonyl azide (1.8 equiv).
-
Slowly add the terminal ynone (1.8 equiv) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within minutes.
-
Monitor the reaction by TLC.
-
The product can be isolated directly, often as a solid that can be collected by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions. For Lewis acids like FeCl₃, ensure anhydrous conditions are maintained. |
| Low Reaction Temperature | Gradually increase the reaction temperature and monitor for product formation. Some reactions may require heating to proceed at a reasonable rate. | |
| Impure Reagents | Use freshly distilled amines and triethyl orthoformate. Ensure the solvent is anhydrous, as moisture can deactivate the catalyst and lead to side reactions. | |
| Formation of Multiple Products | Suboptimal Reaction Conditions | Re-optimize the reaction temperature and time. Higher temperatures or longer reaction times can sometimes lead to the formation of byproducts. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An excess of one reactant may lead to the formation of side products. | |
| Difficulty in Product Purification | Co-eluting Impurities | If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). |
| Product Instability | Some formamidines may be sensitive to silica gel. Consider alternative purification methods such as recrystallization or distillation. |
Visualized Workflows
Catalyst Selection Workflow
Caption: A workflow for selecting a suitable catalyst for this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Technical Support Center: Minimizing Impurities in Large-Scale Formamidine Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of impurities during the large-scale production of formamidine and its salts, such as this compound acetate and this compound hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in large-scale this compound production?
A1: In large-scale this compound synthesis, particularly of this compound acetate, common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process itself and include unreacted starting materials, intermediates, and by-products.[1]
-
Unreacted Starting Materials: Depending on the synthetic route, these can include triethyl orthoformate, acetic acid, or cyanamide.[2][3]
-
By-products: Ethanol is a common by-product when using triethyl orthoformate.[2]
-
Intermediates: In syntheses starting from hydrogen cyanide, intermediates like formimido ethers may be present if the reaction is incomplete.[2]
-
-
Degradation Products: this compound can be unstable under certain conditions. For instance, it can decompose in alkaline solutions.[2] The this compound group in some molecules has been shown to be more labile under strongly basic conditions.[4]
-
Residual Solvents: Solvents used during synthesis or purification, such as ethanol or methanol, may remain in the final product.[1]
-
Water: this compound hydrochloride is known to be extremely deliquescent (readily absorbs moisture from the air), while this compound acetate is not.[2] However, water can be present from reagents or atmospheric exposure.
Q2: What are the typical purity specifications for this compound salts?
A2: Purity specifications for commercially available this compound salts can vary by supplier and grade. However, typical specifications are often in the high purity range.
| Product Name | Purity Specification | Analysis Method |
| This compound Acetate | >98.0% | Titration |
| This compound Acetate | ≥ 99% | Assay by titration |
| This compound Hydrochloride | ≥98% | Not specified |
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS): HPLC is a primary technique for separating, identifying, and quantifying organic impurities.[5] HPLC-MS can provide structural information about unknown impurities. A rapid and sensitive HPLC-MS/MS method has been developed for the determination of this compound pesticides and their metabolites.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile impurities, such as residual solvents.[5] GC-MS can be used to identify these volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation of impurities and can also be used for quantitative analysis (qNMR) to determine the purity of the bulk material.[6]
-
Titration: Acid-base titration is a common method for determining the overall purity (assay) of this compound salts.
Q4: What are the primary methods for purifying large-scale batches of this compound?
A4: The most common purification method for this compound acetate on a large scale is crystallization.[2] This technique is effective at removing process-related impurities and by-products. The choice of solvent is critical, and ethanol is often used for washing the crystals.[2] For this compound hydrochloride, which is highly deliquescent, handling and purification require stringent control of atmospheric moisture.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: The final product is colored (yellow or brown).
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature: The synthesis of this compound acetate is sensitive to high temperatures. If the reaction temperature exceeds 140°C, a colored product and lower yield can result.[2] | Carefully monitor and control the reaction temperature, ensuring it remains within the optimal range (e.g., 125-130°C for the oil bath in the Organic Syntheses procedure).[2] |
| Impure Starting Materials: Impurities in the starting materials, such as triethyl orthoformate, can lead to colored by-products. | Use high-purity starting materials and verify their quality before use. |
| Degradation during Workup or Storage: Prolonged exposure to heat or incompatible conditions during solvent removal or storage can cause degradation. | Minimize the time the product is exposed to high temperatures during workup. Store the final product in a cool, dry, and dark place. |
Problem 2: The yield of this compound acetate is lower than expected.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction: The reaction may not have gone to completion. In the synthesis from triethyl orthoformate, this can be indicated by the temperature of the reaction mixture not stabilizing.[2] | Ensure a sufficient flow of ammonia and continue until the reaction temperature no longer decreases, indicating the reaction is complete.[2] |
| Loss of Product during Filtration and Washing: A significant amount of product can be lost if it is highly soluble in the wash solvent. | Use a minimal amount of a suitable wash solvent in which the product has low solubility at the washing temperature (e.g., cold absolute ethanol).[2] |
| Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants can lead to side reactions or incomplete conversion. | Carefully control the stoichiometry of triethyl orthoformate and glacial acetic acid. |
| Moisture Content of Triethyl Orthoformate: Anhydrous triethyl orthoformate may fail to react. A small amount of water is reported to be essential for the reaction to proceed.[2] | If using anhydrous triethyl orthoformate, add a few drops of water to initiate the reaction.[2] Commercial triethyl orthoformate often contains sufficient moisture.[2] |
Problem 3: Crystallization of this compound acetate is slow or does not occur.
| Potential Cause | Troubleshooting Step |
| Supersaturation Not Reached: The concentration of the product in the solution may be too low for crystallization to begin. | If the reaction volume is too large, carefully evaporate some of the solvent under reduced pressure to increase the concentration. |
| Presence of Impurities Inhibiting Crystallization: Certain impurities can interfere with the formation of a crystal lattice. | If the product is significantly impure, consider an initial purification step or re-evaluate the reaction conditions to minimize impurity formation. |
| Lack of Nucleation Sites: Spontaneous nucleation may be slow. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of pure this compound acetate can also induce crystallization. |
| Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small crystals instead of well-formed crystals. | Allow the reaction mixture to cool slowly to room temperature before further cooling in an ice bath. |
Problem 4: Unexpected peaks are observed in the analytical spectra (NMR, HPLC, GC).
| Potential Cause | Troubleshooting Step |
| Residual Solvents: Peaks corresponding to solvents used in the reaction or purification (e.g., ethanol) are present. | Ensure the product is thoroughly dried under vacuum to remove residual solvents. |
| Unreacted Starting Materials: Signals from triethyl orthoformate or acetic acid may be visible. | Optimize reaction time and conditions to ensure complete conversion of starting materials. |
| Side-Reaction Products: The reaction may have produced unexpected by-products. | Use techniques like LC-MS or GC-MS to identify the structure of the impurity. Once identified, adjust reaction conditions (e.g., temperature, stoichiometry) to minimize its formation. |
| Contamination: Contamination from glassware or other equipment. | Ensure all glassware and equipment are thoroughly cleaned and dried before use. |
Experimental Protocols
Detailed Methodology for the Large-Scale Synthesis of this compound Acetate
This protocol is adapted from a reliable Organic Syntheses procedure and is suitable for laboratory-scale production, with principles applicable to larger scales.[2]
Materials:
-
Triethyl orthoformate (commercial grade)
-
Glacial acetic acid
-
Ammonia gas
-
Absolute ethanol (for washing)
Equipment:
-
Large three-necked flask
-
Reflux condenser
-
Gas inlet tube (open-ended)
-
Thermometer
-
Magnetic stirrer and stir bar
-
Oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a 500-mL three-necked flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a gas inlet tube extending to the bottom of the flask, combine 90.0 g of triethyl orthoformate and 49.2 g of glacial acetic acid.
-
Heating: Immerse the flask in an oil bath and heat to maintain a bath temperature of 125–130°C.
-
Ammonia Introduction: When the internal temperature of the reaction mixture reaches 115°C, begin introducing a moderate stream of ammonia gas through the gas inlet tube.
-
Reaction Progression: A gradual decrease in the internal temperature and vigorous refluxing will be observed as the reaction proceeds. This compound acetate will begin to crystallize out of the boiling mixture after approximately 20–30 minutes.
-
Reaction Completion: Continue the flow of ammonia until the internal temperature of the reaction mixture no longer decreases (typically stabilizing around 72–73°C). This indicates the reaction is complete. The total reaction time is typically 60–70 minutes.
-
Cooling and Isolation: Cool the mixture to room temperature. Collect the precipitated this compound acetate by filtration.
-
Washing: Wash the collected solid thoroughly with 50 mL of absolute ethanol to remove soluble impurities.
-
Drying: Dry the product to obtain colorless this compound acetate. The expected yield is between 53.0–55.8 g (83.8–88.2%).
-
Second Crop (Optional): The mother liquor can be concentrated under reduced pressure and chilled to obtain a smaller, slightly less pure second crop of the product.[2]
Visualizations
References
- 1. jcchems.com [jcchems.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. CN113092621B - Method for the detection of formamide content in products - Google Patents [patents.google.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Formamidine-Containing Materials
Welcome to the Technical Support Center for Formamidine-Containing Materials. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your work with these innovative materials.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid degradation of formamidinium perovskite films under ambient conditions.
-
Symptom: The black photoactive α-phase of the formamidinium lead iodide (FAPbI₃) perovskite film turns yellow. This is often accompanied by a significant drop in power conversion efficiency (PCE) in solar cell devices.[1][2]
-
Possible Causes:
-
Moisture Exposure: Formamidinium-based perovskites are highly susceptible to moisture, which can lead to hydrolysis and decomposition into lead iodide (PbI₂), a yellow powder.[1] Degradation can be accelerated in relative humidity (RH) exceeding 50%.[1]
-
Phase Instability: The desired black α-phase of FAPbI₃ is thermodynamically unstable at room temperature and can spontaneously convert to the non-photoactive yellow δ-phase.[2][3]
-
Oxygen and Light: The combination of oxygen and light can accelerate the degradation of the perovskite structure.[4]
-
-
Solutions:
-
Control Atmosphere: Conduct all fabrication and testing in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox).
-
Compositional Engineering:
-
Additive Engineering: Utilize additives like methylenediammonium dichloride (MDACl₂) or this compound formate (FAHCOO) to passivate defects and improve stability.[8][9]
-
Dimensionality Engineering: Create 2D/3D perovskite structures, where a layer of 2D perovskite on top of the 3D film can enhance moisture resistance.[5]
-
Encapsulation: Protect the finished device from environmental factors using a suitable encapsulation material.[6]
-
Issue 2: Poor stability of a this compound-containing drug candidate in aqueous formulation.
-
Symptom: Loss of potency of the active pharmaceutical ingredient (API) over time in an aqueous solution, particularly at neutral to basic pH.
-
Possible Causes:
-
Solutions:
-
pH Optimization: Formulate the drug product in a buffered solution at a pH where the this compound group exhibits maximum stability, likely in the acidic range.
-
Excipient Selection: Avoid excipients that could create a basic microenvironment.
-
Lyophilization (Freeze-Drying): For parenteral formulations, lyophilization can remove water and significantly improve long-term stability. The product can then be reconstituted immediately before administration.
-
Non-Aqueous Formulations: If feasible, consider formulation in a non-aqueous vehicle.
-
Prodrug Approach: Design a prodrug that masks the this compound group, which is then cleaved in vivo to release the active drug.
-
Frequently Asked Questions (FAQs)
For Researchers in Materials Science:
-
Q1: What is the primary degradation pathway for formamidinium lead iodide (FAPbI₃) perovskites?
-
A1: The primary degradation pathway involves the transition from the photoactive black α-phase to the non-photoactive yellow δ-phase.[2] This can be triggered by intrinsic thermodynamic instability at room temperature and is accelerated by external factors like moisture, heat, and light.[1][2] Moisture, in particular, leads to hydrolysis, forming lead iodide (PbI₂).[1]
-
-
Q2: How does mixing cations improve the stability of formamidinium perovskites?
-
A2: Incorporating smaller cations such as methylammonium (MA⁺), cesium (Cs⁺), or rubidium (Rb⁺) into the formamidinium lead iodide structure can help stabilize the desired α-phase.[5][6][7] This is often explained by the Goldschmidt tolerance factor, where the mixed cation composition results in a more ideal value, leading to a more stable crystal structure.
-
-
Q3: What role do additives play in enhancing stability?
-
A3: Additives can improve stability through several mechanisms, including passivating defects on the perovskite surface and at grain boundaries, controlling crystal growth for improved film quality, and scavenging species that initiate degradation.[9] For example, some additives can interact with undercoordinated lead ions, reducing non-radiative recombination and improving overall device performance and longevity.
-
-
Q4: What are the benefits of 2D/3D perovskite structures?
-
A4: Creating a 2D perovskite capping layer on top of a 3D formamidinium perovskite film can significantly enhance stability.[5] The bulky organic cations used in the 2D layer provide a hydrophobic barrier, protecting the underlying 3D film from moisture ingress.[5] This approach has been shown to improve both chemical and thermal stability.[5]
-
For Professionals in Drug Development:
-
Q5: What are the main stability concerns for drug molecules containing a this compound group?
-
A5: The primary stability concern is the susceptibility of the this compound functional group to hydrolysis, especially in aqueous solutions.[2][10] The rate of hydrolysis is often pH-dependent and can be significantly faster under neutral to basic conditions. This can lead to a loss of drug potency and the formation of degradation products.
-
-
Q6: How can the stability of a this compound-containing drug be assessed during pre-formulation studies?
-
A6: Stability should be evaluated under various stress conditions as per ICH guidelines. This includes testing at different pH values, temperatures, and in the presence of light and oxidizing agents. A stability-indicating analytical method, such as HPLC, should be developed to separate the intact drug from its degradation products.
-
-
Q7: Are there formulation strategies to protect the this compound group from degradation?
-
A7: Yes, several strategies can be employed. Maintaining an acidic pH in the formulation is often effective. For liquid formulations, using non-aqueous solvents or co-solvents can be beneficial. For solid dosage forms, controlling moisture content through appropriate packaging and the use of desiccants is crucial. Lyophilization is a common strategy for parenteral drugs to remove water and enhance stability.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature on the stability of this compound-containing materials.
Table 1: Impact of Additives and Compositional Engineering on Perovskite Solar Cell (PSC) Stability
| Perovskite Composition | Additive/Modification | Stability Test Conditions | Performance Metric | Initial Value | Value After Test | Reference |
| FA₀.₈₅MA₀.₁₅PbI₃ | (CF₃-PEA)₂FA₀.₈₅MA₀.₁₅Pb₂I₇ (2D/3D) | Not specified | PCE | 23.1% | Maintained better chemical and thermal stability | [5] |
| FAPbI₃ | 5 mol% Formamide Iodide (FoAI) | Not specified | PCE | 12.29% | 14.49% | [11] |
| Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₀₀₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃ | Varying Cs⁺ ratio | 250 hours under operational conditions | PCE | 21.1% | 18% | [5] |
| FAPbI₃ | N-methyl pyrrolidone (NMP) + PbS QDs | 145 days in ambient air (RH 23%) | T₈₀ (time to 80% of initial PCE) | 17.1% | 80% of initial PCE | [12] |
| FAPbI₃ | 1 mol% 5-AVACl | Not specified | PCE | 9.75% | 13.50% | [3] |
Table 2: Hydrolytic Stability of this compound-Containing Compounds
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| Formetanate Hydrochloride (this compound group) | 12.6 | 20 | 3.9 hours | [2][10] |
| Formetanate Hydrochloride (this compound group) | 7.6 | 33 | 14.4 hours | [2][10] |
| N,N'-dimethylthis compound | >13.5 | 10 | ~12.3 minutes (kobs = 9.3 x 10⁻⁴ s⁻¹) |
Key Experimental Protocols
Protocol 1: Fabrication of a Mixed-Cation Formamidinium Perovskite Film
-
Precursor Solution Preparation:
-
Prepare a stock solution of the desired mixed-cation composition. For example, for FAₓMA₁₋ₓPbI₃, dissolve formamidinium iodide (FAI), methylammonium iodide (MAI), and lead iodide (PbI₂) in a stoichiometric ratio in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
The concentration of the precursor solution can be around 1.2 M.
-
If using additives like methylammonium chloride (MACl), add the desired molar percentage to the precursor solution.
-
-
Substrate Preparation:
-
Clean the substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit a hole-blocking layer (e.g., compact TiO₂) and a mesoporous layer (e.g., mp-TiO₂) if fabricating a standard n-i-p device architecture.
-
-
Spin Coating:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Dispense the precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000-6000 rpm) for a set duration (e.g., 30-60 seconds).
-
During the last few seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
-
Annealing:
-
Transfer the coated substrate onto a hotplate and anneal at a specific temperature (e.g., 150-153°C) for a defined time (e.g., 10-20 minutes) to promote grain growth and remove residual solvent.
-
-
Characterization:
-
Characterize the resulting film using techniques such as X-ray diffraction (XRD) to confirm the crystal phase, UV-Vis spectroscopy to determine the bandgap, and scanning electron microscopy (SEM) to analyze the morphology.
-
Protocol 2: Assessing the pH-Dependent Hydrolytic Stability of a this compound-Containing Compound
-
Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound-containing compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution into each buffer to a final concentration suitable for the analytical method (e.g., HPLC-UV). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 25°C, 37°C, or an elevated temperature for accelerated studies).
-
Protect the samples from light if the compound is light-sensitive.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench the reaction if necessary (e.g., by adding an acid or base to shift the pH to a more stable region).
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH.
-
Determine the observed first-order rate constant (k_obs) from the slope of the line.
-
Calculate the half-life (t₁/₂) at each pH using the equation: t₁/₂ = 0.693 / k_obs.
-
Plot the logarithm of k_obs versus pH to generate a pH-rate profile, which can help identify the pH of maximum stability.
-
Visualizations
Caption: Degradation pathways of formamidinium lead iodide (FAPbI₃).
Caption: Key strategies to enhance the stability of this compound materials.
Caption: General experimental workflow for stability assessment.
References
- 1. Chemistry, biological activity, and uses of this compound pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative stability of this compound and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. upm-inc.com [upm-inc.com]
Validation & Comparative
Validating Formamidine Derivative Structures: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Formamidine derivatives, a class of compounds with diverse applications in medicinal chemistry and materials science, often present unique challenges in their structural elucidation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of this compound derivative structures, supported by experimental data and detailed protocols.
This guide will delve into the practical application of ¹H NMR, ¹³C NMR, and mass spectrometry for the structural characterization of this compound derivatives. We will present comparative data in tabular format, outline detailed experimental methodologies, and provide visual workflows to aid in the logical process of structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key diagnostic signals for this compound derivatives include the formamidinic proton (-N=CH-N-), which typically appears as a singlet in the downfield region of the spectrum, and the signals corresponding to substituents on the nitrogen atoms and any aryl rings. The chemical shift and multiplicity of these signals are highly dependent on the electronic nature and steric bulk of the substituents.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The formamidinic carbon (-N=C H-N-) gives a characteristic signal in the downfield region, typically around 150-160 ppm. The chemical shifts of the aromatic and substituent carbons provide further confirmation of the structure.
Table 1: Comparative ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N,N'-bis(2,6-dimethylphenyl)this compound [1] | DMSO-d6 | 8.22 (s, 1H, N-H), 7.45 (s, 1H, N=CH-N), 6.76-7.24 (m, 6H, Ar-H), 2.07-2.31 (m, 12H, CH₃) | 149.96 (N=C-N), 146.63, 135.30, 128.65, 128.11, 126.46, 122.21 (Ar-C), 18.89, 18.30 (CH₃) |
| N,N'-bis(2,6-diisopropylphenyl)this compound [1] | DMSO-d6 | 8.16 (s, 1H, N-H), 7.49 (s, 1H, N=CH-N), 6.90-7.36 (m, 6H, Ar-H), 3.07-3.17 (m, 4H, CH), 0.94-1.29 (m, 24H, CH₃) | 149.80 (N=C-N), 146.82, 140.00, 134.13, 127.77, 123.29, 122.74 (Ar-C), 28.42, 27.94, 27.32, 25.41, 24.23 (CH, CH₃) |
| N,N'-bis(2,6-dichlorophenyl)this compound [1] | DMSO-d6 | 10.08 (s, 0.5H, N-H, E-anti), 9.32 (s, 0.5H, N-H, E-syn), 8.31 (s, 0.5H, N=CH-N, E-anti), 7.73 (s, 0.5H, N=CH-N, E-syn), 6.99-7.61 (m, 6H, Ar-H) | 164.87, 160.10 (N=C-N), 133.68, 132.31, 129.81, 129.67, 129.51, 129.02, 128.89 (Ar-C) |
| Formamidinium Iodide (FAI) [2] | DMSO-d6 | 7.82 (s, 1H, CH), 7.78 (s, 4H, NH₂) | Not Reported |
| Formamidinium Acetate (FAAc) [2] | DMSO-d6 | 7.80 (s, 1H, CH), 1.91 (s, 3H, CH₃) | Not Reported |
Mass Spectrometry (MS) in this compound Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Ionization Techniques: For this compound derivatives, both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be highly informative for structural elucidation, providing a "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ with minimal fragmentation. ESI is particularly useful for confirming the molecular weight of the compound.
Fragmentation Patterns: The fragmentation of this compound derivatives in the mass spectrometer is influenced by the substituents on the nitrogen atoms. Common fragmentation pathways for N,N'-diarylformamidines under EI-MS include the loss of one of the aryl groups or cleavage of the this compound C-N bonds.
Table 2: Common Mass Spectral Fragments for Substituted Formamidines
| Compound Type | Ionization | Key Fragments (m/z) | Interpretation |
| N,N'-Diarylformamidines | EI | [M]⁺•, [M-Ar]⁺, [ArNH]⁺•, [Ar]⁺ | Molecular ion, loss of an aryl group, aniline fragment, aryl cation. |
| N,N'-Diarylformamidines | ESI | [M+H]⁺, [M+Na]⁺ | Protonated molecule, sodium adduct. |
| N-Aryl-N',N'-dimethylformamidines | EI | [M]⁺•, [M-H]⁺, [M-N(CH₃)₂]⁺ | Molecular ion, loss of a hydrogen atom, loss of the dimethylamino group. |
| Formamidinium Salts | ESI | [Cation]⁺ | The intact formamidinium cation is observed. |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For ESI-MS, a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
-
For direct infusion analysis, the sample solution is loaded into a syringe and infused into the mass spectrometer at a constant flow rate.
-
For LC-MS analysis, the sample is injected into a liquid chromatograph for separation prior to introduction into the mass spectrometer.
-
-
Data Acquisition:
-
EI-MS: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples. The electron energy is usually set to 70 eV.
-
ESI-MS: The sample solution is introduced into the ESI source. The capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable spray and efficient ionization.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over the desired m/z range.
-
-
Data Analysis:
-
The mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.
-
The measured m/z values are used to propose elemental compositions for the ions.
-
The fragmentation pattern is interpreted to deduce the structure of the molecule.
-
Visualizing the Validation Process
The following diagrams, generated using the DOT language, illustrate the workflow and logical relationships involved in the structural validation of this compound derivatives.
References
A Comparative Analysis of Formamidine Hydrochloride and Acetate in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor influencing the efficiency, yield, and practicality of a synthetic route. Formamidine, a key building block for nitrogen-containing heterocycles, is commonly available as its hydrochloride or acetate salt. This guide provides an objective comparison of this compound hydrochloride and this compound acetate in the synthesis of pyrimidines and imidazoles, supported by experimental data to aid in reagent selection.
Executive Summary
This compound acetate and this compound hydrochloride are both effective reagents for the synthesis of heterocyclic compounds such as pyrimidines and imidazoles. The primary distinction lies in their physicochemical properties and handling requirements. This compound acetate is a non-hygroscopic solid that can often be used directly in cyclization reactions. In contrast, this compound hydrochloride is deliquescent and typically requires the addition of a base to liberate the free this compound for the reaction to proceed. Experimental data suggests that while both salts can provide good to excellent yields, the choice of salt and reaction conditions can significantly impact the outcome of the synthesis.
Data Presentation: Performance in Heterocyclic Synthesis
The following table summarizes the performance of this compound hydrochloride and this compound acetate in the synthesis of representative pyrimidine and imidazole derivatives.
| Heterocycle | Starting Materials | Reagent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Amino-5-fluoropyrimidine | Potassium (Z)-2-cyano-2-fluoroethenolate | This compound hydrochloride | None | Not specified | Not specified | 85% | [1] |
| 4-Amino-5-fluoropyrimidine | Potassium (Z)-2-cyano-2-fluoroethenolate | This compound acetate | None | Not specified | Not specified | 78% | [1] |
| 4-Hydroxypyrimidine | Sodium formylacetic ester | This compound hydrochloride | 50% Sodium hydroxide | Water/Ice | 55°C, 1.5 hours | 39.6% | [2] |
| Optically Active Imidazole Derivative | α-bromoketone | This compound acetate | Liquid Ammonia (solvent and base) | Liquid Ammonia | 70°C, 20 hours (in pressure vessel) | 37-69% | [3] |
Key Physicochemical and Handling Differences
| Property | This compound Hydrochloride | This compound Acetate |
| Hygroscopicity | Extremely deliquescent[4] | Not hygroscopic[4] |
| Requirement for Base | Requires addition of a base to liberate free this compound[4] | Can be used directly in syntheses requiring free this compound[4] |
| Handling | Requires careful handling to protect from atmospheric moisture[4] | No special precautions needed to protect from atmospheric moisture[4] |
Experimental Protocols
Synthesis of 4-Amino-5-fluoropyrimidine using this compound Hydrochloride[1]
-
Starting Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, this compound hydrochloride.
-
Procedure: A mixture of potassium (Z)-2-cyano-2-fluoroethenolate and this compound hydrochloride is reacted under appropriate conditions. The product, 4-amino-5-fluoropyrimidine, is isolated and purified.
-
Yield: 85%
Synthesis of 4-Amino-5-fluoropyrimidine using this compound Acetate[1]
-
Starting Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, this compound acetate.
-
Procedure: A mixture of potassium (Z)-2-cyano-2-fluoroethenolate and this compound acetate is reacted under appropriate conditions. The product, 4-amino-5-fluoropyrimidine, is isolated and purified.
-
Yield: 78%
Synthesis of 4-Hydroxypyrimidine using this compound Hydrochloride[2]
-
Starting Materials: Sodium formylacetic ester, this compound hydrochloride, 50% Sodium hydroxide.
-
Procedure: The reaction mixture containing sodium formylacetic ester is added to a mixture of ice, 50% sodium hydroxide, and this compound hydrochloride. The resulting solution is heated to 55°C and held at that temperature for 1.5 hours. After cooling, the pH is adjusted to 4 with 30% hydrochloric acid to precipitate the product. The 4-hydroxypyrimidine is then filtered and purified.
-
Yield: 39.6%
Synthesis of Optically Active Imidazole Derivatives using this compound Acetate[3]
-
Starting Materials: α-bromoketone, this compound acetate, Liquid ammonia.
-
Procedure: In a cooled (-78°C) pressure vessel equipped with a magnetic stirrer, liquid ammonia (100 mL) is condensed. The appropriate α-bromoketone (6.3 mmol) and this compound acetate (0.65 g; 6.3 mmol) are added. The reaction mixture is stirred for 20 hours at 70°C (pressure ranges between 23-26 bar). After evaporation of the residual ammonia, the residue is taken up in chloroform (100 mL). The organic extract is washed successively with saturated aqueous potassium carbonate (3 x 100 mL) and water (200 mL). The organic layer is dried over sodium sulfate and evaporated in vacuo. The crude product is purified by column chromatography.
-
Yield: 37-69% depending on the substrate.
Reaction Mechanisms and Workflows
The synthesis of pyrimidines and imidazoles using this compound salts generally proceeds through a cyclocondensation reaction. The this compound acts as a source of the N-C-N fragment that forms a key part of the heterocyclic ring.
Caption: General experimental workflow for pyrimidine and imidazole synthesis.
The mechanism for pyrimidine synthesis involves the initial reaction of the 1,3-dielectrophile with this compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Caption: Simplified mechanism of pyrimidine synthesis.
Similarly, the synthesis of imidazoles from α-halo ketones and this compound proceeds via an initial nucleophilic substitution, followed by condensation and cyclization.
Caption: Simplified mechanism of imidazole synthesis.
Conclusion
Both this compound hydrochloride and this compound acetate are valuable reagents in the synthesis of pyrimidines and imidazoles. The choice between them often comes down to practical considerations. This compound acetate offers the advantage of being non-hygroscopic and ready to use without the need for an additional base, simplifying the experimental setup. However, in certain reactions, this compound hydrochloride may provide a higher yield, as demonstrated in the synthesis of 4-amino-5-fluoropyrimidine. Ultimately, the optimal choice will depend on the specific substrate, desired product, and the overall efficiency and cost-effectiveness of the synthetic route. Researchers should consider the trade-offs between handling properties and potential yield differences when selecting the appropriate this compound salt for their synthetic needs.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2417318A - Method of producing 4-hydroxy pyrimidines - Google Patents [patents.google.com]
- 3. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to HPLC-MS/MS Methods for the Quantification of Formamidine Pesticides
High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the sensitive and selective quantification of formamidine pesticides in various matrices. This guide provides a comparative overview of different HPLC-MS/MS methodologies for the determination of common this compound pesticides such as amitraz, chlordimeform, and formetanate, alongside alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals involved in food safety, environmental monitoring, and toxicology.
Quantitative Data Comparison
The following table summarizes the performance of various methods for the quantification of this compound pesticides, providing a clear comparison of their key analytical parameters.
| Analyte(s) | Matrix | Sample Preparation | Method | LOQ | LOD | Recovery (%) | Reference |
| Amitraz, Chlordimeform, Formetanate & metabolites | Human Blood | Solid Supported Liquid/Liquid Extraction (SLE) | UPLC-MS/MS | <2 µg/L | <0.5 µg/L | 79.3 - 92.5 | [1][2] |
| Amitraz, Chlordimeform, Formetanate & metabolites | Human Urine | Solid Supported Liquid/Liquid Extraction (SLE) | HPLC-MS/MS | - | 0.16–0.28 µg/L | 72.0 - 91.3 | [1] |
| Amitraz, Chlordimeform & metabolites | Pork and Porcine Liver | QuEChERS and Captiva EMR—Lipid cleanup | LC/MS/MS | <0.1 ng/g (CDM), MRL-dependent (AMZ) | - | >60 | [3] |
| Chlordimeform & metabolite | Honey | Solid Phase Extraction (SPE) | LC-MS/MS | 5 µg/kg | 2.5 µg/kg | 75.8 - 114.3 | [4] |
| Formetanate hydrochloride | Fruits | QuEChERS | LC-MS/MS | 0.3 ng/g | 0.1 ng/g | 95 - 109 | [5][6][7][8] |
| Formetanate hydrochloride | Fruits | QuEChERS | LC-MS | 10 ng/g | 3.33 ng/g | 95 - 109 | [5][6][7][8] |
| Amitraz | Honey | Liquid-Liquid Extraction (LLE) | HPLC-MS/MS | 5 µg/kg | 1 µg/kg | 83.4 - 103.4 | [9] |
| Amitraz & metabolites | Honey | Dispersive SPE (dSPE) | LC-MS/MS | - | 0.10 - 5.0 µg/kg | >80 | [10] |
| Formetanate hydrochloride | Agricultural Products | Mini-column cleanup | LC-MS/MS | 0.01 mg/kg | - | 92.3 - 103 | [11] |
| Amitraz | Animal Products | Cartridge cleanup | LC-MS/MS | 0.01 mg/kg | - | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and analysis.
1. HPLC-MS/MS Method for Formamidines in Human Blood [1][13]
-
Sample Preparation (Solid Supported Liquid/Liquid Extraction):
-
Mix 1 mL of human blood with a buffer solution (pH 8).
-
Load the mixture onto a solid supported liquid/liquid extraction (SLE) cartridge.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A core-shell particle column is often used for rapid analysis.[13]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid or ammonium acetate, is typical.
-
Flow Rate: Adjusted for optimal separation on the specific column.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[12]
-
-
Mass Spectrometric Conditions:
2. QuEChERS Method for Formetanate in Fruits [5][6][7][8]
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize a 10-15 g sample of the fruit.
-
Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to a portion of the homogenate in a centrifuge tube.[14]
-
Shake vigorously and centrifuge.
-
Take an aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (dSPE) tube containing sorbents like PSA (primary secondary amine) to remove interferences.
-
Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Similar to the blood analysis method, utilizing a C18 column and a gradient elution with ESI-MS/MS in MRM mode.
-
Alternative Quantification Methods
While HPLC-MS/MS is a powerful technique, other methods can be employed for the analysis of this compound pesticides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. Derivatization may be necessary for some this compound pesticides and their metabolites to improve their chromatographic behavior.
-
Liquid Chromatography with UV Detection (LC-UV): A less sensitive and selective alternative to LC-MS/MS. It can be used for screening purposes when high sensitivity is not required. One study reported a limit of detection (LOD) of 6 µg/kg for amitraz in honey using this method.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on antibody-antigen recognition. ELISA kits are available for some pesticides and can be a cost-effective way to screen a large number of samples.
Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound pesticides using HPLC-MS/MS.
Caption: General workflow for HPLC-MS/MS analysis of this compound pesticides.
This guide provides a comprehensive comparison of HPLC-MS/MS methods for the quantification of this compound pesticides. The choice of method will depend on the specific analyte, matrix, required sensitivity, and available resources. For routine monitoring of a large number of samples, a rapid and robust method like QuEChERS followed by LC-MS/MS is often preferred. For forensic or clinical applications requiring very low detection limits in complex matrices like blood, more rigorous extraction techniques such as SLE may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. [Determination of chlordimeform and its metabolite residues in honey using liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS [qikan.cmes.org]
- 11. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caa.go.jp [caa.go.jp]
- 13. Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns [agris.fao.org]
- 14. food-safety.com [food-safety.com]
A Comparative Guide to GC-MS Analysis of Formamide in Biological Samples
For researchers, scientists, and drug development professionals, the accurate detection and quantification of formamide in biological matrices is crucial in various fields, from toxicology to biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for this purpose. The choice of sample preparation is a critical determinant of method sensitivity, accuracy, and reproducibility. This guide provides an objective comparison of two distinct methodologies for GC-MS analysis of formamide in biological samples: a direct analysis approach following lyophilization and extraction, and a derivatization-based method coupled with protein precipitation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for formamide analysis by GC-MS is highly dependent on the biological matrix and the desired sensitivity. Here, we compare a direct injection method suitable for urine and an approach involving derivatization for more complex matrices like plasma or serum.
| Parameter | Direct Analysis (Urine) | Derivatization Method (Plasma/Serum) |
| Sample Preparation | Lyophilization followed by solvent extraction | Protein precipitation followed by derivatization |
| Derivatization | Not required | Silylation (e.g., with BSTFA/MSTFA) |
| Matrix | Urine | Plasma, Serum |
| Reported Recovery | Not explicitly stated, but method is validated | Method is standard for metabolomics; recovery is analyte-dependent |
| Limit of Quantification (LOQ) | Not explicitly stated, but sensitive for occupational exposure | Generally low, in the µM range for similar small molecules |
| Advantages | Simpler, faster sample preparation | Increased volatility and thermal stability of the analyte, improved chromatographic peak shape, enhanced sensitivity, suitable for complex matrices. |
| Disadvantages | Potentially less sensitive for very low concentrations, matrix effects can be more pronounced | More complex and time-consuming sample preparation, potential for incomplete derivatization or side reactions |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are protocols for the two compared methods.
Method 1: Direct Analysis of Formamide in Urine
This method is adapted from a validated biomonitoring protocol for the determination of unmetabolized formamide in urine.[1]
1. Sample Preparation (Lyophilization and Extraction)
-
Pipette 1 mL of urine into a suitable vial.
-
Spike the sample with an internal standard (e.g., ¹³C,¹⁵N-formamide).[1]
-
Lyophilize the urine sample until completely dry.[1]
-
Extract the resulting lyophilisate with 200 µL of methanol.[1]
-
Vortex the sample vigorously to ensure thorough extraction.
-
Centrifuge the sample to pellet any insoluble material.[1]
-
Transfer the supernatant to a GC-MS autosampler vial.
2. GC-MS Parameters
-
Injection Volume: 1 µL[1]
-
Injection Mode: Splitless (at 150°C) or Split (at 250°C)[1]
-
Injector Temperature: 150°C (splitless) or 250°C (split)[1]
-
Column: (Details would be specified in a full protocol, e.g., a polar capillary column)
-
Oven Temperature Program: (A suitable temperature program would be optimized, e.g., initial hold at 40°C, followed by a ramp to 250°C)
-
Carrier Gas: Helium
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for target ions of formamide and the internal standard.
Method 2: Derivatization-Based Analysis of Formamide in Plasma/Serum
This protocol is a representative method for the analysis of small polar molecules like formamide in plasma or serum, involving protein precipitation and silylation.
1. Sample Preparation (Protein Precipitation and Derivatization)
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of a cold (-20°C) precipitation solution (e.g., a mixture of acetonitrile, isopropanol, and water).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Derivatization (Silylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups and prevent multiple derivatives. Incubate at 37°C for 90 minutes.
-
Add 90 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 60 minutes to form the trimethylsilyl (TMS) derivative of formamide.
-
Transfer the derivatized sample to a GC-MS autosampler vial.
-
2. GC-MS Parameters
-
Injection Volume: 1 µL
-
Injection Mode: Split or splitless
-
Injector Temperature: 250-280°C
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for silylated derivatives.
-
Oven Temperature Program: A suitable temperature program would be optimized, e.g., initial hold at 70°C, followed by a ramp to 300°C.
-
Carrier Gas: Helium
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a full mass range or using SIM for target ions of the derivatized formamide and any internal standards.
Visualizing the Methodologies
To better understand the experimental processes and chemical transformations, the following diagrams have been generated.
Caption: Comparative workflow of direct vs. derivatization-based GC-MS analysis.
Caption: Silylation of formamide with BSTFA for GC-MS analysis.
References
A Comparative Guide to Analytical Methods for Determining Formamidine Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of formamidine-containing active pharmaceutical ingredients (APIs) and other chemical products. The presence of impurities can impact the efficacy, safety, and stability of the final product. This guide provides an objective comparison of the principal analytical methods used for this compound purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titration.
This document outlines the experimental protocols for each method and presents a comparative analysis of their performance characteristics to assist researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound purity is a balance of factors including the nature of the impurities, the required sensitivity, and the desired analytical throughput. The following table summarizes the key performance parameters of the four primary analytical techniques.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Titration |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Quantitative determination based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. | Determination of the concentration of a substance by reacting it with a standard solution of a titrant. |
| Specificity | High; can separate a wide range of non-volatile and thermally labile impurities. | High for volatile impurities; may require derivatization for non-volatile compounds. | High; provides structural information that aids in the identification of impurities. | Lower; susceptible to interference from other acidic or basic impurities. |
| Accuracy (% Recovery) | 95.69 - 103.99%[1] | 72.4 - 107.1% (for related compounds) | Typically >99% | Typically >99% |
| Precision (%RSD) | < 1.90%[1] | < 11.6% (for related compounds) | < 1% | < 0.5% |
| Limit of Detection (LOD) | 0.03 - 1.12 mg/L[1] | 2 - 5 µg/kg (for related compounds) | ~10 µM | Dependent on analyte concentration |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L[1] | 5 - 10 µg/kg (for related compounds) | Dependent on desired accuracy | Dependent on analyte concentration |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes | 10 - 20 minutes |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate | Moderate to High |
| Instrumentation Cost | Moderate to High | Moderate to High | High | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific this compound salts and impurity profiles.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time. Calculate the purity of the sample by comparing the peak area of the analyte with the calibration curve generated from the reference standards.
Gas Chromatography (GC)
GC is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents.
Instrumentation and Chromatographic Conditions:
-
System: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Injection Mode: Split.
Procedure:
-
Standard Preparation: Prepare a standard solution containing known concentrations of potential volatile impurities in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Quantification: Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide a direct measure of purity without the need for a specific reference standard for the analyte.
Instrumentation and Parameters:
-
Spectrometer: 500 MHz or higher NMR spectrometer.
-
Solvent: Deuterated solvent in which both the sample and internal standard are soluble and stable (e.g., DMSO-d6, D2O).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire the 1H NMR spectrum under quantitative conditions.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the this compound analyte and a signal of the internal standard. The purity of the this compound sample is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
IS = Internal Standard
-
Titration
This non-aqueous acid-base titration is suitable for the assay of this compound hydrochloride.
Reagents and Equipment:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).
-
Endpoint Detection: Visual or potentiometric.
-
Apparatus: Burette, magnetic stirrer, titration flask.
Procedure:
-
Titrant Standardization: Standardize the 0.1 M perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound hydrochloride sample and dissolve it in 50 mL of glacial acetic acid.
-
Titration: Add a few drops of crystal violet indicator to the sample solution. Titrate with the standardized 0.1 M perchloric acid until the color changes from violet to blue-green (the endpoint). Alternatively, use a pH electrode suitable for non-aqueous titrations to determine the endpoint potentiometrically.
-
Calculation: Calculate the purity of this compound hydrochloride based on the volume of titrant consumed.
Visualizations
The following diagrams illustrate the logical workflows for selecting an analytical method and the general experimental process.
References
A Comparative Guide to Formamidinium-Based Perovskite Solar Cells: Performance and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The rapid evolution of perovskite solar cell (PSC) technology has positioned formamidinium (FA)-based perovskites as a leading candidate for next-generation photovoltaics, offering the promise of high power conversion efficiencies (PCE) and improved thermal stability over their methylammonium (MA)-based counterparts. This guide provides an objective comparison of the performance of formamidinium-based PSCs against other alternatives, supported by a compilation of experimental data and detailed methodologies for key fabrication and characterization techniques.
Performance Comparison of Perovskite Compositions
Formamidinium-based perovskites, particularly formamidinium lead iodide (FAPbI₃), exhibit a narrower bandgap of approximately 1.48 eV compared to the ~1.55 eV of methylammonium lead iodide (MAPbI₃). This closer proximity to the ideal bandgap for a single-junction solar cell allows for broader absorption of the solar spectrum, contributing to higher potential short-circuit current densities (Jsc). While pure FAPbI₃ can suffer from phase instability at room temperature, compositional engineering through the incorporation of other cations like methylammonium (MA), cesium (Cs), or bromide (Br) has led to significant improvements in both efficiency and stability.
The following tables summarize key performance metrics for various perovskite compositions based on data reported in the literature.
Table 1: Comparison of Photovoltaic Parameters for Formamidinium- and Methylammonium-Based Perovskite Solar Cells
| Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Ref. |
| MAPbI₃ | 15.95 | - | - | - | [1] |
| FAPbI₃ | 18.61 | - | 23.18 | - | [2] |
| MA₀.₅FA₀.₅PbI₃ | 19.41 | - | - | - | [1] |
Table 2: Performance of Mixed-Cation Formamidinium-Based Perovskite Solar Cells
| Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Ref. |
| Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ | >22 | - | - | - | [3] |
| Cs-FA-MA mixed cation | >22 | - | - | - | [3] |
| (FASnI₃)₀.₆(MAPbI₃)₀.₄ | 15.08 | 0.795 | 26.86 | 70.6 | [4] |
Table 3: Stability of Formamidinium- vs. Methylammonium-Based Perovskite Solar Cells
| Perovskite Composition | Stability Metric | Conditions | Ref. |
| MAPbI₃ | Degrades significantly after 30 days | Ambient temperature and humidity | [5] |
| >25% FA⁺ in MAPbI₃ | Retains 80% of initial efficiency after 90 days | Ambient temperature and humidity | [5] |
| Cs-containing FAPbI₃ | Retains 60% of initial efficiency after 140 h | One sun illumination | [6] |
Experimental Protocols
Reproducibility in perovskite solar cell research is critically dependent on detailed and consistent experimental procedures. This section outlines common methodologies for the fabrication and characterization of formamidinium-based perovskite solar cells.
Perovskite Precursor Synthesis: Formamidinium Iodide (FAI)
Materials:
-
Formamidinium acetate
-
Hydroiodic acid (57 wt% in H₂O)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve formamidinium acetate in ethanol.
-
Slowly add a molar excess of hydroiodic acid to the solution while stirring.
-
Stir the reaction mixture at 50°C for 2 hours.
-
Evaporate the solvent under vacuum.
-
Wash the resulting yellow-white powder with diethyl ether.
-
Recrystallize the powder from an ethanol/diethyl ether mixture to obtain white crystals of FAI.
-
Dry the FAI crystals in a vacuum oven overnight before use.[7][8][9]
Perovskite Film Fabrication: One-Step Spin Coating with Anti-Solvent
This method involves the direct deposition of a combined precursor solution.
Materials:
-
Formamidinium iodide (FAI)
-
Lead iodide (PbI₂)
-
Anhydrous N,N-dimethylformamide (DMF) or a mixed solvent system (e.g., DMF:DMSO)
-
Anti-solvent (e.g., chlorobenzene, toluene)
-
Substrates (e.g., FTO-coated glass)
Procedure:
-
Prepare the perovskite precursor solution by dissolving equimolar amounts of FAI and PbI₂ in the chosen solvent.
-
Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15-20 minutes to enhance wettability.
-
Spin-coat the perovskite precursor solution onto the substrate. A typical two-stage program might be 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.
-
During the second stage of spinning, dispense a controlled amount of the anti-solvent onto the center of the spinning substrate. This induces rapid crystallization and a uniform film.
-
Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-60 minutes) to complete the perovskite crystallization.
Perovskite Film Fabrication: Two-Step Sequential Deposition
This method involves the sequential deposition of the inorganic and organic components.
Materials:
-
Lead iodide (PbI₂)
-
N,N-dimethylformamide (DMF)
-
Formamidinium iodide (FAI)
-
Isopropanol (IPA)
-
Substrates (e.g., FTO-coated glass with a compact TiO₂ layer)
Procedure:
-
Prepare a solution of PbI₂ in DMF.
-
Spin-coat the PbI₂ solution onto the prepared substrate.
-
Anneal the PbI₂ film at a moderate temperature (e.g., 70°C) to remove the solvent.
-
Prepare a solution of FAI in IPA.
-
Deposit the FAI solution onto the PbI₂ film, either by spin-coating or dipping.
-
Allow the FAI to react with the PbI₂ to form the perovskite. This can be done at room temperature or with subsequent annealing.
-
Anneal the resulting perovskite film at a higher temperature (e.g., 150-170°C) to ensure complete conversion and crystallization into the desired phase.[7][10]
Device Characterization
Equipment:
-
Solar simulator (AM1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
Mask to define the active area
Procedure:
-
Calibrate the solar simulator to standard AM1.5G conditions.
-
Place the perovskite solar cell on the measurement stage and apply a mask of a known area (e.g., 0.09 cm²) to define the active area.
-
Connect the electrodes of the solar cell to the SMU.
-
Measure the current density as the voltage is swept from reverse to forward bias (e.g., -0.2 V to 1.2 V) and from forward to reverse bias. The scan rate can influence the measured parameters due to hysteresis.
-
From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[4][9]
Purpose: To analyze the morphology, grain size, and cross-section of the perovskite film.
Procedure:
-
Prepare a small piece of the perovskite film on a conductive substrate.
-
Mount the sample onto an SEM stub using conductive carbon tape.
-
If the sample is not sufficiently conductive, a thin layer of a conductive material (e.g., gold or carbon) may be sputtered onto the surface to prevent charging.
-
Introduce the sample into the SEM chamber and evacuate to a high vacuum.
-
Apply an accelerating voltage and scan the electron beam across the sample surface.
-
Collect the secondary or backscattered electrons to form an image of the surface topography and composition.
Purpose: To determine the crystal structure and phase purity of the perovskite film.
Procedure:
-
Mount the perovskite film on a zero-background sample holder.
-
Place the sample in the diffractometer.
-
Direct a monochromatic X-ray beam onto the sample at a specific angle (θ).
-
Measure the intensity of the diffracted X-rays at a detector positioned at an angle of 2θ.
-
Scan a range of 2θ angles to obtain a diffraction pattern.
-
Compare the peak positions and intensities in the diffraction pattern to known crystallographic databases to identify the perovskite phase and any impurities (e.g., PbI₂).[11][12]
Purpose: To determine the light absorption properties and estimate the bandgap of the perovskite film.
Procedure:
-
Place a transparent substrate with the perovskite film in the sample holder of a UV-Vis spectrophotometer. A blank substrate is used as a reference.
-
Measure the absorbance or transmittance of the film over a range of wavelengths (e.g., 300-900 nm).
-
The absorption onset can be used to calculate the optical bandgap of the perovskite material using a Tauc plot.[13][14]
Purpose: To investigate the radiative recombination processes and material quality.
Procedure:
-
Excite the perovskite film with a laser or LED with a wavelength shorter than the absorption edge of the perovskite.
-
Collect the emitted light using a spectrometer.
-
The peak position of the PL spectrum is related to the bandgap, and the intensity and lifetime of the emission can provide insights into the defect density and charge carrier dynamics.[15][16]
Protocol: The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for assessing the long-term stability of perovskite solar cells.[3][7]
Common Tests:
-
ISOS-D (Dark Storage): Devices are stored in the dark at controlled temperature and humidity to assess intrinsic material stability.
-
ISOS-L (Light Soaking): Devices are continuously illuminated under a solar simulator at a controlled temperature to evaluate operational stability. The PCE, Voc, Jsc, and FF are monitored over time.
-
ISOS-T (Thermal Cycling): Devices are subjected to repeated temperature cycles to test their resilience to thermal stress.
-
ISOS-O (Outdoor Testing): Devices are exposed to real-world outdoor conditions to assess their performance and degradation under realistic scenarios.
This guide provides a foundational understanding of the performance and experimental aspects of formamidinium-based perovskite solar cells. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 6. A modified two-step sequential deposition method for preparing perovskite CH3NH3PbI3 solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 8. Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nanoGe - HOPV22 - The Intrinsic Photoluminescence Spectrum of Perovskite Films [nanoge.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Formamidine-Based Catalysts: Efficacy in Cross-Coupling and N-Formylation Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving high efficiency, selectivity, and yield in chemical synthesis. Formamidine-based catalysts have emerged as a versatile and potent class of catalysts, demonstrating significant efficacy in a range of organic transformations, most notably in palladium-catalyzed cross-coupling reactions and N-formylation of amines. This guide provides an objective comparison of different this compound-based catalysts, supported by experimental data, detailed protocols, and visual representations of key chemical processes.
Performance Comparison of this compound-Based Catalysts
The efficacy of this compound-based catalysts is significantly influenced by the nature of the metal center, the steric and electronic properties of the this compound ligand, and the specific reaction conditions. The following tables summarize the performance of selected palladium and iron-based this compound catalysts in Suzuki-Miyaura cross-coupling and C-C bond formation reactions, highlighting key performance indicators such as yield and selectivity.
Table 1: Performance of Thiazole-Based Palladium(II)-Formamidine Catalysts in Aqueous Suzuki-Miyaura Cross-Coupling
| Precatalyst Concentration (mol%) | Product Yield (%) |
| 2 | 91 - 100 |
| 1 | 83 - 98 |
| 0.5 | 77 - 91 |
| 0 | 0 |
Reaction Conditions: Aryl bromide and phenylboronic acid in water, heated at 100°C for 3 hours in the presence of K₂CO₃. Data compiled from a study on thiazole-based palladium(II) precatalysts.[1]
Table 2: Performance of an Iron-Based Polythis compound Catalyst in C-C Bond Formation
| Anisole : 1-Bromoadamantane Ratio | Product Yield (%) | Selectivity for para-isomer (%) |
| 1 : 1 | 28 | >99 |
| 2 : 1 | 53 | >99 |
Reaction Conditions: Iron catalyst supported on a polythis compound material used for the Friedel-Crafts alkylation of anisole with 1-bromoadamantane.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts. Below are methodologies for key reactions catalyzed by this compound-based systems.
General Procedure for Suzuki-Miyaura Cross-Coupling using a Thiazole-Based Palladium(II)-Formamidine Catalyst
A mixture of the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) as a mild base, and the thiazole-based palladium(II)-formamidine precatalyst (0.5-2 mol%) is prepared in water (10 mL). The reaction mixture is then heated to 100°C and stirred for 3 hours. The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the product is extracted and purified.[1]
General Procedure for N-Formylation of Amines
To a mixture of formic acid (3 mmol) and a suitable catalyst, the amine (1 mmol) is added. The reaction mixture is heated (e.g., to 70°C) and stirred. The reaction progress is monitored by thin-layer chromatography (TLC). After the reaction is complete, the product is worked up by adding an organic solvent, filtering the catalyst, washing with water and a saturated solution of sodium bicarbonate, and drying over anhydrous sodium sulfate. The final product is obtained after solvent removal. While not exclusively using this compound-based catalysts, this general procedure is adaptable for screening their efficacy in this transformation.
Visualizing Catalytic Processes
Understanding the underlying mechanisms is key to optimizing catalytic reactions. The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
comparative study of formamidine synthesis routes for efficiency
A Comparative Guide to Formamidine Synthesis Routes for Enhanced Efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of formamidines is a critical step in the development of novel therapeutics and functional materials. This guide provides a comparative analysis of several key synthetic routes to formamidines, with a focus on efficiency, yield, and practicality. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in synthetic strategy.
Comparison of this compound Synthesis Routes
The following table summarizes the quantitative data for the different this compound synthesis routes discussed in this guide. This allows for a direct comparison of their efficiencies under various conditions.
| Synthesis Route | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1. Catalytic Synthesis with FeCl₃ | Aryl amine, Triethyl orthoformate | FeCl₃ (10 mol%) | Toluene | Room Temp. | 3 h | 76 - 91 | [1] |
| 2. Catalyst-Free Synthesis of N-Sulfonyl Formamidines | Amine, Sulfonyl azide, Terminal ynone | None | Solvent-free | Room Temp. | 2 - 10 min | 26 - 98 | [2][3] |
| 3. From Triethyl Orthoformate and Ammonia | Triethyl orthoformate, Glacial acetic acid, Ammonia | None | None | 125 - 130 | 60 - 70 min | 84 - 88 | |
| 4. Pinner Reaction | Nitrile, Alcohol, Amine | HCl (gas) | Anhydrous Ether | -5 to 0 | Variable | Moderate | [4] |
| 5. From Formamides | N-Arylformamide, Amine | POCl₃ or SOCl₂ | Chloroform | Room Temp. | Variable | Good | [5] |
Detailed Experimental Protocols
FeCl₃-Catalyzed Synthesis of N,N'-Diarylformamidines
This method provides an efficient and environmentally friendly route to N,N'-diarylformamidines at ambient temperature.[1]
Procedure: To a well-stirred solution of the primary aryl amine (2 mmol) and triethyl orthoformate (1 mmol) in toluene (10 mL), a catalytic amount of anhydrous FeCl₃ (10 mol%) is added. The reaction mixture is stirred at room temperature for 3 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting solid mass is dissolved in chloroform (30 mL) and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford the pure N,N'-diarylthis compound.[1]
Catalyst-Free and Solvent-Free Synthesis of N-Sulfonyl Formamidines
This rapid and efficient method proceeds under mild conditions without the need for a catalyst or solvent.[2][3]
Procedure: In a reaction vessel, the amine (0.1 mmol) and the sulfonyl azide (0.18 mmol) are mixed. To this mixture, the terminal ynone (0.18 mmol) is added slowly. The reaction mixture is stirred at room temperature for the time specified in the literature (typically 2-10 minutes), during which the mixture may solidify.[2] The progress of the reaction can be monitored by TLC. The resulting product is then purified by appropriate methods, often involving simple washing or recrystallization.
Synthesis of this compound Acetate from Triethyl Orthoformate and Ammonia
This procedure describes a convenient preparation of this compound acetate, a stable salt of this compound.
Procedure: A mixture of triethyl orthoformate (90.0 g) and glacial acetic acid (49.2 g) is placed in a three-necked flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a magnetic stirrer. The flask is heated in an oil bath maintained at 125–130 °C. When the internal temperature reaches 115 °C, a moderate stream of ammonia gas is introduced through the gas inlet tube. Vigorous refluxing is observed as the temperature gradually decreases. After 20–30 minutes, this compound acetate begins to crystallize from the boiling mixture. The ammonia flow is continued until the temperature no longer decreases (typically 72–73 °C). The mixture is then cooled to room temperature, and the precipitate is collected by filtration and washed with absolute ethanol. This method yields 53.0–55.8 g (83.8–88.2%) of colorless this compound acetate.
Pinner Reaction for this compound Synthesis
The Pinner reaction is a classic method for preparing amidines from nitriles and amines via an intermediate imidate salt (Pinner salt).[4]
General Procedure: Anhydrous hydrogen chloride gas is bubbled through a cooled (-5 to 0 °C) solution of the nitrile in an anhydrous alcohol (e.g., ethanol). The reaction mixture is then allowed to stand in a sealed container at a low temperature until the Pinner salt precipitates. The salt is collected by filtration, washed with anhydrous ether, and dried. The Pinner salt is then added to a solution of the desired amine in an appropriate solvent and stirred until the reaction is complete. The workup procedure typically involves neutralization and extraction to isolate the this compound product. A broad comparative study of various nitriles and amines under a single modern protocol is not readily available, and yields can be variable.
Synthesis of N,N'-Disubstituted Formamidines from Formamides
This method involves the activation of a formamide with a dehydrating agent, followed by reaction with an amine. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used.[5]
General Procedure: To a solution of an N-substituted formamide in an anhydrous solvent (e.g., chloroform), a dehydrating agent such as POCl₃ or SOCl₂ is added dropwise at low temperature. The mixture is stirred for a short period to form the Vilsmeier-type intermediate. The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete. The workup typically involves quenching the reaction with a base, followed by extraction and purification of the this compound product. While this method is effective, comprehensive comparative data for a wide range of substrates is not readily available in a single source.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described this compound synthesis routes.
Caption: FeCl₃-Catalyzed this compound Synthesis Workflow.
Caption: Catalyst-Free Synthesis of N-Sulfonyl Formamidines.
Caption: Pinner Reaction Pathway to Formamidines.
Caption: Synthesis of Formamidines from Formamides.
References
Safety Operating Guide
Navigating the Disposal of Formamidine: A Guide for Laboratory Professionals
For Immediate Release – In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of formamidine and its salts, such as this compound acetate. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Logistical Information
This compound and its salts are chemicals that require careful handling. Before undertaking any disposal procedures, it is crucial to be familiar with the associated hazards. Always consult the Safety Data Sheet (SDS) for the specific this compound compound you are using.
Key Hazards:
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.
Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[3][4]
-
Body Protection: A lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[3][4]
Spill Management: In the event of a spill, immediately evacuate personnel from the affected area. Remove all sources of ignition. For small spills, absorb with an inert material, and then clean the contaminated surface with plenty of water. For large spills, contact your institution's environmental health and safety (EHS) department.
Quantitative Data for this compound Acetate
The following table summarizes key quantitative data for this compound acetate, which is relevant for its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O₂ | |
| Molecular Weight | 104.11 g/mol | |
| Melting Point | 157 - 161 °C | [3] |
| Autoignition Temperature | 565 °C | [3] |
| Decomposition Temperature | > 159°C | [3] |
| pH | 8 (400 g/L at 20°C) | [3] |
This compound Disposal Workflow
The proper disposal of this compound waste is a multi-step process that must be conducted with precision and adherence to safety protocols. The following diagram outlines the general workflow for the collection and disposal of this compound waste.
Caption: General workflow for the safe collection and disposal of this compound waste.
Hazardous Decomposition of this compound
A critical aspect of safely managing this compound is understanding its decomposition pathways. Under certain conditions, such as elevated temperatures, this compound can decompose to produce highly toxic substances.
Caption: Decomposition of this compound at elevated temperatures yields toxic products.
Experimental Protocol: Chemical Degradation of this compound Waste
For laboratory-scale quantities of aqueous this compound waste, chemical degradation through base-catalyzed hydrolysis can be a potential pretreatment step before collection by a licensed hazardous waste disposal service. This procedure aims to break down the this compound into less hazardous components.
Disclaimer: The following protocol is a suggested method based on chemical principles. It has not been independently validated for the disposal of this compound. Laboratory personnel should conduct a thorough risk assessment and a small-scale trial under controlled conditions before implementing this procedure. Always adhere to your institution's safety guidelines and waste disposal regulations.
Principle: The this compound functional group is known to be labile under strongly basic conditions, undergoing hydrolysis to form formic acid (as formate) and ammonia.
Materials:
-
Aqueous this compound waste
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Stir plate and stir bar
-
pH meter or pH indicator strips
-
Appropriate reaction vessel (e.g., beaker or flask) within a chemical fume hood
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure that an emergency shower and eyewash station are readily accessible.
-
Dilution: If the this compound waste is concentrated, dilute it with water to a concentration of less than 5% (w/v). This helps to control the reaction rate and temperature.
-
Basification: While stirring the diluted this compound solution, slowly add sodium hydroxide to raise the pH to above 12.5. Monitor the temperature of the solution; if it increases significantly, slow the addition of NaOH and/or use an ice bath to cool the reaction vessel.
-
Reaction: Continue stirring the basic solution at room temperature for at least 24 hours to allow for complete hydrolysis. The half-life of the this compound group at pH 12.6 has been reported to be approximately 3.9 hours, so a 24-hour period provides a safety margin.
-
Neutralization: After the 24-hour reaction period, slowly and carefully neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid or sulfuric acid). This step should also be performed with cooling if necessary.
-
Disposal: The final neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor. Although the primary hazardous component has been degraded, the resulting solution will contain salts and other byproducts that may be subject to disposal regulations.
By providing this detailed guidance, we aim to enhance the safety and operational efficiency of laboratories working with this compound, thereby building a foundation of trust and demonstrating a commitment to safety that extends beyond the product itself.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Formamidine
Essential safety and logistical protocols for the handling and disposal of Formamidine, designed for researchers, scientists, and drug development professionals.
This guide provides crucial, immediate safety information and operational plans for the use of this compound in a laboratory setting. By adhering to these procedural, step-by-step guidelines, you can ensure a safe environment for yourself and your colleagues, fostering a culture of safety and responsibility in your research.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound and its various salt forms, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical safety goggles are required to protect against splashes. At a minimum, safety glasses with side shields should be worn.[1] |
| Face Shield | A face shield is necessary when there is a significant splash hazard to the face.[1] | |
| Hand Protection | Gloves | Nitrile gloves are recommended. For incidental contact, a thickness of at least 0.11 mm is advised. For full contact, a thickness of 0.2 mm is recommended.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly with soap and water after removal.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact.[1] |
| Apron | For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][3] |
| Respirator | If engineering controls are not sufficient or during a large spill, a NIOSH/MSHA approved respirator should be used.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks. Follow this step-by-step operational plan for all procedures involving this compound.
1. Pre-Handling Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific form of this compound being used.[3]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items and have spill cleanup materials readily available.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest emergency shower and eyewash station.[1]
2. Handling the Compound:
-
Work in a Fume Hood: All manipulations of this compound, including weighing and transferring, must be performed in a chemical fume hood.[1][3]
-
Avoid Dust and Aerosol Formation: Handle solid forms of this compound carefully to minimize the generation of dust.[2][4][5]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1][4]
-
Use Appropriate Tools: Use spatulas and other appropriate tools for transferring the chemical.
3. Post-Handling Procedures:
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Properly Store: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water after completing the work and removing gloves.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Solid Waste: Gloves, kimwipes, and other solid materials contaminated with this compound must be disposed of as hazardous waste.[1] Place these items in a designated, properly labeled, and impervious container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Properly label the empty container before disposal.[1]
-
Unused or Waste Product: Unused this compound and solutions containing it must be disposed of as hazardous waste. Do not pour down the drain.[2][5] Follow your institution's specific guidelines for chemical waste disposal.
Emergency Spill and Exposure Plan
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Small Spills (within a fume hood): If a small spill occurs inside a chemical fume hood, trained laboratory personnel may clean it up using a spill kit.[1] Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.
-
Large Spills (outside a fume hood): For spills outside of a fume hood, evacuate the area immediately. Alert your supervisor and contact your institution's environmental health and safety (EHS) department.[3]
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
